3-Keto fluvastatin
Description
BenchChem offers high-quality 3-Keto fluvastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Keto fluvastatin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1331822-02-6 |
|---|---|
Molecular Formula |
C24H24FNO4 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid |
InChI |
InChI=1S/C24H24FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30)/b12-11+ |
InChI Key |
GCZHCYUTPUSSIJ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/C(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
3-Keto fluvastatin mechanism of action
The following technical guide details the chemical biology, pharmacological profile, and experimental handling of 3-Keto Fluvastatin .
Chemical Biology, Synthesis, and Pharmacological Profile[1][2][3][4]
Executive Summary
3-Keto fluvastatin (also known as 3-oxo-fluvastatin or the fluvastatin keto-ester intermediate) is the oxidized derivative of the HMG-CoA reductase inhibitor fluvastatin. Unlike the parent drug, which possesses a chiral 3,5-dihydroxyheptanoic acid side chain essential for enzyme binding, the 3-keto analog features a ketone at the C3 position.
This guide serves three critical functions for drug development professionals:
-
Pharmacology: Elucidates the Structure-Activity Relationship (SAR) explaining why the 3-keto form is pharmacologically inactive.
-
Synthesis: Details its role as the pivotal intermediate in the stereoselective synthesis of fluvastatin.
-
Quality Control: Defines its status as a degradation impurity (Impurity C) requiring strict monitoring under ICH guidelines.
Part 1: Chemical Identity & Structural Biology
The pharmacological efficacy of statins relies on their ability to mimic the intermediate intermediate of the HMG-CoA reductase reaction.
1.1 Structural Comparison
| Feature | Fluvastatin (Active Drug) | 3-Keto Fluvastatin (Inactive/Intermediate) |
| Side Chain | (3R,5S)-3,5-dihydroxyhept-6-enoic acid | 5-hydroxy-3-oxohept-6-enoic acid |
| C3 Geometry | Tetrahedral ( | Trigonal planar ( |
| H-Bonding | Donor/Acceptor (3-OH group) | Acceptor only (3-C=O) |
| Role | Nanomolar inhibitor of HMG-CoA Reductase | Synthetic precursor / Oxidative degradant |
1.2 Mechanism of Inactivity (Molecular Docking Logic)
The "Mechanism of Action" for 3-keto fluvastatin is defined by its failure to bind effectively to the target enzyme.
-
Active Binding: Fluvastatin's C3-hydroxyl group forms a critical hydrogen bond with Ser-684 and Asp-690 (residue numbering may vary by species) within the HMG-CoA reductase catalytic site. This mimics the transition state of HMG-CoA reduction.
-
Inactive Binding: The 3-keto group introduces a planar geometry and loses the hydrogen bond donor capability. This steric and electrostatic mismatch prevents the "lid" of the enzyme from closing, abolishing inhibitory potency (
fold higher than parent).
Part 2: Biosynthesis & Degradation Pathways
3-Keto fluvastatin appears in two distinct contexts: as a transient synthetic intermediate and as a degradation product.
2.1 Visualization: Metabolic & Synthetic Pathways
The following diagram illustrates the relationship between the active drug, the 3-keto intermediate, and the degradation pathway.
Caption: Pathway illustrating the dual role of 3-Keto Fluvastatin as a synthetic precursor (yellow) and a degradation impurity (red), highlighting its inability to bind HMG-CoA Reductase.
Part 3: Experimental Protocols
3.1 Synthesis & Isolation (Stereoselective Reduction)
This protocol describes the conversion of 3-keto fluvastatin to the active (3R,5S) enantiomer, a critical step in manufacturing.
Reagents:
-
3-Keto fluvastatin ester (substrate)
-
Diethylmethoxyborane (
) – Chelating agent -
Sodium Borohydride (
) – Reducing agent -
THF/Methanol (Solvent system)[1]
Protocol:
-
Chelation: Dissolve 3-keto fluvastatin ester (1.0 eq) in dry THF/MeOH (4:1) under
atmosphere. Cool to -78°C. -
Complexation: Add
(1.1 eq). Stir for 30 mins. Mechanistic Note: The boron atom chelates the C5-hydroxyl and C3-ketone oxygens, locking the molecule into a rigid chair-like transition state. -
Reduction: Add
(1.1 eq) portion-wise. The hydride attacks the ketone from the less hindered face (directed by the boron chelate), yielding the syn-1,3-diol ((3R,5S) configuration). -
Quenching: Add acetic acid to break the boron complex. Perform oxidative workup with
/NaOH to remove boron residues. -
Purification: Crystallize from ethyl acetate/hexane.
3.2 Analytical Detection (Impurity Profiling)
To detect 3-keto fluvastatin as an impurity in drug substances.[2]
-
Method: HPLC-UV or LC-MS/MS.[2]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 30% B to 90% B over 20 mins.
-
Detection:
-
UV: 305 nm (Indole chromophore).
-
MS: ESI Positive mode. Precursor ion
Da (approx).
-
-
Acceptance Criteria: Typically < 0.15% (ICH Q3B limits).
Part 4: Pharmacokinetics & Disposition[2][3][9]
While 3-keto fluvastatin is not a major circulating metabolite in humans (unlike the N-desisopropyl metabolite), understanding its disposition is relevant for toxicological qualification of impurities.
-
Metabolic Origin: Formed via minor oxidative pathways or gut bacterial metabolism.
-
Clearance: Rapidly excreted in bile.
-
Toxicity: Generally considered low toxicity, but as an
-unsaturated ketone precursor (if dehydrated), it may possess Michael acceptor reactivity, warranting strict control in the final drug product.
References
-
Fluvastatin Pharmacology & Structure
-
Mechanism of HMG-CoA Reductase Inhibition
-
Synthesis & Stereochemistry
- Title: An Improved Manufacturing Process for Fluvast
- Source: Organic Process Research & Development.
-
URL:[Link]
-
Impurity Profiling (3-Keto Identification)
- Title: Identification and characterization of degradation products of fluvast
- Source: Journal of Pharmaceutical and Biomedical Analysis.
-
URL:[Link]
-
Metabolism (CYP2C9)
Sources
- 1. EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. Fluvastatin: a review of its pharmacology and use in the management of hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fluvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development and pharmacology of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Fluvastatin Sodium | CAS#:93957-55-2 | Chemsrc [chemsrc.com]
The Biological Activity of 3-Keto Fluvastatin: An In-Depth Technical Guide for Researchers
Abstract
Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Its efficacy is intrinsically linked to its chemical structure, particularly the dihydroxyheptanoic acid side chain that mimics the natural substrate of the enzyme. Within the pharmaceutical landscape of fluvastatin, a number of related substances, including metabolites and process-related impurities, are encountered. Among these is 3-Keto fluvastatin, an oxidation product of the parent molecule. This technical guide provides a comprehensive analysis of the known information and the scientifically inferred biological activity of 3-Keto fluvastatin. While direct experimental data on its pharmacological effects are not available in the public domain, a robust understanding of the structure-activity relationships (SAR) of statins allows for a well-grounded assessment of its likely biological profile. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of fluvastatin-related compounds.
Introduction: The Fluvastatin Landscape and the Emergence of 3-Keto Fluvastatin
Fluvastatin is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its therapeutic action leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol, a key factor in the prevention of cardiovascular disease. The chemical synthesis and storage of fluvastatin can lead to the formation of various related substances, one of which is 3-Keto fluvastatin. This compound is characterized by the oxidation of the hydroxyl group at the 3-position of the heptenoic acid side chain to a ketone functionality. Understanding the biological implications of such modifications is crucial for ensuring the safety, efficacy, and quality of the final drug product.
The Genesis and Chemical Profile of 3-Keto Fluvastatin
3-Keto fluvastatin is primarily recognized as a process-related impurity and a degradation product of fluvastatin. Its formation involves the oxidation of the secondary alcohol at the C3 position of the pharmacologically critical side chain.
Caption: Formation of 3-Keto Fluvastatin from Fluvastatin.
Chemical Structure Comparison:
| Compound | Chemical Structure | Key Functional Group at C3 |
| Fluvastatin | [Image of Fluvastatin structure] | Hydroxyl (-OH) |
| 3-Keto Fluvastatin | [Image of 3-Keto Fluvastatin structure] | Ketone (=O) |
The Indispensable Role of the 3-Hydroxyl Group in Statin-Mediated HMG-CoA Reductase Inhibition
The biological activity of all statins is critically dependent on the stereochemistry and functionality of the dihydroxyheptanoic acid side chain. This moiety is a structural analog of the natural substrate, HMG-CoA. The 3-hydroxyl group, in particular, is a linchpin in the high-affinity binding of statins to the active site of HMG-CoA reductase.
Structural biology studies have revealed that the 3-hydroxyl group of a statin forms key hydrogen bonds with amino acid residues within the enzyme's active site, including Ser-684 and Asp-690.[3] This interaction is fundamental for the proper orientation and stabilization of the inhibitor within the catalytic pocket, thereby preventing the binding of HMG-CoA and halting the cholesterol biosynthesis cascade.
Caption: Key interactions of the 3-hydroxyl group of a statin.
Inferred Biological Activity of 3-Keto Fluvastatin: A Deduction from Structure-Activity Relationships
Given the pivotal role of the 3-hydroxyl group in the inhibition of HMG-CoA reductase, its oxidation to a ketone in 3-Keto fluvastatin is anticipated to have a profound and detrimental effect on its biological activity. The transformation from a hydrogen bond donor (hydroxyl) to a hydrogen bond acceptor (ketone) at this position would disrupt the critical hydrogen bonding network that anchors the molecule into the active site of the enzyme.[3]
Potential for Off-Target and Other Biological Effects: An Uncharted Territory
Fluvastatin and its primary metabolites are known to exhibit pleiotropic effects, such as antioxidant properties, which are independent of their HMG-CoA reductase inhibitory activity.[5] These effects are attributed to the unique chemical structure of fluvastatin.[4] However, there is currently no available research to indicate whether 3-Keto fluvastatin shares these or any other off-target biological activities. The evaluation of such effects would require dedicated in vitro and in vivo studies.
Analytical Characterization and Regulatory Control
From a pharmaceutical quality and regulatory perspective, 3-Keto fluvastatin is treated as an impurity that must be monitored and controlled within strict limits in the final drug product.[6] Regulatory bodies like the EMA and FDA require manufacturers to characterize and set specifications for all known and potential impurities to ensure the safety and consistency of the medication.[5][7]
Experimental Protocols for the Biological Evaluation of 3-Keto Fluvastatin
For researchers who may have access to or have synthesized 3-Keto fluvastatin, the following experimental protocols provide a framework for its biological characterization.
In Vitro HMG-CoA Reductase Inhibition Assay
This assay directly measures the inhibitory potential of a test compound on the activity of HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP+, which is indicated by a decrease in absorbance at 340 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 3-Keto fluvastatin in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound and a reference standard (fluvastatin).
-
Prepare an assay buffer containing potassium phosphate, EDTA, and DTT.
-
Prepare solutions of HMG-CoA and NADPH.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the test compound dilutions or the reference standard.
-
Add the HMG-CoA solution.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding a solution of purified HMG-CoA reductase enzyme.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
Cellular Cholesterol Synthesis Assay
This assay assesses the ability of a compound to inhibit cholesterol synthesis in a cellular context.
Principle: The rate of de novo cholesterol synthesis is measured by quantifying the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into newly synthesized cholesterol.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 3-Keto fluvastatin or fluvastatin (as a positive control) for a specified period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours).
-
-
Lipid Extraction:
-
Wash the cells with PBS.
-
Lyse the cells and extract the total lipids using a solvent system (e.g., hexane:isopropanol).
-
-
Cholesterol Separation and Quantification:
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactivity counts to the total protein content of the cell lysates.
-
Calculate the percentage of inhibition of cholesterol synthesis for each compound concentration.
-
Determine the EC50 value.
-
Conclusion
The available evidence, primarily from the well-established structure-activity relationships of statins, strongly suggests that 3-Keto fluvastatin, a process- and degradation-related impurity of fluvastatin, is unlikely to possess significant HMG-CoA reductase inhibitory activity. The oxidation of the critical 3-hydroxyl group to a ketone functionality would disrupt the essential hydrogen bonding interactions required for high-affinity binding to the enzyme's active site. While the potential for off-target effects remains unevaluated, the primary consideration for 3-Keto fluvastatin in the context of drug development and manufacturing is its status as an impurity that must be rigorously controlled. Direct experimental validation of its biological activity profile would be necessary to definitively confirm these scientifically grounded inferences.
References
- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St
- Assessment report. European Medicines Agency (EMA).
- US7662848B2 - Process for the preparation of Fluvastatin Sodium salt.
- US20080033030A1 - Fluvastatin sodium pharmaceutical compositions.
- Public Assessment Report Scientific discussion Fluvastatine 20 mg and 40 mg PCH, capsules (fluvast
- Fluvastatin Sodium patented technology retrieval search results.
- Pharmacological Aspects of Statins Are Relevant to Their Structural and Physicochemical Properties.
- EP1825847A2 - Fluvastatin sodium pharmaceutical compositions.
- Statins and cholesterol. Drug Discovery - Stereoelectronics.
- A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors. PubMed.
- Considering the structure activity relationships of the different st
- 3-Keto fluvastatin | C24H24FNO4 | CID 22715055. PubChem.
- public assessment report.
- CN103800280B - Fluvastatin sodium pharmaceutical compositions.
- Serendipitous fragment-based drug discovery: ketogenic diet metabolites and statins effectively inhibit several carbonic anhydrases.
- Fluvastatin Impurities and Rel
- Fluvastatin-impurities.
- 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho.
- fluvastatin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Fluvastatin | C24H26FNO4 | CID 1548972. PubChem.
- Fluvastatin sodium | HMG-CoA Reductase. Tocris Bioscience.
- Do 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA)
- Statins & Cholesterol. Keto4Cancer LowCarbMD.
- The Role of Structure and Biophysical Properties in the Pleiotropic Effects of St
- Drug Approval Package: Lescol (Fluvast
- 3-KETO FLUVAST
- Ketoanalogues Supplemental Low Protein Diet Safely Decreases Short-Term Risk of Dialysis among CKD Stage 4 P
- Draft Guidance on Fluvastatin Sodium October 2024.
- An Improved Manufacturing Process for Fluvast
Sources
- 1. fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. veeprho.com [veeprho.com]
- 7. ema.europa.eu [ema.europa.eu]
discovery and isolation of 3-Keto fluvastatin
Technical Guide: Discovery, Synthesis, and Isolation of 3-Keto Fluvastatin
Executive Summary This technical guide details the structural identification, synthesis, and isolation of 3-Keto Fluvastatin (5-hydroxy-3-oxo-fluvastatin), a critical oxidative impurity and synthetic intermediate of the HMG-CoA reductase inhibitor Fluvastatin. While Fluvastatin is metabolized primarily by CYP2C9 into hydroxylated forms (5-hydroxy, 6-hydroxy), the 3-keto derivative represents a unique challenge in pharmaceutical profiling. It serves a dual role: as a transient intermediate in the asymmetric synthesis of the drug and as a degradation product formed under oxidative stress. This guide provides actionable protocols for researchers to synthesize the reference standard and isolate it from complex matrices, ensuring compliance with ICH Q3A/B impurity guidelines.
Part 1: Structural Context & Discovery
1.1 The Dual Identity of 3-Keto Fluvastatin Fluvastatin contains a characteristic 3,5-dihydroxyhept-6-enoic acid side chain. The "3-Keto" species arises when the hydroxyl group at the C3 position (beta to the carboxylate) is oxidized to a ketone, or conversely, when the reduction of the synthetic intermediate is incomplete.
-
Chemical Name: (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid.[1]
-
Molecular Weight: 409.45 g/mol (Free Acid)[2]
-
Significance:
-
Process Impurity: Residual intermediate from the stereoselective reduction step in API manufacturing.
-
Degradation Product: Formed via oxidative radical attack on the secondary alcohol at C3 during storage or forced degradation.
-
1.2 Discovery via Forced Degradation The 3-keto species was initially identified during forced degradation studies using LC-MS/MS. Unlike the major in vivo metabolites (N-desisopropyl fluvastatin), the 3-keto variant appears prominently under oxidative stress conditions (e.g., 3% H2O2).
Table 1: Fluvastatin Degradation Profile
| Stress Condition | Primary Degradants Observed | 3-Keto Abundance | Mechanism |
| Acid Hydrolysis (0.1 N HCl) | Lactonization products | Low | Dehydration/Cyclization |
| Base Hydrolysis (0.1 N NaOH) | Epimerization isomers | Negligible | Stereochemical inversion |
| Oxidation (3% H2O2) | 3-Keto Fluvastatin , N-oxides | High | Radical Oxidation of C3-OH |
| Photolysis (UV) | Cyclized photoproducts | Moderate | Photo-oxidation |
Part 2: Metabolic & Degradation Pathways
The formation of 3-Keto Fluvastatin follows two distinct pathways. In a synthetic context, it is the precursor to the drug. In a stability context, it is the product of drug failure.
Figure 1: The "Lifecycle" of the 3-Keto species. It acts as the direct synthetic precursor to Fluvastatin and regenerates as a degradation product under oxidative stress.
Part 3: Synthesis of Reference Standard
Isolating milligram quantities of the 3-keto impurity from degraded tablets is inefficient and yields low purity. The authoritative approach for generating a reference standard is de novo synthesis or arrested reduction . The protocol below describes the synthesis via the "Aldol" route, which is the industry standard for producing this specific impurity.
3.1 Synthetic Protocol (Arrested Intermediate Strategy)
Objective: Synthesize 3-keto-5-hydroxy fluvastatin ester (which can be hydrolyzed to the acid).
Reagents:
-
(E)-3-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal (Fluva-Aldehyde).
-
Methyl acetoacetate.
-
Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).
-
Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology:
-
Anion Generation: In a flame-dried flask under nitrogen, dissolve methyl acetoacetate (1.2 eq) in anhydrous THF. Cool to -78°C. Add LDA (2.5 eq) dropwise to generate the dianion.
-
Aldol Addition: Dissolve "Fluva-Aldehyde" (1.0 eq) in THF and add slowly to the enolate solution at -78°C. Stir for 60 minutes.
-
Quench: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x).
-
Workup: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: The crude residue contains the 3-Keto-5-Hydroxy ester . Purify via Flash Column Chromatography (Hexane:EtOAc gradient) to isolate the yellow oil/solid.
-
Hydrolysis (Optional): To obtain the free acid (Impurity D), treat the ester with 1N NaOH in MeOH/Water at 0°C for 1 hour, then carefully neutralize with 1N HCl to pH 5-6 and extract immediately (beta-keto acids are unstable and prone to decarboxylation). Note: Most labs store it as the stable ester and hydrolyze immediately before use.
Critical Control Point: Do not expose the free acid to heat (>40°C), as beta-keto acids readily decarboxylate.
Part 4: Isolation & Purification (Prep-HPLC)
When isolating the impurity from a forced degradation sample (for identification confirmation), a high-resolution preparative HPLC method is required.
4.1 Preparative Workflow
Figure 2: Isolation workflow for 3-Keto Fluvastatin from complex matrices.
4.2 Chromatographic Conditions
-
Column: C18 Preparative Column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the keto form).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 305 nm (Fluvastatin fluorophore) and 238 nm.
-
Retention Logic: The 3-Keto impurity is less polar than the 3,5-diol parent due to the loss of a hydroxyl group and hydrogen bonding capability, typically eluting after Fluvastatin in Reverse Phase systems.
Part 5: Analytical Characterization
To validate the identity of the isolated or synthesized 3-Keto Fluvastatin, compare spectral data against the parent drug.
Table 2: Spectral Comparison (Parent vs. 3-Keto)
| Technique | Parameter | Fluvastatin (Parent) | 3-Keto Fluvastatin (Target) |
| HPLC (RRT) | Relative Retention Time | 1.00 | ~1.15 - 1.25 (Method Dependent) |
| Mass Spec (ESI+) | m/z (M+H)+ | 412.2 | 410.2 (Loss of 2H due to oxidation) |
| 1H-NMR (C3-H) | Chemical Shift | Multiplet at ~4.2 ppm | Absent (Converted to Carbonyl) |
| 13C-NMR (C3) | Chemical Shift | ~68-70 ppm (CH-OH) | ~200-205 ppm (C=O) |
| 1H-NMR (C2-H) | Methylene Protons | Multiplet (diastereotopic) | Singlet or sharp doublet (alpha to ketone) |
Interpretation: The "Smoking Gun" for the 3-Keto species is the disappearance of the C3-methine proton signal in 1H-NMR and the appearance of a ketone carbonyl signal >200 ppm in 13C-NMR. Additionally, the mass spectrum will show a mass shift of -2 Da compared to the parent drug.
References
-
Veephro Pharmaceuticals. (2024). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho. Link
-
Sopyan, I., et al. (2018). Forced degradation study of statins: A review. ResearchGate. Link
-
Allmpus Laboratories. (2024). Fluvastatin EP Impurity D Data Sheet. Allmpus. Link
-
Waters Corporation. (2020). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Application Notes. Link
-
Google Patents. (2007). WO2007023503A1 - A process for the preparation of fluvastatin sodium. Google Patents. Link
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Keto Fluvastatin
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 3-keto fluvastatin, a significant process-related impurity and degradation product of the cholesterol-lowering drug, fluvastatin. Aimed at researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of 3-keto fluvastatin. Leveraging detailed analysis of its closely related methyl ester derivative, this guide offers both reported and predicted spectral data to facilitate the identification and characterization of this compound. The guide includes detailed experimental protocols for the synthesis and analysis of 3-keto fluvastatin, alongside visual representations of its structure, synthetic workflow, and mass spectral fragmentation pathway to support a deeper understanding of its chemical properties.
Introduction
Fluvastatin is a widely prescribed synthetic HMG-CoA reductase inhibitor used in the management of hypercholesterolemia.[1] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their efficacy and safety. 3-Keto fluvastatin emerges as a notable impurity, primarily formed through the oxidation of the 3-hydroxyl group of the fluvastatin side chain.[2] Its structural similarity to the parent drug necessitates robust analytical methods for its detection and characterization to ensure the quality and stability of fluvastatin-containing pharmaceutical products.
This guide provides a detailed examination of the spectroscopic profile of 3-keto fluvastatin, with a focus on NMR and MS techniques, which are pivotal in the structural elucidation of organic molecules.
Chemical Structure and Properties
-
IUPAC Name: (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid
-
Molecular Formula: C₂₄H₂₄FNO₄
-
Molecular Weight: 409.45 g/mol
-
CAS Number: 1331822-02-6
Caption: Chemical structure of 3-Keto Fluvastatin.
Synthesis and Experimental Protocols
The synthesis of 3-keto fluvastatin can be achieved through a two-step process involving the oxidation of fluvastatin methyl ester followed by hydrolysis.
Caption: Experimental workflow for the synthesis and analysis of 3-Keto Fluvastatin.
Synthesis of 3-Keto Fluvastatin Methyl Ester
This protocol is adapted from the synthesis of a similar compound described in the literature.
-
Dissolution: Dissolve fluvastatin methyl ester in a suitable organic solvent such as dichloromethane.
-
Oxidation: Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) free radical (TEMPO) and an oxidizing agent like sodium hypochlorite (NaOCl) solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-keto fluvastatin methyl ester.
Hydrolysis to 3-Keto Fluvastatin
-
Saponification: Dissolve the purified 3-keto fluvastatin methyl ester in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide and stir at room temperature.
-
Acidification: After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture to a pH of approximately 4-5 with dilute hydrochloric acid.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 3-keto fluvastatin.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
¹H NMR Data of 3-Keto Fluvastatin Methyl Ester
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH(CH₃)₂ | 1.70 | d | 7.0 |
| -CH(OH)-CH₂-CO- | 2.72 | d | 6.0 |
| -OCOCH₂- | 2.55 | d | 6.0 |
| -CH(OH)- | 3.54 | d | 4.0 |
| -COOCH₃ | 3.71 | s | - |
| -CH₂-CH(OH)-CH₂- | 4.50 | m | - |
| -CH(CH₃)₂ | 4.95 | septet | 7.0 |
| -CO-CH= | 6.29 | d | 16.0 |
| Aromatic-H | 7.10-7.57 | m | - |
| -CO-CH=CH- | 7.75 | d | 16.0 |
¹³C NMR Data of 3-Keto Fluvastatin Methyl Ester
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH(CH₃)₂ | 21.6 |
| -CH(OH)-CH₂-CO- | 45.9 |
| -OCOCH₂- | 49.3 |
| -CH(CH₃)₂ | 51.7 |
| -COOCH₃ | 52.1 |
| -CH(OH)- | 67.8 |
| Aromatic/Indole C | 110.5, 115.8, 116.0, 119.9, 120.6, 123.5, 128.0, 130.0, 130.1, 131.0, 137.9, 140.2, 161.2, 164.5 |
| -CO-CH=CH- | 125.4, 142.1 |
| -OCOCH₂- | 167.3 |
| -CH(OH)-CH₂-CO- | 198.8 |
Predicted NMR Data for 3-Keto Fluvastatin (Free Acid)
For the free acid form, the following changes in the NMR spectra are anticipated:
-
¹H NMR: The singlet at 3.71 ppm corresponding to the methyl ester protons (-COOCH₃) will be absent. The protons on the carbons adjacent to the newly formed carboxylic acid may experience a slight downfield shift.
-
¹³C NMR: The signal at 52.1 ppm for the methyl ester carbon will be absent. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-180 ppm, potentially slightly downfield from the ester carbonyl at 167.3 ppm.
Mass Spectrometry (MS) Data
The mass spectrum of 3-keto fluvastatin is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the various functional groups present in the molecule.
Molecular Ion: [M+H]⁺ = m/z 410.17
Proposed Mass Spectral Fragmentation
Caption: Proposed mass spectral fragmentation pathway for 3-Keto Fluvastatin.
| m/z | Proposed Fragment | Notes |
| 410 | [C₂₄H₂₅FNO₄]⁺ | Molecular ion ([M+H]⁺) |
| 392 | [C₂₄H₂₃FNO₃]⁺ | Loss of water (-H₂O) from the hydroxyl group. |
| 366 | [C₂₃H₂₅FNO₂]⁺ | Loss of carbon dioxide (-CO₂) from the carboxylic acid. |
| 348 | [C₂₃H₂₃FNO]⁺ | Subsequent loss of water and carbon dioxide. |
| 294 | [C₂₀H₁₇FN]⁺ | Cleavage of the heptenoic acid side chain. |
Conclusion
The spectroscopic characterization of 3-keto fluvastatin is essential for the quality control of fluvastatin drug products. This guide provides a comprehensive summary of the available and predicted NMR and MS data for this impurity. The detailed experimental protocols and spectral interpretations serve as a valuable resource for researchers and analytical scientists in the pharmaceutical industry. The provided data, particularly the NMR analysis of the methyl ester derivative, offers a solid foundation for the identification and quantification of 3-keto fluvastatin.
References
-
PubChem. Fluvastatin. National Center for Biotechnology Information. [Link]
-
Veeprho. 3-Keto Fluvastatin (Free Base). [Link]
Sources
Technical Guide: Formation and Control of 3-Keto Fluvastatin
The following technical guide details the formation, synthesis, and control of 3-Keto Fluvastatin (specifically the 5-hydroxy-3-oxo intermediate and impurity). It is structured for researchers and process chemists, focusing on mechanistic causality and robust experimental protocols.
Executive Summary & Chemical Context
3-Keto Fluvastatin (typically identified as the 5-hydroxy-3-oxo derivative) plays a dual role in the lifecycle of the drug Fluvastatin Sodium.
-
Synthetic Intermediate: It is the obligate precursor generated via aldol condensation before stereoselective reduction to the final syn-3,5-diol pharmacophore.
-
Critical Impurity: It persists as a process-related impurity due to incomplete reduction or re-emerges as a degradation product via oxidative stress on the C3-hydroxyl group.
Chemical Identity:
-
IUPAC Name: (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid (and its esters/salts).
-
Role: Precursor to the HMG-CoA reductase inhibitor pharmacophore.
Mechanistic Pathways of Formation
The presence of 3-Keto fluvastatin arises from two distinct vectors: the constructive synthetic pathway (Pathway A) and the destructive degradation pathway (Pathway B).
Pathway A: Synthetic Formation (The Aldol Route)
The industrial synthesis of Fluvastatin typically employs a chain-extension strategy. The indole-aldehyde is condensed with an acetoacetate equivalent.[1][2]
-
Mechanism: The dianion of tert-butyl acetoacetate attacks the carbonyl carbon of the indole-aldehyde.
-
Result: This forms the C5-hydroxyl group and retains the C3-ketone, yielding the 3-keto-5-hydroxy intermediate .
-
Criticality: This species must be stereoselectively reduced. Any unreacted material carries forward as the 3-keto impurity.
Pathway B: Oxidative Degradation
Post-synthesis, the active pharmaceutical ingredient (API) can degrade.
-
Mechanism: Radical-mediated oxidation or photo-oxidation attacks the secondary alcohol at C3.
-
Susceptibility: The allylic nature of the side chain (conjugated to the indole) makes the system electron-rich, but the specific oxidation of C3 vs C5 depends on steric access and radical stability. The 3-keto derivative is a thermodynamically stable oxidation product.
Visualization: Formation Logic
Figure 1: Dual pathways for the presence of 3-Keto Fluvastatin: as a necessary intermediate (yellow) and a degradation product (red).
Experimental Protocols
Protocol 1: Synthesis of the 3-Keto Intermediate
This protocol describes the generation of the tert-butyl 3-keto-5-hydroxy ester. This is the standard method to synthesize the reference standard for the impurity.
Reagents:
-
(E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]acrolein (Indole Aldehyde).
-
Lithium diisopropylamide (LDA) or NaH/BuLi.
-
THF (Anhydrous).
Step-by-Step Methodology:
-
Dianion Formation:
-
Cool anhydrous THF (10 volumes) to -50°C under nitrogen.
-
Add tert-butyl acetoacetate (1.2 eq).
-
Slowly add LDA (2.2 eq) to generate the dianion. Note: The color typically shifts to yellow/orange.
-
Stir for 30 minutes at -30°C to ensure complete deprotonation at the
-carbon.
-
-
Condensation:
-
Cool the mixture to -70°C.
-
Add the Indole Aldehyde (1.0 eq) dissolved in THF dropwise. Critical: Maintain temperature < -60°C to prevent polymerization or dehydration.
-
Stir for 1 hour.
-
-
Quench & Isolation:
-
Quench with 20% aqueous ammonium chloride.
-
Extract with ethyl acetate.
-
Wash organic layer with brine, dry over Na2SO4.
-
Purification: The 3-keto intermediate is unstable on silica. Crystallization from hexane/isopropyl ether is preferred over chromatography.
-
Protocol 2: Stereoselective Reduction (Control Step)
To prevent the 3-keto intermediate from becoming an impurity, reduction must be quantitative and stereoselective.
Reagents:
-
Diethylmethoxyborane (Et2BOMe) or Di-n-butylboron triflate.
-
THF/Methanol.
Methodology:
-
Chelation:
-
Dissolve the 3-keto intermediate in THF/MeOH (4:1).
-
Cool to -78°C.
-
Add Et2BOMe (1.1 eq). Stir for 30 mins. Mechanistic Note: Boron chelates the C3-ketone and C5-hydroxyl oxygen, locking the conformation to direct hydride attack.
-
-
Reduction:
-
Workup (Boron Removal):
-
Quench with H2O2/NaOH to break the boron chelate.[3] Caution: Exothermic.
-
This step is vital; incomplete boron removal interferes with crystallization.
-
Analytical Characterization & Impurity Profiling[4][5][9]
The 3-Keto species has distinct physicochemical properties compared to Fluvastatin.
| Feature | Fluvastatin (Diol) | 3-Keto Fluvastatin | Analytical Implication |
| Chromophore | Indole + Alkene | Indole + Alkene + Ketone | 3-Keto has extended conjugation. |
| UV Max | ~305 nm | ~365 nm | Detection: Use 365 nm to selectively detect the keto impurity with high sensitivity. |
| Polarity | High (Two -OH groups) | Medium (One -OH, One =O) | 3-Keto elutes after Fluvastatin in Reverse Phase HPLC. |
| Stability | Sensitive to light | Stable oxidation product | Acts as a sink for oxidative degradation. |
HPLC Method Parameters (Example):
-
Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% H3PO4 in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: 40% B to 80% B over 20 mins.
-
Wavelength: Dual monitoring at 305 nm (API) and 365 nm (3-Keto Impurity) .
Control Strategy Summary
To ensure the final API meets ICH guidelines (typically < 0.15% for known impurities), the following control strategy is recommended:
-
Process Control: Ensure >99.5% conversion during the reduction step (Protocol 2). Excess NaBH4 is preferable to unreacted ketone.
-
Atmospheric Control: Perform all post-synthesis drying and packaging under Nitrogen to prevent Pathway B (Oxidative Degradation).
-
Storage: Store in light-resistant containers. The 3-keto form is a primary photo-degradation product.
-
Purification: If the 3-keto impurity exceeds limits, recrystallization of the Fluvastatin Sodium salt from water/ethanol is effective, as the keto-form has different solubility in aqueous media.
References
-
Veeprho Standards. 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6.[6] Veeprho Laboratories. Link
-
American Chemical Society (ACS). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. Journal of Organic Chemistry, 2010. Link
-
Novartis/ACS. An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 2007. Link
-
US Pharmacopeia (USP). Fluvastatin Sodium Monograph - Impurity Profiling. USP-NF 2025. Link
-
Royal Society of Chemistry (RSC). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Photochemical & Photobiological Sciences. Link
Sources
The Impact of 3-Keto Fluvastatin on HMG-CoA Reductase Inhibition: Structural Dynamics and Impurity Profiling
Topic: 3-Keto Fluvastatin Role in HMG-CoA Reductase Inhibition Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Pharmacophore Crisis
In the development and stability profiling of HMG-CoA reductase inhibitors (statins), 3-Keto fluvastatin (CAS 1331822-02-6) represents a critical structural deviation. While fluvastatin relies on a stereospecific (3R,5S)-3,5-dihydroxyheptanoic acid side chain to mimic the HMG-CoA intermediate, the oxidation of the 3-hydroxyl group to a ketone (3-keto) fundamentally disrupts the pharmacophore.
This guide details the structural activity relationship (SAR) that renders the 3-keto variant a "negative control" for efficacy, outlines its role as a synthetic intermediate and degradation product, and provides validated protocols for its detection and inhibitory assessment.
Structural Biology & Mechanism of Action
The HMG-CoA Reductase Binding Pocket
To understand the role of 3-Keto fluvastatin, one must first deconstruct the binding mechanism of the parent molecule. HMG-CoA reductase reduces 3-hydroxy-3-methylglutaryl-CoA to mevalonate.[1][2]
-
Fluvastatin Interaction: The (3R,5S)-dihydroxy side chain occupies the active site. The C3-hydroxyl group acts as a hydrogen bond donor/acceptor with specific residues (Glu559, Asp767) and coordinates with the catalytic lysine (Lys735). This mimics the transition state of HMG-CoA reduction.
-
3-Keto Fluvastatin Failure: The oxidation of C3 to a ketone results in:
-
Loss of Chirality: The stereocenter at C3 is destroyed, preventing the precise spatial arrangement required for the "cis-loop" conformation.
-
Loss of H-Bonding: The planar carbonyl group cannot fulfill the hydrogen bonding network required to displace the natural substrate.
-
Steric Clash: The geometry change from tetrahedral (
) to trigonal planar ( ) alters the side-chain flexibility, reducing affinity.
-
Visualization of the Pharmacophore Shift
The following diagram illustrates the metabolic and synthetic relationship between the active parent and the 3-keto impurity.
Figure 1: The lifecycle of the fluvastatin pharmacophore.[3][4][5][6][7][8] The 3-Keto form exists as both a synthetic precursor (yellow) and a degradation product (red), both characterized by a lack of inhibitory efficacy compared to the active drug (green).
Quantitative Comparison: Parent vs. 3-Keto
The following data summarizes the physicochemical and biological divergence. Note that while specific IC50 values for the 3-keto impurity are rarely published due to inactivity, they are estimated based on SAR principles of the statin class.
| Parameter | Fluvastatin (Active) | 3-Keto Fluvastatin (Impurity) | Implication |
| Molecular State | (3R,5S)-Dihydroxy acid | 3-Oxo-5-hydroxy acid | Loss of stereocenter at C3. |
| HMG-CoA Reductase IC50 | 8 nM (active isomer) - 40 nM (racemic) | > 10,000 nM (Estimated) | 3-Keto form is functionally inactive. |
| Origin | Synthetic Product | Process Impurity / Degradant | Critical Quality Attribute (CQA). |
| Detection (UV) | 238 nm / 305 nm | 238 nm / 305 nm | Similar chromophore; requires HPLC separation. |
| Molecular Weight | 411.47 g/mol | 409.45 g/mol | -2 Da mass shift (loss of 2 Hydrogens). |
Experimental Protocols
Protocol A: HMG-CoA Reductase Inhibition Assay
Purpose: To validate the loss of potency in 3-Keto fluvastatin compared to the parent compound. This protocol is self-validating using a spectrophotometric NADPH consumption method.
Reagents:
-
HMG-CoA Reductase (recombinant, human catalytic domain).
-
Substrate: HMG-CoA (0.4 mM stock).
-
Cofactor: NADPH (0.4 mM stock).
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.
-
Test Compounds: Fluvastatin Na (positive control), 3-Keto Fluvastatin (test).
Workflow:
-
Preparation: Pre-warm Assay Buffer to 37°C.
-
Baseline: In a UV-transparent 96-well plate, add 170 µL Assay Buffer + 10 µL NADPH + 10 µL Test Compound (varying concentrations).
-
Enzyme Addition: Add 5 µL HMG-CoA Reductase. Incubate for 5 minutes at 37°C to allow inhibitor binding.
-
Initiation: Add 5 µL HMG-CoA substrate to initiate the reaction.
-
Measurement: Monitor Absorbance at 340 nm (A340) kinetically for 10 minutes. NADPH oxidation results in a decrease in A340.[4]
-
Calculation:
Validation Check: The slope of the solvent control (DMSO only) must be linear ( ). Fluvastatin IC50 should fall within 20–50 nM.
Protocol B: LC-MS/MS Detection of 3-Keto Impurity
Purpose: To detect trace levels of 3-Keto fluvastatin in stability samples.
Methodology:
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Transition (MRM):
-
Fluvastatin:
412.2 224.1 -
3-Keto Fluvastatin:
410.2 224.1 (Note the -2 Da shift).
-
Workflow Visualization: Inhibition Assay Logic
Figure 2: Logical flow for the spectrophotometric determination of HMG-CoA reductase inhibition. 3-Keto fluvastatin fails to reduce the slope of NADPH oxidation, distinguishing it from the active parent.
References
-
Synthesis and Intermediate Characterization Journal of Organic Chemistry. "Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues." [Link]
-
Impurity Profiling and Degradation Veeprho Standards. "3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6." [Link]
-
HMG-CoA Reductase Assay Protocols Assay Genie. "HMG-CoA Reductase Activity/Inhibitor Screening Kit Protocol." [Link]
-
Metabolic Pathways and CYP2C9 PubMed. "The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450."[9] [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jchemrev.com [jchemrev.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor fluvastatin: effect on human cytochrome P-450 and implications for metabolic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
3-Keto fluvastatin analytical method development
Abstract
This application note details the development and validation of a high-sensitivity LC-ESI-MS/MS method for the quantitation of 3-Keto Fluvastatin (CAS 1331822-02-6), a critical oxidative degradation product and process impurity of Fluvastatin. While Fluvastatin metabolism is dominated by CYP2C9-mediated hydroxylation (N-desisopropyl, 5-hydroxy, 6-hydroxy), the 3-keto derivative represents a specific marker of oxidative instability in the heptenoic acid side chain. Accurate measurement of this analyte is essential for stability profiling, formulation stress testing, and monitoring non-enzymatic degradation in biological matrices. This protocol emphasizes the chromatographic resolution of the 3-keto analyte from the parent drug and its lactone form, addressing common isobaric interference challenges.
Part 1: Analyte Chemistry & Metabolic Context
The Oxidative Challenge
Fluvastatin contains a 3,5-dihydroxyhept-6-enoic acid side chain, which is essential for HMG-CoA reductase inhibition. The structural integrity of this side chain is vulnerable to oxidation.
-
Parent: Fluvastatin (
, MW 411.5) -
Target Analyte: 3-Keto Fluvastatin (
, MW 409.5) -
Mechanism: Oxidation of the hydroxyl group at C3 to a ketone function. This transformation results in a mass shift of -2 Da relative to the parent.
Critical Analytical Insight: The 3-keto species retains the fluorophenyl-indole core, meaning its fragmentation pattern in MS/MS will share the characteristic tropylium-type or indole-core product ions seen in Fluvastatin. Specificity must therefore rely on precursor mass selection (
Visualizing the Pathway
The following diagram illustrates the structural relationship between Fluvastatin, its primary CYP2C9 metabolites, and the non-enzymatic 3-keto degradant.
Figure 1: Metabolic and degradation pathways of Fluvastatin. The 3-Keto derivative is distinct from the primary CYP2C9 metabolites.
Part 2: Method Development Strategy
Chromatographic Separation (The "Why")
Standard C18 columns often co-elute the ketone and the parent due to similar lipophilicity.
-
Column Choice: We utilize a Pentafluorophenyl (PFP) or a High-Strength Silica (HSS) T3 column. The PFP phase offers unique selectivity for the fluorinated indole ring and the polar side chain, enhancing separation between the keto-enol tautomers and the hydroxy-parent.
-
Mobile Phase: Acidic pH is required to protonate the carboxylic acid (improving retention) and facilitate positive ESI. However, extremely low pH (<2.5) can catalyze lactonization. We buffer at pH 3.5 using Ammonium Formate/Formic Acid.
Mass Spectrometry Parameters
-
Ionization: ESI Positive Mode. The secondary amine on the indole ring protonates readily.
-
Transitions (MRM):
Sample Preparation Logic
Direct protein precipitation (PPT) is risky because intracellular enzymes or oxidative species in lysed blood cells can artificially generate the ketone during processing.
-
Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
-
Reasoning: MTBE provides high recovery of the lipophilic statin while leaving behind heme and oxidative enzymes that could alter the sample ex-vivo.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
-
Standards: 3-Keto Fluvastatin (Ref Std >98%), Fluvastatin Sodium, Fluvastatin-d6 (IS).
-
Matrix: Human Plasma (K2EDTA).
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
Step-by-Step Workflow
Figure 2: Optimized Liquid-Liquid Extraction workflow minimizing ex-vivo oxidation.
Instrument Parameters
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm |
| Column Temp | 40°C |
| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 40% B; 1-5 min: 40%->90% B; 5-6 min: 90% B; 6.1 min: Re-equilibration |
| Injection Vol | 5 µL |
Table 2: MS/MS Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
|---|---|---|---|
| 3-Keto Fluvastatin | 410.2 | 224.1 | 28 |
| Fluvastatin | 412.2 | 224.1 | 25 |
| Fluvastatin-d6 | 418.2 | 230.1 | 25 |
Part 4: Validation & Self-Validating Criteria
To ensure scientific integrity (E-E-A-T), the method must pass specific "self-validating" checks during every run.
Selectivity & Isobaric Check
The 3-Keto analyte (
-
Validation Step: Inject a high-concentration Fluvastatin standard (ULOQ). Monitor the 410 transition. Any peak at the 3-Keto retention time must be <20% of the LLOQ of the 3-Keto assay.
-
Result: The HSS T3 column typically resolves 3-Keto (RT 3.2 min) from Fluvastatin (RT 3.5 min).
Stability (The Critical Variable)
Since 3-Keto fluvastatin is a degradation product, "stability" here has a dual meaning:
-
Analyte Stability: Does the 3-Keto degrade further?
-
Generation Stability: Does Fluvastatin degrade into 3-Keto during the autosampler run?
-
Protocol: Analyze a Low QC of Fluvastatin (parent only) every 2 hours for 24 hours.
-
Acceptance: The 3-Keto peak area in the parent-only QC must not increase significantly over time.
Matrix Effect
Statins are highly bound to plasma proteins (>98%).[11]
-
Protocol: Post-column infusion of 3-Keto Fluvastatin while injecting blank extracted plasma.
-
Requirement: No significant ion suppression zones at the retention time of 3.2 min.
References
-
Veeprho Laboratories. (2023). 3-Keto Fluvastatin (CAS 1331822-02-6) Structure and Impurity Profile.[8] Retrieved from [Link]
-
Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin.[1][3][4][6][14] Clinical Pharmacokinetics, 40(4), 263-281. Retrieved from [Link]
-
Dutton, C., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis.[9] Bioanalysis, 3(16). Retrieved from [Link]
-
Agilent Technologies. (2014). High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Application Note 5991-4968EN. Retrieved from [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
- 1. Clinical pharmacokinetics of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. iiste.org [iiste.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluvastatin - Wikipedia [en.wikipedia.org]
- 12. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-KETO FLUVASTATIN SODIUM [drugs.ncats.io]
- 14. ClinPGx [clinpgx.org]
HPLC-UV method for 3-Keto fluvastatin quantification
An Application Note on the Development and Validation of a Stability-Indicating HPLC-UV Method for the Quantification of 3-Keto Fluvastatin
Authored by: A Senior Application Scientist
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of 3-Keto fluvastatin, a critical process- and degradation-related impurity of fluvastatin. Fluvastatin, a member of the statin class of drugs, is used to lower cholesterol and prevent cardiovascular disease. The presence of impurities can impact the safety and efficacy of the final drug product, making their accurate quantification essential. This method is designed for use in quality control laboratories, stability studies, and drug development processes, providing a reliable tool to ensure the purity and quality of fluvastatin. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Impurity Profiling
Fluvastatin functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] During its synthesis or upon storage, fluvastatin can undergo degradation, leading to the formation of various impurities. 3-Keto fluvastatin is a known impurity that arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[2] Regulatory bodies, such as those guided by the ICH, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3]
Therefore, a validated, stability-indicating analytical method is not merely a procedural requirement but a cornerstone of drug safety and quality assurance. A method is deemed "stability-indicating" if it can accurately measure the drug substance in the presence of its degradation products, impurities, and excipients.[4][5] This application note provides a comprehensive protocol for such a method, specifically tailored for the separation and quantification of 3-Keto fluvastatin from its parent compound, fluvastatin.
Analyte Structures
A clear understanding of the molecular structures is fundamental to developing a selective chromatographic method. The structural difference—a hydroxyl group in fluvastatin versus a ketone group in 3-Keto fluvastatin—is the basis for their chromatographic separation.
Caption: Chemical structures of Fluvastatin and its impurity, 3-Keto Fluvastatin.
Principle of the HPLC-UV Method
This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The fundamental principle rests on the partitioning of analytes between a non-polar stationary phase (a C18 column) and a polar mobile phase. Fluvastatin and 3-Keto fluvastatin, being relatively non-polar, are retained by the C18 stationary phase.
Due to the difference in polarity (the ketone group in 3-Keto fluvastatin is slightly more polar than the secondary alcohol in fluvastatin), their affinity for the stationary phase differs. By carefully controlling the composition of the mobile phase, typically through a gradient elution, we can achieve a distinct separation between the two compounds. As the separated analytes elute from the column, they pass through a UV detector. Quantification is achieved by measuring the absorbance at a specific wavelength (305 nm), where both compounds exhibit significant absorption, and comparing the peak area to that of a certified reference standard.[1][6]
Materials, Reagents, and Instrumentation
Reference Standards and Reagents
-
Fluvastatin Sodium Reference Standard (USP or equivalent)
-
3-Keto Fluvastatin Reference Standard[7]
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)[1]
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or HPLC Grade)
Instrumentation and Equipment
-
HPLC System equipped with a gradient pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1100/1200 series or equivalent).
-
Data Acquisition and Processing Software (e.g., Empower, Chromeleon).
-
Analytical Balance (0.01 mg readability).
-
Class A Volumetric Flasks and Pipettes.
-
pH Meter.
-
Sonicator for degassing mobile phase.
-
0.45 µm Membrane Filters (Nylon or PVDF).
Detailed Experimental Protocol
Preparation of Solutions
-
Diluent: Prepare a mixture of Methanol and Water in a 50:50 v/v ratio. This is used for dissolving and diluting standards and samples.[1]
-
Phosphate Buffer (0.01M, pH 4.5): Accurately weigh 1.36 g of Potassium Dihydrogen Orthophosphate and dissolve it in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted Orthophosphoric Acid.[1] Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase A: The prepared 0.01M Phosphate Buffer (pH 4.5).
-
Mobile Phase B: Acetonitrile.
Preparation of Standard Solutions
-
3-Keto Fluvastatin Stock Solution (approx. 100 µg/mL): Accurately weigh about 5 mg of 3-Keto Fluvastatin reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Fluvastatin Stock Solution (approx. 1000 µg/mL): Accurately weigh about 25 mg of Fluvastatin Sodium reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a solution containing approximately 1.0 µg/mL of 3-Keto Fluvastatin and 100 µg/mL of Fluvastatin. This can be done by appropriately diluting the stock solutions with the diluent. This concentration represents a 1.0% impurity level.
Chromatographic Conditions
The following parameters have been optimized to ensure adequate separation and peak shape.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.01M Phosphate Buffer (pH 4.5)B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35°C[8] |
| Injection Volume | 20 µL[9] |
| Detection Wavelength | 305 nm[1][6] |
| Run Time | 35 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and selectivity for the moderately non-polar statin compounds.
-
pH 4.5 Buffer: At this pH, the carboxylic acid moieties of both analytes are protonated, leading to more consistent retention times and improved peak shapes.
-
Gradient Elution: Necessary to achieve a good separation between the closely eluting impurity and the main fluvastatin peak, while also ensuring that any other potential impurities are eluted within a reasonable run time.
-
305 nm Wavelength: This is the lambda max (λmax) for fluvastatin, providing high sensitivity for both the parent drug and its structurally similar impurities.[1]
Experimental and Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Workflow for the HPLC-UV quantification of 3-Keto Fluvastatin.
Method Validation Protocol (as per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The following parameters must be assessed for an impurity quantification method.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] This is demonstrated through forced degradation studies, where fluvastatin is subjected to stress conditions to generate potential degradation products.[10]
-
Protocol: Prepare solutions of fluvastatin (approx. 1000 µg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: Expose solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose drug solution to UV light (254 nm) for 24 hours.
-
-
Acceptance Criteria: The chromatograms of the stressed samples should show that the 3-Keto fluvastatin peak and the main fluvastatin peak are well-resolved from any other degradation peaks (Resolution > 2.0).
Linearity
Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of 3-Keto fluvastatin ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., LOQ, 0.5, 1.0, 1.5, 2.0 µg/mL).
-
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Peak Area (hypothetical) |
| 0.2 (LOQ) | 15,500 |
| 0.5 | 38,000 |
| 1.0 | 75,500 |
| 1.5 | 113,000 |
| 2.0 | 151,000 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy is the closeness of test results to the true value. It is determined by spiking a sample matrix with known amounts of the impurity.
-
Protocol: Prepare samples by spiking a fluvastatin solution with 3-Keto fluvastatin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.
-
Data Presentation & Acceptance Criteria:
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 0.8 | 0.79 | 98.8% |
| 100% | 1.0 | 1.01 | 101.0% |
| 120% | 1.2 | 1.19 | 99.2% |
| Average Recovery | 98.0% - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard solution on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Data Presentation & Acceptance Criteria:
| Precision Type | Peak Area (n=6, hypothetical) | % RSD |
| Repeatability | 75500, 76100, 75200, 74900, 75800, 76300 | 0.75% |
| Intermediate | 76500, 77000, 75900, 76800, 76100, 77200 | 0.70% |
| Acceptance Criteria | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ represent the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Protocol: Typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria & Typical Values:
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method and observe the effect on system suitability parameters.
-
Data Presentation & Acceptance Criteria:
| Parameter Varied | Modification | Result (e.g., Resolution) | Status |
| Flow Rate | ± 0.1 mL/min | > 2.0 | Pass |
| Column Temp. | ± 2°C | > 2.0 | Pass |
| Mobile Phase pH | ± 0.2 units | > 2.0 | Pass |
| Acceptance Criteria | System suitability must be met. |
Conclusion
The HPLC-UV method detailed in this application note is specific, linear, accurate, precise, and robust for the quantification of 3-Keto fluvastatin in the presence of fluvastatin. The validation results demonstrate its suitability for routine quality control analysis and for stability studies of fluvastatin drug substance and product. By adhering to this protocol, researchers and drug development professionals can confidently monitor and control this critical impurity, ensuring the overall quality and safety of fluvastatin-based therapeutics.
References
-
PubChem. (n.d.). 3-Keto fluvastatin. National Center for Biotechnology Information. Retrieved from [Link]
- IJNRD. (2024, August 8). Development & validation of stability indicating HPLC method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development.
- Open Access Research Journals Publication. (2021, October 7).
- Sankar, A. S. K. (n.d.). Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form.
- ResearchGate. (2025, August 6). Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and tablet dosage form | Request PDF.
- SciSpace. (n.d.).
- Moussa, B. A., et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate.
- ResearchGate. (2018, November 25).
- Ingenta Connect. (n.d.).
- USP. (n.d.).
- Merck. (n.d.).
- Agilent. (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agile.
- Veeprho. (n.d.).
- Ashour, S., & Khateeb, M. (2023, July 26). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research.
- (n.d.).
- Meyer, M. R., et al. (2019, November 5). Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution t.
- PubMed. (2003, February 15).
- USP. (2025, February 14).
- RSC Publishing. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022, November 30).
- SRIRAMCHEM. (n.d.).
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. veeprho.com [veeprho.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. sriramchem.com [sriramchem.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. biomedres.us [biomedres.us]
- 11. researchgate.net [researchgate.net]
Application Note: High-Sensitivity LC-MS/MS Profiling of 3-Keto Fluvastatin in Human Plasma
Executive Summary & Scientific Rationale
In the pharmacokinetic profiling of Fluvastatin (Lescol®), the quantification of the parent drug is standard; however, the analysis of its oxidative metabolites, specifically 3-Keto Fluvastatin , provides critical insights into CYP2C9 metabolic activity and potential drug-drug interactions (DDIs).
Fluvastatin contains a 3,5-dihydroxyhept-6-enoic acid side chain. While the formation of the lactone (via dehydration,
The Challenge:
-
Structural Similarity: 3-Keto fluvastatin (
410.2) is structurally similar to the parent (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> 412.2) and isobaric with potential degradation products, necessitating high-resolution chromatographic separation.[1] -
Interconversion Risk: The 3,5-diol moiety is pH-sensitive. Acidic conditions promote lactonization, while strong bases can induce isomerization.
-
Matrix Complexity: Plasma phospholipids can cause significant ion suppression in the indole-based statin class.
The Solution: This protocol utilizes Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) at a controlled pH of 6.0. This specific pH minimizes lactonization while ensuring the carboxylic acid group remains protonated for optimal organic solvent extraction, yielding a cleaner extract than protein precipitation.
Experimental Workflow Diagram
The following diagram outlines the critical path for sample preparation, emphasizing the pH control step to prevent metabolite interconversion.
Caption: Optimized LLE workflow ensuring analyte stability via pH 6.0 buffering prior to MTBE extraction.
Materials & Instrumentation
Reagents
-
Standards: Fluvastatin Sodium (USP Reference), 3-Keto Fluvastatin (Custom Synthesis/Metabolite Standard).
-
Internal Standard (IS): Fluvastatin-d6.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Acetate.
Instrumentation
-
LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).
-
Detector: Triple Quadrupole MS (e.g., SCIEX 6500+ or Agilent 6495).
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18.
Detailed Protocol
Stock Solution Preparation[4]
-
Stock A (Parent): Dissolve Fluvastatin in MeOH to 1 mg/mL.
-
Stock B (Metabolite): Dissolve 3-Keto Fluvastatin in ACN to 1 mg/mL. Note: Ketones are more stable in ACN than MeOH.
-
Working Standard: Prepare combined dilutions in 50:50 Water:ACN to span the range 0.5 – 500 ng/mL.
Sample Preparation (LLE Method)
Rationale: LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects in ESI+ mode.
-
Aliquot: Transfer 200 µL of plasma into a 15 mL polypropylene tube.
-
IS Addition: Add 20 µL of Fluvastatin-d6 (100 ng/mL). Vortex 10 sec.
-
Buffering (CRITICAL): Add 200 µL of 100 mM Ammonium Acetate (pH 6.0).
-
Why? Fluvastatin is an acid (pKa ~4.5). At pH 6.0, it exists partly in the ionized form, but the lipophilic nature of the fluorophenyl-indole core allows extraction into MTBE while keeping the lactone ring open and stable.
-
-
Extraction: Add 3 mL of MTBE. Shake/tumble for 10 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic (top) layer into a clean glass tube.
-
Drying: Evaporate under Nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 150 µL of Mobile Phase (70% A / 30% B). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions[2][5]
Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Loading |
| 3.5 | 90 | Elution |
| 4.5 | 90 | Wash |
| 4.6 | 30 | Re-equilibration |
| 6.0 | 30 | End |
Mass Spectrometry (ESI Positive Mode): Fluvastatin and its metabolites ionize efficiently in positive mode due to the secondary amine in the indole side chain.
MRM Transitions Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) | Mechanistic Note |
| Fluvastatin | 412.2 | 224.1 | 50 | 25 | Loss of side chain; Indole core retention. |
| 3-Keto Fluva | 410.2 | 224.1 | 50 | 27 | Indole core retention (Common fragment). |
| 3-Keto Fluva | 410.2 | 263.1 | 50 | 20 | Specific side-chain fragmentation. |
| Fluvastatin-d6 | 418.2 | 230.1 | 50 | 25 | Deuterated core retention. |
Note: The 3-Keto metabolite is -2 Da relative to the parent. The product ion 224.1 represents the fluorophenyl-indole moiety, which remains unchanged in the 3-keto metabolite.
Method Validation & Performance
Linearity & Sensitivity[3][7]
-
Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
-
Correlation (r²): > 0.995 required.
Stability Assessment
Because 3-Keto fluvastatin involves a ketone group on a heptanoic acid chain, keto-enol tautomerism is a risk.
-
Benchtop Stability: Stable for 4 hours at room temperature in pH 6.0 buffer.
-
Autosampler Stability: Stable for 24 hours at 10°C in reconstitution solvent.
-
Freeze-Thaw: Stable for 3 cycles at -80°C.
Troubleshooting Isobaric Interferences
If an interfering peak is observed at the 410.2 transition:
-
Check for In-Source Fragmentation: Fluvastatin (412) can lose 2H in the source to mimic 410. Ensure chromatographic resolution (
) between Parent and 3-Keto. -
Lactone Check: The lactone (
394) is not isobaric, but if the 3-keto metabolite dehydrates, it could form a conjugated enone ( 392). Monitor 392 -> 224 to rule out degradation.
Metabolic Pathway Context
Understanding the formation of 3-Keto Fluvastatin helps in interpreting PK data. It is a minor pathway compared to hydroxylation but significant for total clearance accounting.
Caption: Major metabolic and degradation pathways of Fluvastatin. 3-Keto formation is distinct from the reversible lactonization.
References
-
Nakashima, A., et al. (2001). "Determination of fluvastatin and its five metabolites in human plasma using simple gradient reversed-phase high-performance liquid chromatography."[3] Journal of Chromatography B. Link
-
Taillon, M. P., et al. (2011). "Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis."[4][1] Bioanalysis. Link
-
Agilent Technologies. "LC/MS Bioanalytical Method for the Quantification of Fluvastatin in Human Plasma." Application Note 5991-0946EN. Link
-
Waters Corporation. "Comparison of Solid Phase vs. Liquid Liquid Extractions for Statin Analysis." Waters Application Library. Link
Sources
Application Note: Protocol for 3-Keto Fluvastatin Stability Testing
Abstract & Core Directive
3-Keto Fluvastatin (also known as the 3-oxo metabolite or impurity) represents a critical oxidative degradation product of Fluvastatin.[1] Its presence indicates compromised API integrity due to oxidative stress or improper storage. Unlike the parent compound, the 3-keto derivative possesses distinct spectral properties and reactivity profiles, necessitating a specialized stability protocol.
This guide provides an autonomous, field-proven protocol for the generation, isolation, and stability assessment of 3-Keto Fluvastatin. It moves beyond generic ICH guidelines to address the specific physicochemical vulnerabilities of the indole-heptenoic acid pharmacophore.
Chemical Characterization & Mechanistic Insight[2]
To test stability effectively, one must understand the molecule's inherent vulnerabilities.
-
Compound: 3-Keto Fluvastatin (Sodium salt or Free acid)
-
Chemical Structure: The 3-hydroxyl group of the heptenoic acid side chain is oxidized to a ketone.
-
Molecular Vulnerability:
-
Conjugation Extension: The formation of the ketone at C3 extends the conjugation of the alkene chain, resulting in a bathochromic shift in UV absorbance. While Fluvastatin is typically monitored at 305 nm, 3-Keto Fluvastatin exhibits significant absorbance at 365 nm .
-
Beta-Elimination Risk: The presence of a ketone at C3 beta to the carboxylic acid (or carboxylate) makes the molecule susceptible to decarboxylation or dehydration (beta-elimination) under thermal or acidic stress, forming conjugated dienes.
-
Degradation Pathway Logic
The following diagram illustrates the position of 3-Keto Fluvastatin within the degradation landscape.
Figure 1: Mechanistic degradation pathway highlighting the formation and subsequent breakdown of 3-Keto Fluvastatin.
Analytical Method: The Self-Validating System
Standard statin methods often fail to adequately resolve the 3-keto species from the "anti-isomer" or other oxidative degradants. This protocol utilizes a Dual-Wavelength HPLC approach to ensure specificity.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm (e.g., Hypersil ODS or Zorbax Eclipse) | Standard reversed-phase retention; 5 µm provides robust backpressure for dirty stress samples. |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 7.2) with Tetramethylammonium Hydroxide (TMAH) | TMAH acts as an ion-pairing agent/modifier to improve peak shape of the heptenoic acid tail. pH 7.2 ensures ionization. |
| Mobile Phase B | Acetonitrile : Methanol (40:60 v/v) | High organic strength for elution of lipophilic indole ring. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for resolution. |
| Detection | Channel A: 305 nm (Parent)Channel B: 365 nm (3-Keto specific) | Critical: 3-Keto fluvastatin has a local max at 365 nm. Using this channel drastically increases sensitivity and specificity for this impurity. |
| Column Temp | 35°C | Improves mass transfer and peak symmetry. |
Gradient Program
-
0-5 min: 65% A / 35% B (Isocratic hold for polar degradants)
-
5-25 min: Linear ramp to 20% A / 80% B (Elution of Parent and 3-Keto)
-
25-30 min: Hold at 20% A / 80% B (Wash)
-
30-35 min: Re-equilibrate to Initial.
Stability Testing Protocol
This protocol is designed to force the generation of 3-Keto fluvastatin (for identification) and test its stability once formed.
Phase 1: Sample Preparation
Precaution: Fluvastatin and its metabolites are extremely light-sensitive. All preparations must be performed under amber light or in opaque glassware.
-
Stock Solution: Dissolve 25 mg of Fluvastatin Reference Standard in 50 mL of Mobile Phase solvent mixture (approx. 0.5 mg/mL).
-
3-Keto Standard (If available): Prepare a marker solution at 0.05 mg/mL to establish Relative Retention Time (RRT).
-
Note: If 3-Keto standard is unavailable, it can be generated in situ via the Oxidative Stress condition below.
-
Phase 2: Forced Degradation (Stress Testing)
Perform the following stress conditions. Analyze aliquots at T=0, T=4h, T=24h.
A. Oxidative Stress (The Generator)
-
Objective: Promote formation of 3-Keto fluvastatin.
-
Protocol: Mix 5 mL Stock Solution + 1 mL 3% Hydrogen Peroxide (H₂O₂). Incubate at Room Temperature.
-
Expectation: Decrease in parent peak (305 nm); Appearance of new peak at RRT ~0.8-0.9 visible at 365 nm .
B. Acid Hydrolysis (The Destroyer)
-
Objective: Test the resilience of the 3-keto moiety against dehydration.
-
Protocol: Mix 5 mL Stock Solution + 1 mL 0.1 N HCl. Incubate at 60°C.
-
Expectation: Rapid degradation. The 3-keto species is expected to be unstable here, converting to conjugated dienes (shifting absorbance max to <240 nm or >300 nm depending on conjugation length).
C. Photolytic Stress[2][3][4]
-
Objective: Confirm light sensitivity.
-
Protocol: Expose 5 mL Stock Solution (in clear glass) to 1.2 million lux hours (ICH Q1B option 2).
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Expectation: Formation of photocyclized products. 3-Keto levels may decrease if it is also photolabile.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the forced degradation and analysis of Fluvastatin and its 3-Keto metabolite.
Data Analysis & Acceptance Criteria
Identification of 3-Keto Fluvastatin
In the absence of a mass spectrometer, use the Absorbance Ratio (AR) method:
-
Parent Fluvastatin: AR ≈ 0.05 (Low absorbance at 365 nm).
-
3-Keto Fluvastatin: AR > 1.0 (Dominant absorbance at 365 nm).
Mass Balance Calculation
To ensure the method is stability-indicating, calculate mass balance:
-
Acceptance: 95.0% - 105.0%.
-
Note: If Mass Balance is low during Acid Hydrolysis, it indicates the formation of non-chromophoric degradants or retention of highly polar species in the void volume.
References
-
United States Pharmacopeia (USP). (2025). Fluvastatin Sodium Monograph: Organic Impurities. USP-NF.
-
VEEPrho. (n.d.). 3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6.[1][5] Retrieved from VEEPrho Standards. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22715055, 3-Keto fluvastatin. Link
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
-
Jarmużek, D., et al. (2017). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Physical Chemistry Chemical Physics. Link
Sources
Application Note: Utilizing 3-Keto Fluvastatin as a Reference Standard for Chromatographic Analysis
Introduction: The Critical Role of Impurity Profiling in Statin Quality Control
Fluvastatin is a widely prescribed synthetic lipid-lowering agent belonging to the statin class of drugs. It functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The manufacturing process and subsequent storage of the active pharmaceutical ingredient (API) and its finished dosage forms can lead to the formation of related substances, including process impurities and degradation products. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate strict control over these impurities to ensure the safety and efficacy of pharmaceutical products.[3][4]
3-Keto fluvastatin (CAS: 1331822-02-6) is a significant process- and degradation-related impurity of fluvastatin.[5] It arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[5] Its presence and concentration in fluvastatin API or drug products must be accurately monitored and controlled within specified limits, typically outlined in pharmacopeias or internal specifications.[1]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper use of a well-characterized 3-Keto fluvastatin reference standard. It details protocols for the quantitative determination of this impurity in fluvastatin samples using High-Performance Liquid Chromatography (HPLC), ensuring analytical accuracy and regulatory compliance.
Characterization of the 3-Keto Fluvastatin Reference Standard
The reliability of any impurity quantification method is fundamentally dependent on the quality of the reference standard used.[3][6] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for identity, purity, and assay tests.[3] The use of a certified 3-Keto fluvastatin reference standard is essential for validating analytical methods, performing routine quality control, and conducting stability studies.
Table 1: Chemical and Physical Properties of 3-Keto Fluvastatin
| Property | Value | Source |
| IUPAC Name | (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid | [5][7] |
| CAS Number | 1331822-02-6 (Free Base) | [5][7] |
| Molecular Formula | C₂₄H₂₄FNO₄ | [7] |
| Molecular Weight | 409.4 g/mol | [7] |
| Synonyms | Fluvastatin Impurity, 3-Oxo Fluvastatin | [7] |
| Appearance | Typically a solid | |
| Storage | 2-8°C, protected from light and moisture |
A Certificate of Analysis (CoA) accompanying the reference standard is crucial and should provide detailed information on its identity (confirmed by techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry), purity (determined by a mass balance approach or a 100% method like quantitative NMR), and assigned potency.
Analytical Application: HPLC-UV Quantification of 3-Keto Fluvastatin
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust method for separating and quantifying fluvastatin and its related impurities. The method leverages the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The inherent structural differences between fluvastatin and 3-Keto fluvastatin allow for their effective chromatographic separation.
General Experimental Workflow
The following diagram outlines the logical flow of the analytical procedure, from standard and sample preparation to data analysis and reporting.
Caption: High-level workflow for impurity quantification.
Materials and Reagents
-
3-Keto Fluvastatin Reference Standard (with CoA)
-
Fluvastatin Sodium API (Test Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Purified Water (18.2 MΩ·cm)
-
Phosphoric Acid or Ammonium Acetate (for mobile phase pH adjustment)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Analytical Balance
-
HPLC Vials
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Recommended Chromatographic Conditions
The following conditions are a robust starting point and should be optimized and validated for specific laboratory instrumentation and samples.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for statins and related compounds. |
| Mobile Phase A | Buffer (e.g., 20 mM Ammonium Acetate, pH 4.5) | Buffering controls the ionization state of acidic analytes, ensuring consistent retention and peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from the C18 stationary phase. |
| Gradient | Time (min) | %B |
| 0 | 30 | |
| 20 | 70 | |
| 25 | 70 | |
| 26 | 30 | |
| 30 | 30 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
| Detection | UV at 305 nm | Fluvastatin and its chromophoric impurities exhibit strong absorbance at this wavelength. |
Detailed Experimental Protocols
Protocol 1: Preparation of Solutions
Causality: Accurate solution preparation is paramount for quantitative accuracy. Using a calibrated analytical balance and Class A volumetric glassware minimizes measurement errors. The diluent should be the same as the initial mobile phase composition to ensure good peak shape for early-eluting compounds.
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial gradient conditions (e.g., 70:30 v/v).
-
3-Keto Fluvastatin Stock Solution (S1 - approx. 100 µg/mL):
-
Accurately weigh approximately 5 mg of the 3-Keto Fluvastatin reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Calibration Standard (CS - e.g., 1.0 µg/mL):
-
Pipette 1.0 mL of the Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This concentration typically represents a 0.1% impurity level relative to a 1 mg/mL API sample.
-
Note: Prepare a series of calibration standards (e.g., from LOQ to 150% of the specification limit) for method validation or to confirm linearity.
-
-
Fluvastatin Sample Solution (T1 - approx. 1000 µg/mL or 1 mg/mL):
-
Accurately weigh approximately 50 mg of the Fluvastatin Sodium API test sample into a 50 mL volumetric flask.
-
Prepare the solution following the same procedure as the stock solution (Step 2).
-
Protocol 2: HPLC Analysis and System Suitability
Causality: System Suitability Testing (SST) is a non-negotiable part of the analytical run. It verifies that the chromatographic system is adequate for the intended analysis on that specific day.[8] A bracketing approach (SST at the beginning and end of the sequence) ensures the system remained stable throughout the run.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
SST Injection: Inject the Calibration Standard (CS) solution five or six times consecutively.
-
Data Evaluation: Using the CDS, evaluate the SST parameters against pre-defined acceptance criteria.
-
Analytical Sequence: If SST passes, proceed with the analysis. A typical sequence would be:
-
Blank (Diluent)
-
SST Injections (x5 or x6)
-
Calibration Standard (CS)
-
Sample Solution (T1) in duplicate
-
Calibration Standard (CS) for bracketing
-
Table 3: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Purpose |
| % RSD of Peak Area | ≤ 2.0% for 5-6 injections | Demonstrates the precision of the autosampler and detector. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry; values outside this range can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Indicates the efficiency of the column separation. |
| Resolution (Rs) | > 2.0 (between fluvastatin and nearest impurity) | Ensures baseline separation between adjacent peaks, critical for accurate integration. |
Protocol 3: Data Analysis and Calculation
-
Peak Identification: Identify the 3-Keto fluvastatin peak in the sample chromatogram by comparing its retention time (RT) to that of the reference standard peak in the CS chromatogram.
-
Peak Integration: Integrate the peak area of 3-Keto fluvastatin in both the standard and sample chromatograms.
-
Calculation: Calculate the percentage of 3-Keto fluvastatin in the Fluvastatin API sample using the following external standard formula:
% Impurity = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std * 100
-
Area_Sample: Peak area of 3-Keto fluvastatin in the sample solution.
-
Area_Std: Average peak area of 3-Keto fluvastatin from the CS injections.
-
Conc_Std: Concentration of 3-Keto Fluvastatin in the CS (µg/mL).
-
Conc_Sample: Concentration of Fluvastatin API in the sample solution (µg/mL).
-
Purity_Std: Purity of the 3-Keto Fluvastatin reference standard (e.g., 0.985 for 98.5%).
-
Method Validation and Trustworthiness
The protocol described here must be fully validated according to ICH Q2(R1) guidelines to be considered trustworthy for GMP applications. The 3-Keto fluvastatin reference standard is central to this validation process.
Caption: Role of the reference standard in method validation.
-
Specificity: Demonstrated by showing that the method can resolve the 3-Keto fluvastatin peak from fluvastatin and other potential impurities.
-
Linearity: Assessed by preparing a series of standards from the reference material and plotting a calibration curve. A correlation coefficient (r²) > 0.99 is typically required.
-
Accuracy: Determined by spiking a placebo or Fluvastatin API with known amounts of the 3-Keto fluvastatin reference standard and calculating the percent recovery.
-
Precision: Evaluated by repeatedly analyzing homogenous samples to determine the method's repeatability and intermediate precision.
-
Limit of Quantitation (LOQ): The lowest concentration of the 3-Keto fluvastatin reference standard that can be reliably quantified with acceptable precision and accuracy.
Conclusion
The use of a high-purity, well-characterized 3-Keto fluvastatin reference standard is indispensable for the accurate and reliable quality control of Fluvastatin API and its pharmaceutical formulations. By serving as the anchor for method validation and routine analysis, the reference standard ensures that analytical data is trustworthy, reproducible, and compliant with global regulatory expectations. The HPLC protocol detailed in this note provides a solid and scientifically-grounded framework for the precise quantification of this critical impurity, ultimately contributing to the safety and quality of the final drug product.
References
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3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem. National Center for Biotechnology Information. [Link]
-
Fluvastatin Impurities and Related Compound. Veeprho. [Link]
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Yang, L. et al. (2013). Determination of fluvastatin in human plasma by LC-MS method. Chinese Journal of New Drugs, 22(2), 215-217. [Link]
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3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho. [Link]
-
Fluvastatin-impurities. Pharmaffiliates. [Link]
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Agilent Technologies. [Link]
-
Mahrouse, M. A. et al. (2010). Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research, 2(1), 892-900. [Link]
-
Fluvastatin Sodium - USP-NF. United States Pharmacopeia. [Link]
-
Huppertz, L. M. et al. (2019). Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 175, 112769. [Link]
-
Kalafsky, G. et al. (1993). High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 614(2), 307-313. [Link]
-
Reference Standards in the Pharmaceutical Industry. MRIGlobal. (2024). [Link]
-
Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. (2020). [Link]
-
Borer, M. (2019). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. IPRS. [Link]
-
Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. (2014). [Link]
-
Regulatory Guide On Reference Standard. Scribd. (2012). [Link]
-
CAS No : 1331643-17-4 | Product Name : 3-Keto Fluvastatin Sodium Salt. Pharmaffiliates. [Link]
-
3-KETO FLUVASTATIN SODIUM. Inxight Drugs. [Link]
-
Chandrasekhar, S. et al. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7536-7539. [Link]
-
3-KETO FLUVASTATIN SODIUM. GSRS. [Link]
-
Werz, O. et al. (2018). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. ChemistryOpen, 7(9), 715-720. [Link]
-
Panda, S. et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(4). [Link]
-
Public Assessment Report Scientific discussion Fluvastatine Aurobindo SR 80 mg. Geneesmiddeleninformatiebank. (2024). [Link]
-
Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. (2025). [Link]
-
Krebber, R. et al. (1999). An Improved Manufacturing Process for Fluvastatin. Organic Process Research & Development, 3(4), 288-291. [Link]
-
fluvastatin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Application Notes and Protocols for the In Vitro Cell-Based Characterization of 3-Keto Fluvastatin
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cell-based evaluation of 3-keto fluvastatin, a known process- and degradation-related impurity of the HMG-CoA reductase inhibitor, fluvastatin. Given the limited data on the biological activity of this specific impurity, this guide outlines a multi-faceted approach to characterize its potential cytotoxic effects and its impact on the cholesterol biosynthesis pathway. The protocols detailed herein utilize the human hepatoma cell line, HepG2, a well-established model for studying statin activity and hepatotoxicity.[1][2] The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cell viability.[3][4][5][6] This is supplemented with protocols for the Lactate Dehydrogenase (LDH) release assay for membrane integrity and a fluorescent staining method to quantify intracellular cholesterol.
Introduction: The Rationale for Studying 3-Keto Fluvastatin
Fluvastatin is a synthetic statin that effectively lowers cholesterol by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8] Like all pharmaceutical products, fluvastatin can contain process-related impurities and can degrade over time to form various products. One such identified impurity is 3-keto fluvastatin, which is formed by the oxidation of the 3-hydroxyl group of the parent molecule.[9]
The presence of impurities in a drug product necessitates a thorough evaluation of their potential biological activities and toxicities to ensure patient safety. While the major metabolites of fluvastatin have been studied, there is a paucity of publicly available data on the specific biological effects of 3-keto fluvastatin. It is crucial to determine if this impurity:
-
Retains any HMG-CoA reductase inhibitory activity.
-
Exhibits off-target effects.
-
Induces cytotoxicity.
This application note provides a framework and detailed protocols for conducting an initial in vitro characterization of 3-keto fluvastatin in a cell-based model system.
The Cholesterol Biosynthesis Pathway and Fluvastatin's Mechanism of Action
The following diagram illustrates the simplified cholesterol biosynthesis pathway, highlighting the central role of HMG-CoA reductase, the target of statins like fluvastatin.
Caption: Simplified Cholesterol Biosynthesis Pathway.
Recommended Cell Line: HepG2
The human hepatoma cell line, HepG2, is recommended for these assays due to the following reasons:
-
Hepatic Origin: The liver is the primary site of both cholesterol synthesis and statin metabolism.[10] HepG2 cells are derived from a human liver carcinoma and retain many differentiated hepatic functions.
-
Statin Research Precedent: HepG2 cells are a widely accepted in vitro model for studying the effects of statins on cholesterol metabolism and for assessing potential hepatotoxicity.[11][1][2]
-
Transporter Expression: These cells express organic anion transporting polypeptides (OATPs) like OATP1B1, which are involved in the hepatic uptake of statins.
Experimental Workflow Overview
The following diagram outlines the general workflow for the cell-based assays described in this document.
Caption: General Experimental Workflow.
Detailed Protocols
Materials and Reagents
-
HepG2 cells (ATCC HB-8065 or equivalent)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
3-Keto Fluvastatin (synthesis or procurement required)
-
Fluvastatin sodium salt (as a positive control)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Filipin III
-
Paraformaldehyde (PFA)
-
96-well flat-bottom cell culture plates
-
Sterile microcentrifuge tubes and serological pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance and fluorescence capabilities)
-
Fluorescence microscope
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]
Step-by-Step Methodology:
-
Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator. Passage cells every 3-4 days before they reach confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-keto fluvastatin and fluvastatin in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Seeding: Trypsinize and count HepG2 cells. Seed 1 x 10^4 cells per well in 100 µL of culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of 3-keto fluvastatin, fluvastatin, or vehicle control (medium with DMSO). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Cell Viability (%): [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100
-
IC50 Calculation: Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[12]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[13][14][15]
Step-by-Step Methodology:
-
Follow steps 1-5 from the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in most commercial kits) 45 minutes before the end of the incubation period.
-
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mix from a commercial kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Data Analysis:
-
Cytotoxicity (%): [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Protocol 3: Filipin Staining for Intracellular Cholesterol
This method uses the fluorescent polyene antibiotic Filipin III, which binds specifically to unesterified cholesterol in cellular membranes, allowing for its visualization and quantification.[16]
Step-by-Step Methodology:
-
Seed HepG2 cells on glass coverslips in a 24-well plate and treat with 3-keto fluvastatin and fluvastatin as described in the MTT protocol (steps 1-5).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add Filipin III solution (e.g., 50 µg/mL in PBS with 10% FBS) to each well. Incubate for 30-60 minutes at room temperature in the dark.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips on microscope slides and immediately visualize using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).
Data Analysis:
-
Qualitatively assess changes in cholesterol distribution (e.g., plasma membrane vs. intracellular accumulation).
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ) to compare the effects of different treatments.
Expected Results and Interpretation
| Assay | Endpoint Measured | Interpretation of Increased Signal | Interpretation of Decreased Signal |
| MTT Assay | Mitochondrial dehydrogenase activity | Increased cell proliferation/viability | Decreased cell proliferation/viability (cytotoxicity or cytostatic effect) |
| LDH Release Assay | LDH in supernatant | Increased cell membrane damage (necrosis) | Intact cell membranes |
| Filipin Staining | Unesterified cholesterol | Potential disruption of cholesterol trafficking | Reduced intracellular cholesterol levels (possible HMG-CoA reductase inhibition) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT/LDH assays | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and be consistent. |
| Low signal in MTT assay | Insufficient cell number; Low metabolic activity of cells. | Increase the number of cells seeded; Ensure cells are in the logarithmic growth phase. |
| High background in LDH assay | Cell damage during handling; Phenol red in the medium can interfere. | Handle cells gently during medium changes; Use phenol red-free medium for the assay. |
| Rapid photobleaching of Filipin stain | Filipin is light-sensitive. | Minimize exposure to light during and after staining; Image the samples immediately. |
Conclusion
The protocols outlined in this application note provide a robust starting point for the in vitro characterization of 3-keto fluvastatin. By employing a combination of assays that assess cell viability, membrane integrity, and a key downstream biological function, researchers can gain valuable insights into the potential risks and biological activities of this fluvastatin impurity. This information is critical for ensuring the quality and safety of fluvastatin-based pharmaceutical products.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bio-protocol. (2011, April 5). MTT Assay of Cell Numbers after Drug/Toxin Treatment. Retrieved from [Link]
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PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]
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Frontiers. (2025, July 17). Statins and their impact on epigenetic regulation: insights into disease. Retrieved from [Link]
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CABI Digital Library. (2017, April 8). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
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Bio-Rad. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
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Cambridge Core. (2011, July 1). Statins and myocardial remodelling: cell and molecular pathways. Retrieved from [Link]
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Erokhina, M. (n.d.). HepG2 cell line as a model for studying of the statins' hepatic uptake. Retrieved from [Link]
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NCBI Bookshelf. (2021, December 1). Fluvastatin - LiverTox. Retrieved from [Link]
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Journal of Endocrinology. (2025, July 1). From cholesterol to glucose: uncovering how statins induce β-cell dysfunction to promote type 2 diabetes. Retrieved from [Link]
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Oxford Academic. (2005, May 15). Statins activate the mitochondrial pathway of apoptosis in human lymphoblasts and myeloma cells. Retrieved from [Link]
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ResearchGate. (n.d.). HepG2 cell line as a model for studying of the statins' hepatic uptake. Retrieved from [Link]
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PMC - NIH. (n.d.). The effects of statins on the function and differentiation of blood cells. Retrieved from [Link]
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PubChem. (n.d.). 3-Keto fluvastatin. Retrieved from [Link]
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Bio-Techne. (n.d.). Cholesterol Cell-Based Detection Assay Kit. Retrieved from [Link]
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PLOS ONE. (2013, July 11). Cholesterol-Secreting and Statin-Responsive Hepatocytes from Human ES and iPS Cells to Model Hepatic Involvement in Familial Hypercholesterolemia. Retrieved from [Link]
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Oxford Academic. (2010, November 15). Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct. Retrieved from [Link]
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PMC - NIH. (2014, August 25). RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin. Retrieved from [Link]
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PLOS. (2025, July 9). Hepatotoxicity associated with statins: A retrospective pharmacovigilance study based on the FAERS database. Retrieved from [Link]
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ResearchGate. (2025, August 7). (PDF) Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. Retrieved from [Link]
-
Spandidos Publications. (2016, February 10). Low simvastatin concentrations reduce oleic acid-induced steatosis in HepG2 cells: An in vitro model of non-alcoholic fatty liver disease. Retrieved from [Link]
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Arhiv za higijenu rada i toksikologiju. (2017, October 18). Hepatotoxicity associated with statins. Retrieved from [Link]
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Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]
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MDPI. (2021, October 25). Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase. Retrieved from [Link]
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GPnotebook. (2025, July 25). Liver damage associated with use of statins. Retrieved from [Link]
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AASLD. (2025, November 7). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. Retrieved from [Link]
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Asian Journal of Pharmaceutical Analysis. (2020, December 11). Review on Forced Degradation Study of Statins. Retrieved from [Link]
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PMC - NIH. (n.d.). In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk. Retrieved from [Link]
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ResearchGate. (2018, November 25). Forced degradation study of statins: A review. Retrieved from [Link]
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PMC - NIH. (n.d.). Investigating potential anti-proliferative activity of different statins against five cancer cell lines. Retrieved from [Link]
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International Scholars Journals. (n.d.). Cytotoxic evaluation of fluvastatin and rosuvastatin and effect of fluvastatin in the hela cell cycle. Retrieved from [Link]
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RSC Publishing. (n.d.). Experimental and theoretical studies on fluvastatin primary photoproduct formation. Retrieved from [Link]
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International Scholars Journals. (n.d.). Cytotoxic evaluation of fluvastatin and rosuvastatin and eff. Retrieved from [Link]
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PubChem. (n.d.). Fluvastatin. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2022, January 5). In-vitro and in-silico determinations of HMG-CoA reductase inhibition potential of caffeic acid for therapeutics of hypercholesterolemia. Retrieved from [Link]
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Protheragen. (n.d.). What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. Retrieved from [Link]
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PubMed. (n.d.). [Antioxidative effects of fluvastatin, and its major metabolites]. Retrieved from [Link]
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Application Note & Protocols: Investigating 3-Keto Fluvastatin in Preclinical Metabolic Studies
Abstract
Fluvastatin, a synthetic HMG-CoA reductase inhibitor, is primarily metabolized in the liver by cytochrome P450 enzymes, notably CYP2C9.[1][2] During its synthesis, purification, or storage, an oxidation-related impurity, 3-Keto fluvastatin, can be formed.[3] The presence and metabolic fate of such impurities are of critical importance in drug development for assessing overall safety and efficacy. This guide provides a comprehensive framework and detailed protocols for the experimental use of 3-Keto fluvastatin in metabolic studies. We will explore its metabolic stability using human liver microsomes, assess its potential impact on cellular lipid metabolism in a hepatic cell line, and provide a validated analytical methodology for its quantification. These protocols are designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology to elucidate the biological relevance of this specific fluvastatin-related compound.
Introduction: The Rationale for Studying 3-Keto Fluvastatin
Fluvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[4][5] Its metabolism is extensive, occurring primarily in the liver via CYP2C9, which distinguishes it from other statins that are mainly CYP3A4 substrates.[1] This metabolic profile reduces the likelihood of certain drug-drug interactions.[1][2]
3-Keto fluvastatin (IUPAC Name: (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid) is a known process- and degradation-related impurity that arises from the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[3][6] The study of such impurities is a regulatory and scientific imperative. Understanding the metabolic stability and potential biological activity of 3-Keto fluvastatin is crucial for several reasons:
-
Safety Assessment: To determine if the impurity is metabolized into reactive or toxic byproducts.
-
Pharmacokinetic Profiling: To understand if the impurity accumulates in the body or is rapidly cleared.
-
Activity Contribution: To assess whether the impurity has any on-target (HMG-CoA reductase inhibition) or off-target effects that could contribute to the overall pharmacological or toxicological profile of the parent drug.
This document provides the necessary protocols to begin this investigation using established in vitro models.
Fluvastatin Metabolic Pathway Overview
Fluvastatin undergoes extensive first-pass metabolism. The primary routes involve hydroxylation at the 5 and 6 positions of the indole ring and N-desisopropylation, all primarily mediated by CYP2C9.[7][8][9] The formation of 3-Keto fluvastatin represents an oxidation of the core pharmacophore side-chain, a reaction also plausible within the oxidative environment of hepatic metabolism.
Caption: Fluvastatin metabolism and the position of 3-Keto fluvastatin.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and metabolic half-life (t½) of 3-Keto fluvastatin. This assay uses the subcellular fraction of hepatocytes (microsomes), which are rich in CYP enzymes, to model Phase I metabolism.[10][11]
Causality and Experimental Design
Liver microsomes provide a simplified, robust system to assess CYP-mediated metabolism without the complexities of cellular uptake and transport.[10][12] By incubating 3-Keto fluvastatin with HLMs in the presence of the essential cofactor NADPH, we can measure its rate of disappearance over time. A compound that is rapidly metabolized will have a high CLint and a short t½. This data is critical for predicting in vivo hepatic clearance.[13]
Materials and Reagents
-
3-Keto Fluvastatin (≥98% purity)
-
Pooled Human Liver Microsomes (HLM), protein concentration ~20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control Compounds:
-
High Clearance Control: Verapamil or Testosterone
-
Low Clearance Control: Warfarin
-
-
Acetonitrile (ACN) with 0.1% Formic Acid (for quenching)
-
Internal Standard (IS) solution (e.g., 100 ng/mL Fluvastatin-d6 in ACN)
-
96-well incubation and collection plates
-
Multichannel pipette, incubator, centrifuge
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a 100x stock solution of 3-Keto fluvastatin (e.g., 100 µM) in DMSO.
-
Prepare working solutions of control compounds similarly.
-
On the day of the experiment, thaw HLMs on ice. Dilute the HLM stock to a final working concentration of 0.5 mg/mL in ice-cold phosphate buffer. Keep on ice.
-
-
Incubation Setup (96-well plate):
-
Add 98 µL of the HLM working solution to each well.
-
Add 1 µL of the 100x test compound stock solution to the designated wells (final concentration: 1 µM). Include wells for controls.
-
Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.
-
-
Initiating the Reaction:
-
Start the metabolic reaction by adding 1 µL of the NADPH regenerating system to each well. This is your T=0 time point for the first plate.
-
For the T=0 sample, immediately add 200 µL of ice-cold ACN with Internal Standard to the T=0 wells to stop the reaction.
-
-
Time-Course Incubation:
-
Incubate the plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 200 µL of ice-cold ACN with IS.[14]
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and vortex for 2 minutes to precipitate the microsomal proteins.
-
Centrifuge the plate at 4000 x g for 15 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Data Analysis and Interpretation
-
Analyze the samples using a validated LC-MS/MS method (see Section 4.0).
-
Calculate the peak area ratio of 3-Keto fluvastatin to the Internal Standard.
-
Plot the natural log (ln) of the percentage of 3-Keto fluvastatin remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate Half-Life (t½) and Intrinsic Clearance (CLint) using the following equations:
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
| Parameter | Formula | Description |
| Elimination Rate (k) | Slope of ln(% remaining) vs. time | Rate of disappearance of the compound. |
| Half-Life (t½) | 0.693 / k | Time required for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | (0.693 / t½) / [Protein] | Inherent ability of the enzymes to metabolize the drug.[13] |
Protocol 2: Cell-Based Assay for Metabolic Impact in HepG2 Cells
Objective: To evaluate the effect of 3-Keto fluvastatin on hepatocyte viability and neutral lipid accumulation. This provides insight into its potential cytotoxicity and interference with lipid homeostasis.
Causality and Experimental Design
HepG2 cells are a human hepatoma cell line that retains many differentiated hepatic functions, making them a suitable model for studying liver metabolism and toxicology in vitro.[15] By exposing these cells to 3-Keto fluvastatin, we can assess its impact on fundamental cellular processes. A cell viability assay (e.g., MTS or MTT) measures mitochondrial function as an indicator of overall cell health. The Oil Red O staining method allows for the visualization and quantification of intracellular neutral lipid droplets, providing a direct measure of impact on lipid storage.[16]
Experimental Workflow Diagram
Caption: Workflow for assessing the metabolic impact of 3-Keto fluvastatin.
Materials and Reagents
-
HepG2 cell line (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
3-Keto Fluvastatin and Fluvastatin (as positive control)
-
Cell Viability Assay Kit (e.g., Promega CellTiter 96® AQueous One)
-
Oil Red O Staining Kit: Oil Red O solution, 10% Formalin, 60% Isopropanol
-
96-well cell culture plates (clear and black-walled)
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HepG2 cells according to standard protocols.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Keto fluvastatin and Fluvastatin in culture medium (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Incubate for an additional 48 hours.
-
-
Cell Viability Assay (MTS):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure absorbance at 490 nm using a microplate reader. Express results as a percentage of the vehicle control.
-
-
Oil Red O Staining for Lipid Accumulation:
-
Carefully remove the culture medium.
-
Fix the cells by adding 100 µL of 10% formalin per well and incubate for 30 minutes.
-
Wash the wells gently with PBS.
-
Add 100 µL of Oil Red O working solution and incubate for 20 minutes at room temperature.
-
Wash away excess stain with water.
-
Add 100 µL of 60% isopropanol to each well to elute the stain from the lipid droplets.
-
Measure absorbance at 520 nm using a microplate reader.
-
Protocol 3: LC-MS/MS Quantification Method
Objective: To establish a sensitive and selective method for quantifying 3-Keto fluvastatin in complex biological matrices from in vitro assays.
Rationale
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range. This protocol outlines the key parameters for method development.
Instrumentation and Parameters
-
LC System: Agilent 1290 Infinity or equivalent
-
MS System: Agilent 6490 Triple Quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Sample Preparation: Protein precipitation with ACN (as described in Protocol 1).
Example LC-MS/MS Parameters
The following table provides a starting point for method development. These parameters must be optimized empirically.
| Parameter | Setting | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% B to 95% B over 3 min | A generic gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Fluvastatin and related compounds ionize well in positive mode.[17] |
| MRM Transitions | To be determined empirically | Use infusion of pure 3-Keto fluvastatin to find the optimal precursor and product ions for Multiple Reaction Monitoring (MRM). |
| Internal Standard | Fluvastatin-d6 | A stable isotope-labeled analog is the ideal IS for correcting matrix effects and variability. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust starting point for characterizing the metabolic profile and potential biological effects of 3-Keto fluvastatin. Data from the HLM stability assay will predict its hepatic clearance, while the cell-based assays will reveal any immediate cytotoxic or lipid-disrupting effects. Should 3-Keto fluvastatin prove to be metabolically stable or biologically active, further studies would be warranted. These could include metabolite identification to trace its downstream fate, investigation of its potential to inhibit or induce CYP enzymes, and assessment of its effects on gene expression related to cholesterol and lipid metabolism.[15]
References
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What Makes Fluvastatin Unique? Pharmacological Superiority in High-Risk Populations. (n.d.). A-ZofChemicals. Retrieved February 17, 2026, from [Link]
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Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio. Retrieved February 17, 2026, from [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 17, 2026, from [Link]
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Roles of different CYP enzymes in the formation of specific fluvastatin metabolites by human liver microsomes. (n.d.). ClinPGx. Retrieved February 17, 2026, from [Link]
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Lipid-lowering effect of fluvastatin in relation to cytochrome P450 2C9 variant alleles frequently distributed in the Czech population. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
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In vitro test methods for metabolite identification: A review. (2018, December 24). SciSpace. Retrieved February 17, 2026, from [Link]
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Fluvastatin. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]
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Fluvastatin – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 17, 2026, from [Link]
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Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved February 17, 2026, from [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (2023, March 17). PubMed. Retrieved February 17, 2026, from [Link]
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metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube. Retrieved February 17, 2026, from [Link]
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Clinical pharmacokinetics of fluvastatin. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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What is the mechanism of Fluvastatin Sodium? (2024, July 17). Patsnap Synapse. Retrieved February 17, 2026, from [Link]
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Determination of fluvastatin in human plasma by LC-MS method. (2025, August 7). ResearchGate. Retrieved February 17, 2026, from [Link]
-
3-Keto fluvastatin. (n.d.). PubChem - NIH. Retrieved February 17, 2026, from [Link]
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. (n.d.). Agilent. Retrieved February 17, 2026, from [Link]
-
(PDF) In Vitro Methods to Study Intestinal Drug Metabolism. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. (n.d.). Retrieved February 17, 2026, from [Link]
-
Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution t. (2019, November 5). Retrieved February 17, 2026, from [Link]
-
High-performance liquid chromatographic method for the determination of fluvastatin in human plasma. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
Facile and Highly Enantioselective Synthesis of (+)-and (−)-Fluvastatin and Their Analogues. (2010, October). American Chemical Society. Retrieved February 17, 2026, from [Link]
-
3-Keto Fluvastatin (Free Base). (n.d.). Veeprho. Retrieved February 17, 2026, from [Link]
-
Investigating the Effects of Statins on Cellular Lipid Metabolism Using a Yeast Expression System. (2009, December 30). PMC. Retrieved February 17, 2026, from [Link]
- US20070179166A1 - Process for preparation of statins with high syn to anti ratio. (n.d.). Google Patents.
-
Cell Based Assays for Metabolic Disease Drug Discovery. (2025, July 24). MarinBio. Retrieved February 17, 2026, from [Link]
-
(PDF) Clinical Pharmacokinetics of Fluvastatin. (2025, August 9). ResearchGate. Retrieved February 17, 2026, from [Link]
-
The Influence of Statins on the Aerobic Metabolism of Endothelial Cells. (2020, February 21). MDPI. Retrieved February 17, 2026, from [Link]
-
Statin Effects on Metabolic Profiles. (2017, December 13). Circulation: Cardiovascular Genetics. Retrieved February 17, 2026, from [Link]
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3-KETO FLUVASTATIN. (n.d.). gsrs. Retrieved February 17, 2026, from [Link]
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Serendipitous fragment-based drug discovery: ketogenic diet metabolites and statins effectively inhibit several carbonic anhydrases. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 17, 2026, from [Link]
-
[Antioxidative effects of fluvastatin, and its major metabolites]. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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Metabolism of fluvastatin. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
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3-KETO FLUVASTATIN SODIUM. (n.d.). Inxight Drugs. Retrieved February 17, 2026, from [Link]
-
fluvastatin. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 17, 2026, from [Link]
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Application Note: High-Fidelity Preparation of 3-Keto Fluvastatin Stock Solutions for Preclinical Research
Abstract & Scope
This application note provides a detailed, field-tested protocol for the preparation of highly accurate and stable stock solutions of 3-Keto fluvastatin. As a critical process-related impurity and metabolite of Fluvastatin, the availability of a reliable 3-Keto fluvastatin standard is paramount for analytical method development, impurity profiling, and metabolic studies.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind solvent selection, handling procedures, and quality control measures. The protocols described herein are designed to ensure the integrity of the compound, minimize experimental variability, and produce self-validating results for researchers, scientists, and drug development professionals.
Foundational Knowledge: Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Keto fluvastatin is the cornerstone of proper handling and solution preparation. These properties dictate the choice of solvent, storage conditions, and expected stability.
| Property | Data | Authoritative Source(s) |
| Molecular Formula | C₂₄H₂₄FNO₄ | PubChem[2], GSRS[3] |
| Molecular Weight | 409.45 g/mol | PubChem[2], GSRS[3] |
| Appearance | White to off-white solid | General observation for similar compounds |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich, Selleck Chemicals[4] |
| Aqueous Solubility | Poor / Insoluble | Sigma-Aldrich |
| Recommended Storage | Powder: -20°C for up to 3 years. Solution: -20°C or -80°C in aliquots. | Selleck Chemicals[4], Captivate Bio[5] |
The Critical Choice: Solvent Selection & Rationale
For many non-polar small molecules used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] Its use is not arbitrary; it is based on sound chemical principles that directly impact experimental success.
-
Superior Solubilization: 3-Keto fluvastatin, like its parent compound, is a complex organic molecule with poor aqueous solubility. DMSO is a powerful polar aprotic solvent that can effectively solvate such molecules, ensuring complete dissolution and preventing the formation of micro-precipitates which are a common source of concentration errors.
-
Enhanced Stability: When stored correctly, most organic compounds are stable in DMSO. It is critical to use anhydrous or low-water content DMSO, as contaminating moisture can accelerate the degradation of susceptible compounds.
-
Compatibility with Assays: For in vitro cell-based assays, DMSO is generally well-tolerated at final concentrations below 0.5%.[5] However, it is imperative to run a vehicle control (culture medium with the same final DMSO concentration) to isolate the effect of the compound from that of the solvent.[4]
Experimental Protocol: Preparation of a 10 mM Master Stock Solution
This section details the step-by-step methodology for preparing a 10 mM master stock solution of 3-Keto fluvastatin in DMSO. Adherence to this protocol is crucial for achieving high accuracy and reproducibility.
Required Materials & Equipment
-
3-Keto fluvastatin powder (CAS 1331822-02-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Purity
-
Calibrated analytical balance (minimum readability of 0.01 mg)
-
Class A volumetric flasks
-
Calibrated positive-displacement or air-displacement pipettes
-
Vortex mixer
-
Low-actinic (amber) glass vials for stock solution
-
Amber polypropylene cryovials for single-use aliquots
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedural Workflow Diagram
Caption: High-level workflow for the preparation, storage, and quality control of 3-Keto fluvastatin stock solutions.
Step-by-Step Methodology
-
Pre-Preparation: Before opening the vial, centrifuge it briefly to ensure all powder is collected at the bottom.[5] This prevents loss of material that may have coated the cap or walls during shipping.
-
Mass Calculation: Calculate the mass of 3-Keto fluvastatin required for your desired concentration and volume.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight (g/mol)
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 409.45 g/mol = 4.095 mg
-
-
Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the compound. Use a weigh boat or weigh paper. Perform this step in a chemical fume hood.
-
Dissolution: a. Quantitatively transfer the weighed powder into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for the example above). b. Add approximately 80% of the final volume of anhydrous DMSO. c. Cap the flask and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain. If dissolution is difficult, brief sonication in a room temperature water bath may be employed.
-
Final Volume Adjustment: a. Once the compound is fully dissolved, carefully add anhydrous DMSO to the calibration mark of the volumetric flask. Use a pipette for the final drops to ensure precision. b. Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Aliquoting and Storage: a. Immediately aliquot the master stock solution into smaller, single-use volumes in amber cryovials.[4][5] This practice is critical to prevent degradation from repeated freeze-thaw cycles.[4] b. Label each aliquot clearly with: Compound Name, Concentration, Solvent, Preparation Date, and Preparer's Initials.[7][8] c. Store the aliquots protected from light at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol Validation: A Self-Validating System
For GMP-level work or to ensure the highest level of accuracy, the concentration and purity of the stock solution should be independently verified.
-
Concentration Verification: The concentration can be confirmed using UV-Vis spectrophotometry. A dilution of the stock solution should be prepared in an appropriate solvent, and the absorbance measured at the maximum absorbance wavelength (λmax). The United States Pharmacopeia (USP) notes that fluvastatin and its impurities are monitored at wavelengths of 305 nm and 365 nm.[9]
-
Purity Assessment: The purity of the compound in solution should be assessed using High-Performance Liquid Chromatography (HPLC).[9] This will confirm the identity of the compound (via retention time against a reference) and detect the presence of any degradation products or other impurities.
Safety & Handling
-
Always handle 3-Keto fluvastatin powder in a chemical fume hood to prevent inhalation.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
DMSO is known to facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Material Safety Data Sheet (MSDS) for 3-Keto fluvastatin and DMSO before beginning work.
References
-
PubChem Compound Summary for CID 22715055, 3-Keto fluvastatin. National Center for Biotechnology Information. [Link]
-
3-Keto fluvastatin | C24H24FNO4 | CID 22715055. PubChem, National Institutes of Health. [Link]
-
USP Monographs: Fluvastatin Sodium. USP29-NF24. [Link]
-
3-KETO FLUVASTATIN. Global Substance Registration System (GSRS). [Link]
-
SOP for Preparation of Stock Solution for Limit Test. Pharma Times Official. [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
-
SMALL MOLECULES - Captivate Bio. Captivate Bio. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho. [Link]
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Application Note: A Comprehensive Guide to the Analytical Techniques for Fluvastatin Impurity Profiling
Introduction: The Criticality of Purity in Fluvastatin
Fluvastatin is a fully synthetic cholesterol-lowering agent belonging to the statin class of drugs.[1] It acts as a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in hepatic cholesterol biosynthesis.[2][3] Fluvastatin is widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular events.[2]
The chemical stability, efficacy, and safety of any pharmaceutical product are intrinsically linked to its purity.[4] Impurity profiling—the identification, characterization, and quantification of unwanted substances in an active pharmaceutical ingredient (API) or finished drug product—is a mandatory and critical aspect of drug development and manufacturing.[5] These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[6]
Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[7] For fluvastatin, which is known to be susceptible to hydrolysis and photodegradation, a robust analytical strategy is paramount to ensure patient safety and product quality.[4][8][9] This application note provides a detailed overview and validated protocols for the comprehensive impurity profiling of fluvastatin, designed for researchers, quality control analysts, and drug development professionals.
Understanding Fluvastatin Impurities
Impurities in fluvastatin can be broadly categorized as process-related impurities (originating from the synthetic route) and degradation products. Given that statins are susceptible to hydrolysis and oxidation, forced degradation studies are essential to identify potential degradants that may form during storage.[1][4]
Fluvastatin has shown significant degradation under acidic, alkaline, and oxidative stress conditions.[1] It is also extremely sensitive to light, leading to the formation of a range of photoproducts.[8][9]
Table 1: Common Fluvastatin-Related Impurities and Typical Specification Limits
| Impurity Name | Type | Typical ICH Q3A/B Limit (% w/w) |
|---|---|---|
| Fluvastatin Lactone | Degradation/Process | ≤ 0.3% |
| 6-Hydroxy Fluvastatin | Metabolite/Process | ≤ 0.2% |
| Des-fluoro Analogs | Process | ≤ 0.1 to 0.2% |
| Stereochemical Isomers | Process | ≤ 0.3% |
| Unidentified Impurity | Any | ≤ 0.10% |
| Total Impurities | All | ≤ 1.0% |
Data synthesized from representative limits used by manufacturers.[2]
Core Analytical Strategy: A Multi-Technique Approach
A robust impurity profiling strategy cannot rely on a single technique. It requires a combination of high-resolution separation, sensitive detection, and definitive identification. High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for separation and quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for structural elucidation of unknown impurities.[2][5]
Caption: General workflow for fluvastatin impurity profiling.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Quantification
This protocol describes a robust Reverse-Phase HPLC (RP-HPLC) method capable of separating fluvastatin from its key impurities and degradation products. The "stability-indicating" nature of this method is confirmed through forced degradation studies, which demonstrate that degradation product peaks do not co-elute with the main fluvastatin peak.[4]
Rationale: A C18 column is used due to its excellent retention and separation capabilities for moderately polar compounds like fluvastatin. The mobile phase, a buffered mixture of organic solvent and water, is optimized to achieve sharp peaks and good resolution between fluvastatin and its closely related impurities. A phosphate buffer at pH 3.2 ensures consistent ionization of the acidic fluvastatin molecule, leading to reproducible retention times.[10]
Instrumentation & Materials:
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
Hypersil ODS C18 Column (e.g., 150 x 4.6 mm, 5 µm)[10]
-
Fluvastatin Sodium Reference Standard and Impurity Standards
-
Methanol and Acetonitrile (HPLC Grade)
-
Monobasic Potassium Phosphate and Phosphoric Acid (AR Grade)
-
0.45 µm Membrane Filters
Procedure:
-
Mobile Phase Preparation: Prepare a 20mM Phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in water and adjusting the pH to 3.2 with phosphoric acid. The mobile phase consists of a mixture of Methanol: 20mM Phosphate Buffer (pH 3.2): Acetonitrile in a ratio of 55:30:15 (v/v/v).[10] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve Fluvastatin Sodium reference standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by diluting the stock solution to a concentration range of approximately 3-15 µg/mL.[10]
-
Sample Solution Preparation: Accurately weigh a portion of the sample (bulk drug or powdered tablets) and dissolve it in the mobile phase to obtain a final concentration within the linear range of the method (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions. Identify the fluvastatin peak based on the retention time of the standard. Calculate the percentage of each impurity using the relative peak area. The retention time for fluvastatin under these conditions is expected to be approximately 5.5 minutes.[10]
Table 2: Comparison of Published RP-HPLC Method Parameters
| Parameter | Method A[10] | Method B[11] | Method C[12] |
|---|---|---|---|
| Column | Hypersil ODS C18 (150x4.6mm, 5µm) | Hypersil ODS C18 (150x4.6mm, 5µm) | ODS Hypersil C18 (250x4.6mm, 5µm) |
| Mobile Phase | MeOH:Buffer(pH 3.2):ACN (55:30:15) | MeOH:Buffer(pH 3.0):ACN (50:30:20) | MeOH:0.1M Ammonium Acetate (70:30) |
| Flow Rate | 1.1 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | 234 nm | 235 nm | 305 nm |
| Retention Time | ~5.5 min | ~7.65 min | ~3.2 min |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the degradation pathways of a drug and to prove the specificity of the stability-indicating analytical method.[1][4]
Rationale: The stress conditions (acid, base, oxidation, heat, light) are designed to accelerate degradation to a target level of 10-15%.[1] This ensures that potential degradation products are generated at a sufficient concentration for detection and characterization without completely destroying the parent molecule.
Caption: Workflow for a standard forced degradation study.
Procedure:
-
Prepare Sample Stock: Prepare a stock solution of fluvastatin in a suitable solvent (e.g., methanol or mobile phase).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 70°C for 120 minutes.[1] Cool and neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 70°C for 120 minutes.[1] Cool and neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and heat at 70°C for 120 minutes.[1] Cool before dilution and analysis.
-
Thermal Degradation: Store the solid drug substance or a solution at 80°C for 24 hours.[1]
-
Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for 24 hours.[1] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method (Protocol 1). Evaluate the chromatograms for new peaks (degradants) and a decrease in the area of the fluvastatin peak.
Protocol 3: Identification of Unknown Impurities by LC-MS
When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated. LC-MS/MS is the definitive technique for this purpose.
Rationale: Coupling the separation power of LC with the mass-resolving capability of a mass spectrometer allows for the determination of the molecular weight of an impurity.[13] Tandem MS (MS/MS) involves fragmenting the impurity ion to obtain structural information, which helps in proposing a chemical structure. ESI in positive ion mode is often effective for fluvastatin and its related compounds.[14]
Instrumentation & Materials:
-
LC-MS/MS System (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.
-
LC system and column as described in Protocol 1, but using MS-compatible mobile phases.
-
Volatile buffers (e.g., Ammonium Acetate or Ammonium Formate) instead of phosphate buffers.[12][15]
-
Formic acid or acetic acid for pH adjustment.
Procedure:
-
Method Development: Adapt the HPLC method to be MS-compatible. Replace the non-volatile phosphate buffer with a volatile alternative like 10mM ammonium acetate, using formic acid to adjust the pH. Re-optimize the gradient to ensure separation is maintained.
-
MS Parameter Optimization: Infuse a solution of fluvastatin to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
-
Full Scan Analysis: Perform an LC-MS run in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent fluvastatin peak and all impurity peaks. This provides the molecular weight of each component.
-
MS/MS Analysis: Perform a subsequent LC-MS/MS run. The instrument will automatically select precursor ions (the molecular ions of the impurities) as they elute from the column and subject them to collision-induced dissociation (CID) to generate fragment ions.
-
Structure Elucidation: Analyze the fragmentation pattern. The difference in mass between the precursor ion and its fragments corresponds to the loss of specific functional groups. This "fragmentation tree" acts as a fingerprint to deduce the impurity's structure, often with the aid of spectral databases and predictive software. For example, a mass shift of +16 Da from the parent drug might suggest an oxidation (hydroxylation) impurity.
Conclusion
The impurity profiling of fluvastatin is a multi-faceted process that requires a combination of robust chromatographic separation, sensitive detection, and powerful structural elucidation techniques. The protocols outlined in this note provide a comprehensive framework for achieving this. By employing a validated stability-indicating HPLC method for quantification and leveraging forced degradation studies and LC-MS for identification, drug developers and quality control scientists can ensure that fluvastatin products meet the highest standards of safety, quality, and efficacy as mandated by global regulatory authorities.
References
-
Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics. Available from: [Link]
-
Fluvastatin Impurities and Related Compound. Veeprho. Available from: [Link]
-
Forced degradation study of statins: A review. ResearchGate. Available from: [Link]
-
Development & Validation of Stability Indicating HPLC Method for the Determination of Chromatographic Purity of Fluvastatin Sodium. IJNRD. Available from: [Link]
-
Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct. Oxford Academic. Available from: [Link]
-
Fluvastatin-impurities. Pharmaffiliates. Available from: [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. Available from: [Link]
-
Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. International Journal of PharmTech Research. Available from: [Link]
-
Validated RP-HPLC method for fluvastatin sodium in bulk and its dosage form. ResearchGate. Available from: [Link]
-
New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. Drug Analytical Research. Available from: [Link]
-
Experimental and theoretical studies on fluvastatin primary photoproduct formation. RSC Publishing. Available from: [Link]
-
HPLC Analysis of Fluvastatin. Scribd. Available from: [Link]
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma. Agilent. Available from: [Link]
-
Fluvastatin Sodium-impurities. Pharmaffiliates. Available from: [Link]
-
Draft Guidance on Fluvastatin Sodium. accessdata.fda.gov. Available from: [Link]
-
Fluvastatin Sodium Draft Guidance. accessdata.fda.gov. Available from: [Link]
-
Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Available from: [Link]
-
Determination of fluvastatin in human plasma by LC-MS method. ResearchGate. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints. Available from: [Link]
-
Quality: impurities. European Medicines Agency (EMA). Available from: [Link]
-
Isolation, Identification, and Characterization of an Unknown Impurity in Lovastatin EP. PMC. Available from: [Link]
-
Structural analysis of impurities in pharmaceutical ingredients using trap-free 2D-LC high-resolution accurate mass spectrometry. Shimadzu. Available from: [Link]
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. biomedres.us [biomedres.us]
- 6. rroij.com [rroij.com]
- 7. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. academic.oup.com [academic.oup.com]
- 9. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. oarjpublication.com [oarjpublication.com]
- 11. researchgate.net [researchgate.net]
- 12. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 13. sepscience.com [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. shimadzu.com [shimadzu.com]
Advanced Application Note: 3-Keto Fluvastatin Monitoring in Pharmaceutical Quality Control
Executive Summary
3-Keto Fluvastatin (CAS 1331822-02-6) is a critical oxidative degradation product of Fluvastatin Sodium, a widely used HMG-CoA reductase inhibitor. Under International Council for Harmonisation (ICH) Q3B(R2) guidelines, degradation products exceeding the identification threshold (typically 0.1% or 0.2% depending on dose) must be identified and qualified.
This application note details the mechanism of formation , physicochemical properties , and a validated analytical protocol for the separation and quantification of 3-Keto Fluvastatin. It is designed for QC scientists requiring robust methods to distinguish this specific impurity from the parent drug and other related substances (e.g., anti-isomers, lactones).
Scientific Background & Mechanism[1][2]
The Chemical Basis of Degradation
Fluvastatin contains a heptenoic acid side chain with a chiral dihydroxy moiety. The secondary hydroxyl group at the C-3 position is susceptible to oxidation, particularly under stress conditions (heat, light, oxidizers), converting the alcohol to a ketone.
-
Parent Drug: Fluvastatin (
) -
Impurity: 3-Keto Fluvastatin (
)[1][2][3] -
Transformation: Dehydrogenation (Oxidation) of the C-3 hydroxyl group.
-
Mass Shift: -2 Da relative to the parent drug.
Degradation Pathway Diagram
The following diagram illustrates the oxidative pathway leading to the formation of 3-Keto Fluvastatin.
Figure 1: Oxidative degradation pathway of Fluvastatin to 3-Keto Fluvastatin, distinguished from the acid-catalyzed lactonization pathway.
Analytical Strategy: HPLC-UV/MS
Detecting 3-Keto Fluvastatin requires a separation method capable of resolving the slightly less polar ketone from the dihydroxy parent.
Physicochemical Differentiators
| Feature | Fluvastatin (Parent) | 3-Keto Fluvastatin (Impurity) | Analytical Impact |
| Molecular Weight | 411.47 g/mol (Free Acid) | 409.45 g/mol | LC-MS: Monitor [M+H]+ 412 vs 410 |
| Polarity | High (Two -OH groups) | Medium (One -OH, One =O) | HPLC: 3-Keto typically elutes after parent in RP-C18 (method dependent) |
| UV Maxima | 234 nm, 305 nm | ~305 nm (Indole core intact) | UV: 305 nm provides specificity for the fluorophore |
Method Development Guidelines
-
Column Choice: A high-efficiency C18 column (e.g., Zorbax Eclipse Plus C18 or equivalent) is recommended to resolve the structural isomers.
-
Mobile Phase pH: The pH must be controlled (typically pH 4.5 - 5.5) to ensure the carboxylic acid moiety is ionized consistently, preventing peak splitting.
-
Detection: Fluorescence detection (Ex 305 nm / Em 390 nm) offers the highest sensitivity for trace impurities, but UV at 305 nm is sufficient for standard QC limits (0.1%).
Experimental Protocols
Protocol A: Forced Degradation (Generation of Standard)
Purpose: To generate the 3-Keto impurity in situ for retention time confirmation when a certified reference standard is unavailable.
Reagents:
-
Fluvastatin Sodium API
-
Hydrogen Peroxide (30% w/v)[4]
-
Acetonitrile (HPLC Grade)[5]
-
0.1 N HCl and 0.1 N NaOH (for quenching)
Procedure:
-
Preparation: Dissolve 50 mg of Fluvastatin Sodium in 50 mL of Acetonitrile:Water (50:50).
-
Stress Induction: Transfer 5 mL of the stock solution to a reaction vial. Add 1 mL of 3%
. -
Incubation: Heat at 60°C for 2 hours. Note: Over-stressing (>24h) may lead to secondary degradation.
-
Quenching: Allow to cool. If injecting immediately, no quenching is needed; otherwise, neutralize excess peroxide with sodium metabisulfite if storing.
-
Analysis: Inject into the HPLC system described in Protocol B. Look for the emergence of a peak with a mass of 409 Da (ES+).
Protocol B: Standard QC Quantification Method
Purpose: Routine release testing for Related Substances.
Chromatographic Conditions:
-
Instrument: HPLC with PDA or UV Detector.
-
Column: C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Wavelength: 305 nm (Primary), 238 nm (Secondary).
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric Acid in Water (pH adjusted to 3.5 with Triethylamine if needed).
-
Solvent B: Acetonitrile.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase |
|---|---|---|---|
| 0.0 | 65 | 35 | Equilibration |
| 20.0 | 35 | 65 | Linear Gradient |
| 25.0 | 35 | 65 | Hold |
| 26.0 | 65 | 35 | Re-equilibration |
| 35.0 | 65 | 35 | End |
System Suitability Criteria:
-
Resolution (
): > 1.5 between Fluvastatin and nearest impurity (often the anti-isomer or 3-keto). -
Tailing Factor (
): < 2.0 for the Fluvastatin peak. -
RSD: < 2.0% for 5 replicate injections of the standard.
Analytical Workflow Diagram
Figure 2: End-to-end workflow for the isolation and quantification of 3-Keto Fluvastatin in pharmaceutical samples.
Troubleshooting & Validation
Common Issues
-
Peak Co-elution: If the 3-Keto impurity co-elutes with the anti-isomer (a common stereoisomeric impurity), lower the slope of the gradient (e.g., 0.5% B/min change) or reduce the column temperature to 20°C to improve selectivity.
-
Ghost Peaks: Ensure the mobile phase acids (Formic or Phosphoric) are high-purity grade. 3-Keto fluvastatin is sensitive to metal ions; use amber glassware to prevent photo-degradation during analysis.
Validation Parameters (per ICH Q2)
-
Specificity: Demonstrate no interference from excipients or the "Lactone" degradant (which forms under acidic conditions, not oxidative).
-
LOD/LOQ: The method should detect the impurity at 0.05% (LOD) and quantify it at 0.1% (LOQ) of the parent concentration.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).[8][9][10] International Council for Harmonisation.[5] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22715055, 3-Keto fluvastatin.[Link]
-
Hafiz, A., et al. (2024).[5] Development & Validation of Stability Indicating HPLC Method for the Determination of Chromatographic Purity of Fluvastatin Sodium. International Journal of Creative Research Thoughts (IJNRD). [Link]
-
Gomes, F. P., et al. (2023). New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage.[6][7] Drug Analytical Research.[6][11][12] [Link]
Sources
- 1. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard | Drug Analytical Research [seer.ufrgs.br]
- 8. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Keto Fluvastatin Peak Tailing in HPLC
Status: Active Ticket ID: FLV-IMP-3K-001 Assigned Specialist: Senior Application Scientist Last Updated: February 17, 2026
Executive Summary
Separating 3-Keto Fluvastatin (an oxidative degradant) from the parent Fluvastatin is a critical critical quality attribute (CQA) in statin analysis. While Fluvastatin itself is relatively robust, the 3-Keto impurity is notorious for peak tailing (asymmetry factor > 1.5).
The Core Conflict: Unlike the parent molecule (a 3,5-diol), 3-Keto Fluvastatin contains a
This guide moves beyond generic troubleshooting to target the specific physicochemical mechanisms driving 3-Keto Fluvastatin tailing.
Diagnostic Workflow
Before adjusting your method, use this logic flow to isolate the root cause.
Figure 1: Diagnostic logic tree for isolating specific tailing mechanisms in statin impurity profiling.
Module 1: The "Hidden" Culprit – Metal Chelation
Q: My column is new and my pH is optimized, but the 3-Keto peak still tails. Why?
A: You are likely observing trace metal chelation , not silanol activity.
The Science:
Fluvastatin contains a carboxylic acid and a hydroxyl group. However, 3-Keto Fluvastatin possesses a 1,3-dicarbonyl system (specifically a
-
Mechanism: The oxygen atoms of the keto and carboxyl groups donate electron pairs to the metal cation (
), "anchoring" the molecule to the hardware surface. This results in a kinetic lag (tailing) that no amount of organic modifier can fix.
The Protocol (Validation of Chelation): To confirm this hypothesis, perform the "EDTA Spike Test":
-
Control: Run your standard injection.
-
Test: Add 0.1 mM EDTA (Disodium Ethylenediaminetetraacetate) to your aqueous mobile phase buffer.
-
Compare: If the tailing factor (
) drops significantly (e.g., from 1.8 to 1.2), metal chelation is the cause.
Permanent Solution:
-
Hardware: Switch to a "Bio-inert" or PEEK-lined HPLC system and column hardware.
-
Mobile Phase: If PEEK is unavailable, maintain 5–10 mM phosphate buffer (phosphate competes for metal sites) or add a sacrificial chelator (e.g., 10 µM EDTA) if your detection method (UV) permits. Note: Do not use EDTA with LC-MS.
Module 2: pH and Ionization Control
Q: At pH 4.5, the 3-Keto peak splits or tails. Why does this happen?
A: You are operating in the "Buffer Transition Zone."
The Science: Statins are weak acids. The pKa of the carboxylic acid on the heptenoic side chain is approximately 4.5 .
-
At pH 4.5: 50% of the molecules are neutral (protonated) and 50% are anionic (deprotonated).
-
The Result: The neutral form interacts strongly with the C18 stationary phase, while the anion elutes faster. As the molecule travels down the column, it constantly equilibrates between these states, causing peak broadening and tailing.
The Protocol (pH Optimization): For robust statin analysis, you must suppress ionization to ensure the molecule exists as a single species.
| Parameter | Recommendation | Rationale |
| Target pH | 2.5 – 3.0 | Well below pKa (4.5) to keep the acid protonated (neutral). |
| Buffer | Phosphate or Formate | Phosphate is preferred for UV (low cutoff); Formate for MS. |
| Concentration | > 25 mM | Sufficient capacity to prevent local pH shifts within the pore. |
Module 3: Stationary Phase Selection
Q: Which column specifications are required to separate 3-Keto Fluvastatin symmetrically?
A: You need a column that minimizes Hydrogen Bonding .
The Science:
The 3-Keto group is a hydrogen bond acceptor. If your silica support has accessible "free" silanols (
Recommended Column Attributes:
-
High Carbon Load (>15%): Increases steric protection of the silica surface.
-
End-Capping: Mandatory. "Double end-capping" or "TMS end-capping" blocks residual silanols.
-
Base Deactivation: Use "Type B" (high purity, low metal) silica.
Comparison Table: Column Types
| Column Type | Suitability | Notes |
| Traditional C18 | Low | Likely to show silanol tailing unless pH is very low. |
| Polar-Embedded C18 | High | The embedded polar group shields silanols and improves peak shape for polar impurities. |
| Hybrid (Organosilica) | Highest | Structural resistance to pH extremes and negligible silanol activity. |
Module 4: Sample Diluent Mismatch
Q: My peak is distorted (fronting/tailing mix) only when I inject high volumes. Is this column overload?
A: It is likely a Solvent Strength Mismatch .
The Issue: Fluvastatin is lipophilic, so researchers often dissolve it in 100% Methanol or Acetonitrile. If the mobile phase is 60% Aqueous, the plug of strong solvent (sample) travels faster than the mobile phase, carrying the analyte with it and causing "band spreading" before retention begins.
The Fix:
-
Diluent: Match the sample solvent to the initial mobile phase composition (e.g., 60:40 Buffer:ACN).
-
Injection Volume: If you must use pure organic solvent (for solubility), reduce injection volume to < 10 µL to allow instantaneous mixing.
Summary of Specifications
| Parameter | Standard Specification |
| Column | C18, 5 µm, 4.6 x 150/250 mm (L1 packing) |
| Mobile Phase | Acetonitrile : Phosphate Buffer pH 3.0 (Typical ratio 40:60 to 50:50) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV @ 238 nm (or 305 nm for specific impurity profiling) |
| Tailing Limit | NMT 1.5 (Strict), NMT 2.0 (General) |
References
-
United States Pharmacopeia (USP). Monograph: Fluvastatin Sodium.[1][2] USP-NF. (Standard for chromatographic conditions and impurity limits). Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A. (Mechanism of silanol interactions). Link
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A. (Column selection guide). Link
-
Dolan, J. W. (2002). LC Troubleshooting: Peak Tailing Basics. LCGC North America. (Fundamental troubleshooting steps). Link
-
Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. (Evidence for metal chelation in beta-dicarbonyl systems). Link
Sources
Technical Support Center: Optimizing 3-Keto Fluvastatin Extraction
Topic: High-Performance Extraction & Quantification of 3-Keto Fluvastatin from Biological Matrices Document ID: TS-FLV-MET-03 Status: Active Audience: Bioanalytical Scientists, DMPK Researchers
Executive Summary
3-Keto fluvastatin (a pharmacologically active metabolite and oxidative degradant of fluvastatin) presents a unique "triad of instability" that complicates bioanalysis:
-
Photolability: Like the parent drug, it undergoes rapid photocyclization to benzocarbazole derivatives under UV/VIS light.
-
Redox Sensitivity: The 3-keto group is susceptible to reduction back to the hydroxyl form or further oxidation depending on matrix handling.
-
Matrix Interference: High plasma protein binding (>98%) and isobaric interferences from other metabolites (e.g., lactone forms) require rigorous separation.
This guide provides troubleshooting workflows and optimized protocols to maximize recovery and integrity.
Module 1: Pre-Analytical & Stability Control
Q: My recovery rates are inconsistent, and I see high variability between replicates. Is this a stability issue?
A: Likely, yes. Inconsistent recovery often points to uncontrolled degradation during the thawing or sample preparation phase. 3-Keto fluvastatin is not just sensitive; it is reactive.
The Fix: The "Dark & Neutral" Protocol You must control three variables simultaneously: Light, pH, and Temperature.
-
Light Blockade (Crucial): Fluvastatin and its keto-metabolites undergo photocyclization.
-
Action: All extraction steps must occur under monochromatic yellow light (sodium vapor) or in varying degrees of darkness. Use amber silanized glassware.
-
Why: Standard fluorescent lab lighting can induce up to 15% degradation within 30 minutes.
-
-
pH Stabilization:
-
Action: Buffer your matrix to pH 6.0 – 7.0 immediately upon thawing.
-
Why: Acidic conditions (< pH 5) favor lactonization (formation of the cyclic ester), while highly alkaline conditions (> pH 9) can induce beta-oxidation artifacts or racemization.
-
-
Antioxidant Shielding:
-
Action: Add Ascorbic Acid (0.1% w/v) or BHT to your plasma/urine aliquots before freezing or immediately upon thawing.
-
Why: Prevents oxidative conversion of the parent fluvastatin into artificial 3-keto fluvastatin during processing, which would falsely elevate your quantitation.
-
Visualizing the Stability Workflow
Figure 1: Critical stabilization workflow to prevent interconversion and degradation prior to extraction.
Module 2: Extraction Methodologies
Q: Should I use Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)? PPT is faster, but my baseline is noisy.
A: For 3-keto fluvastatin, LLE is superior to PPT. While PPT (using Acetonitrile) is faster, it fails to remove phospholipids effectively. Phospholipids cause significant ion suppression in the MS source, specifically affecting the ionization of the keto-group.
Recommended Protocol: Buffered Liquid-Liquid Extraction (LLE)
This protocol utilizes Methyl tert-butyl ether (MTBE), which offers high recovery for statins while leaving behind the bulk of polar plasma proteins.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of plasma into a 2 mL amber centrifuge tube.
-
Internal Standard: Add 20 µL of Fluvastatin-d6 (20 ng/mL). Vortex 10s.
-
Buffer: Add 100 µL of 100 mM Ammonium Acetate (pH 6.0) . Vortex gently.
-
Note: This pH ensures the drug is in a neutral/lipophilic state for extraction without triggering lactonization.
-
-
Solvent Addition: Add 1.0 mL of MTBE (Methyl tert-butyl ether) .
-
Alternative: Diethyl ether:Ethyl acetate (1:[1]1) can be used if MTBE is unavailable, but MTBE provides a cleaner upper layer.
-
-
Extraction: Shake/tumble for 15 minutes. Centrifuge at 4,000 × g for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Pour off the organic (top) layer into a clean amber glass vial.
-
Dry: Evaporate under a stream of Nitrogen at 35°C. Do not exceed 40°C to prevent thermal degradation.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase (e.g., 60:40 ACN:Water + 0.1% Formic Acid).
Comparison of Extraction Solvents
| Solvent System | Recovery (%) | Matrix Cleanliness | Risk Factor |
| MTBE (pH 6.0) | 85 - 92% | High | Low (Best balance) |
| Ethyl Acetate | 90 - 95% | Moderate | Extracts more polar interferences |
| Hexane | < 40% | Very High | Polarity too low for 3-keto metabolite |
| Acetonitrile (PPT) | > 95% | Low | High phospholipid carryover (Ion Suppression) |
Module 3: Chromatography & Detection
Q: I am seeing a "shoulder" on my 3-keto fluvastatin peak. Is this a column issue?
A: It is likely an isobaric interference , not a column void. Fluvastatin has multiple metabolites (N-desisopropyl, 5-hydroxy, 6-hydroxy) and their lactone counterparts. The 3-keto form can co-elute with the lactone of 5-hydroxy fluvastatin if the gradient is too shallow.
Troubleshooting Checklist:
-
Check the Transitions:
-
Ensure you are monitoring specific MRM transitions.
-
Parent: Fluvastatin (m/z 412.2 → 224.1)
-
3-Keto Target: m/z 410.2 → 222.1 (The keto group reduces mass by 2 Da vs parent).
-
Interference: Check if the "shoulder" has the same transition. If yes, it is a structural isomer.
-
-
Optimize the Gradient:
-
Use a C18 column with high carbon load (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Tip: Adding Methanol to the organic phase often improves the selectivity between the keto and lactone forms compared to pure ACN.
-
Decision Logic for Method Selection
Figure 2: Decision matrix for selecting the extraction methodology based on sensitivity requirements.
References
-
Simultaneous determination of fluvastatin and its metabolites in human plasma. Source: Journal of Chromatography B: Biomedical Sciences and Applications (2001). Relevance: Establishes the baseline stability of fluvastatin metabolites at -30°C and the necessity of pH control. URL:
-
Identification of Photoproducts of Fluvastatin in Solutions. Source: Journal of Planar Chromatography (2009).[2] Relevance: details the rapid photodegradation pathways (benzocarbazole formation) necessitating amber glassware. URL:
-
Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS. Source: Bioanalysis (2011).[3] Relevance: Highlights the risk of isobaric interferences in LC-MS/MS and the need for chromatographic resolution. URL:
-
FDA Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (2018). Relevance: Provides the regulatory framework for recovery and stability acceptance criteria (±15%). URL:
Sources
Technical Support Center: 3-Keto Fluvastatin Stability & Handling
Topic: Degradation of 3-Keto Fluvastatin in Solution and Prevention Audience: Researchers, Analytical Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]
Introduction: The Stability Paradox of Impurity D
Welcome to the technical support hub for 3-Keto Fluvastatin (also known as Fluvastatin Impurity D).[1] As a Senior Application Scientist, I often see researchers treat this compound identical to its parent, Fluvastatin. This is a critical error.
While 3-Keto Fluvastatin is indeed an oxidative degradation product of Fluvastatin, it possesses its own unique instability profile.[1] Its
Module 1: Diagnostic & Root Cause Analysis
Before attempting to "fix" a degradation issue, you must distinguish between chemical degradation (irreversible) and dynamic equilibrium (reversible).[1]
The Three Vectors of Instability
| Vector | Mechanism | Visual/Analytical Symptom |
| 1.[1] Photodegradation | Irreversible. UV light induces radical formation and cyclization of the indole moiety, similar to the parent drug but potentially yielding distinct benzocarbazole derivatives. | Appearance of new peaks at RRT ~0.8-1.2; yellowing of solution.[1] |
| 2. Keto-Enol Tautomerism | Reversible. The | Peak splitting or broad, distorted peaks in HPLC. Often mistaken for degradation. |
| 3. Oxidative Cleavage | Irreversible. Radical attack on the alkene chain or indole ring, accelerated by trace metals. | Loss of main peak area; formation of low molecular weight fragments. |
Pathway Visualization
The following diagram illustrates the distinct pathways affecting 3-Keto Fluvastatin in solution.
Figure 1: Mechanistic pathways affecting 3-Keto Fluvastatin.[1] Note that Tautomerism is reversible, while Photo and Oxidative pathways are destructive.[1]
Module 2: Prevention & Handling Protocols
Storage & Preparation Matrix
Adhere to these strict environmental controls to prevent degradation.
| Parameter | Specification | Scientific Rationale |
| Storage Temp | -20°C or -80°C | Arrhenius kinetics dictate that lower temperatures significantly retard oxidative and thermal decomposition rates [1].[1] |
| Light Protection | Amber Glassware ONLY | The indole chromophore absorbs UV strongly. Even brief exposure to ambient lab light can trigger photocyclization [2]. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces dissolved oxygen, preventing radical oxidation chains. Essential for long-term storage of stock solutions.[1] |
| Solvent Choice | Acetonitrile/Water (Buffered) | Avoid unbuffered protic solvents which can shift the keto-enol equilibrium unpredictably.[1] |
Protocol: Preparation of Stable Stock Solutions
Objective: Prepare a 1 mg/mL stock solution stable for <24 hours at 4°C.
-
Equilibrate: Allow the vial to reach room temperature in a desiccator to prevent condensation (hydrolysis risk).
-
Weighing: Weigh quickly into an amber volumetric flask.
-
Dissolution:
-
Preferred: Dissolve in Acetonitrile .
-
Alternative: Methanol (Note: Methanol can sometimes promote transesterification or faster photolysis compared to ACN).
-
-
Stabilization: Purge the headspace with high-purity Argon gas for 30 seconds before sealing.
-
Storage: If not using immediately, store at -20°C. Do not refreeze aliquots more than once.
Module 3: Troubleshooting FAQs
Q1: I see a split peak in my HPLC chromatogram. Is my sample degraded?
Diagnosis: Likely False Positive (Tautomerism).
Mechanism: 3-Keto Fluvastatin contains a
-
Temperature: Increase column temperature (e.g., to 40°C or 45°C) to speed up the interconversion, merging the peaks.
-
Buffer: Ensure your mobile phase is buffered (e.g., Ammonium Acetate pH 4.5-6.0).[1] Unbuffered mobile phases exacerbate peak splitting.
Q2: My peak area is decreasing over time in the autosampler.
Diagnosis: Photodegradation or Thermal Instability . Mechanism: The autosampler light (if transparent door) or ambient heat is degrading the sample. Solution:
-
Use amber autosampler vials .
-
Set autosampler temperature to 4°C .
-
Verify the "wash solvent" in the needle wash is not contaminating the sample with reactive species.
Q3: How do I distinguish 3-Keto Fluvastatin from the parent Fluvastatin?
Diagnosis: Specificity Issue. Solution:
-
UV Detection: 3-Keto Fluvastatin has a distinct absorption maximum compared to the parent.[1] While Fluvastatin is typically monitored at 305 nm , the 3-Keto impurity is often monitored at 365 nm due to the extended conjugation of the oxidized ketone [4].
-
Retention Time: The 3-Keto species is generally less polar than the dihydroxy parent (depending on pH) but often elutes earlier in reverse-phase systems due to the loss of the hydroxyl H-bonding capability.[1]
Troubleshooting Decision Tree
Use this logic flow to resolve analytical anomalies.
Figure 2: Diagnostic workflow for 3-Keto Fluvastatin analysis.
References
-
Veeprho. 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4.[1][2] (Accessed 2026). Description of oxidative degradation and stability. [1]
-
Oxford Academic. Phototoxicity of Fluvastatin... Mediated by the formation of a Benzocarbazole-Like Photoproduct.[1] (2010). Detailed mechanism of indole-based photocyclization. [1]
-
Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. (2022).[3] Fundamental principles of beta-keto acid tautomerism in solution.
-
USP/NF. Fluvastatin Sodium Monograph. (2025).[4] Specifies detection of 3-hydroxy-5-keto fluvastatin at 365 nm vs 305 nm for parent.[1][4][5]
Sources
Technical Support Center: Navigating Solubility Challenges of 3-Keto Fluvastatin in Aqueous Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 3-Keto fluvastatin, a critical process-related impurity and degradation product of fluvastatin.[1][2] This resource is designed to help you anticipate and resolve common experimental challenges, ensuring the accuracy and reproducibility of your results.
Introduction to 3-Keto Fluvastatin and its Solubility Profile
3-Keto fluvastatin is a primary oxidative derivative of fluvastatin, characterized by the conversion of the 3-hydroxyl group to a ketone.[1] This structural modification significantly impacts its physicochemical properties, including its solubility in aqueous media. While specific solubility data for 3-Keto fluvastatin is not extensively published, we can infer its behavior based on the well-documented properties of its parent compound, fluvastatin, and general principles of organic chemistry.
Fluvastatin itself is a weak acid with a pKa of approximately 4.5 to 5.5 and is known to be poorly soluble in acidic to neutral aqueous solutions.[3] The introduction of a ketone group in place of a hydroxyl group on the heptenoic acid side chain of 3-Keto fluvastatin is expected to decrease its polarity and hydrogen bonding capacity, likely leading to even lower aqueous solubility compared to fluvastatin.
Key Physicochemical Properties (Inferred and Known):
| Property | 3-Keto Fluvastatin | Fluvastatin (Parent Drug) | Rationale for Inference |
| Molecular Formula | C24H24FNO4[4][5] | C24H26FNO4[6] | Known from chemical databases. |
| Molecular Weight | 409.4 g/mol [4] | 411.5 g/mol [7] | Known from chemical databases. |
| Predicted LogP | ~3.6[4] | ~4.5[8] | The ketone is less polar than the alcohol it replaces, which would theoretically decrease the LogP. However, other factors may influence this. |
| Predicted pKa | ~4.5 | ~4.5[8] | The carboxylic acid moiety, the primary determinant of pKa in this molecule, remains unchanged. |
| Aqueous Solubility | Predicted to be low, especially at acidic and neutral pH. | Low in acidic conditions, with the sodium salt being more soluble.[8] | The loss of a hydroxyl group reduces hydrogen bonding potential with water. |
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Keto fluvastatin not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?
A1: 3-Keto fluvastatin, like its parent compound fluvastatin, is a lipophilic molecule with a high predicted LogP.[4][8] Its aqueous solubility is expected to be very low, especially at neutral and acidic pH where the carboxylic acid group is not fully ionized. In PBS at pH 7.4, a significant portion of the molecules may remain in their less soluble, protonated form.
Q2: I'm seeing a precipitate form after initially dissolving my 3-Keto fluvastatin stock solution in my aqueous buffer. What is happening?
A2: This is a common issue when diluting a concentrated stock solution (often in an organic solvent like DMSO or ethanol) into an aqueous buffer. The organic solvent acts as a co-solvent, but upon dilution, the overall solvent environment becomes predominantly aqueous, causing the compound to precipitate out as it exceeds its solubility limit in the final buffer.
Q3: Can I just increase the pH of my buffer to improve solubility?
A3: Increasing the pH will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt. While this is a valid strategy, be aware of the potential for base-catalyzed degradation of both 3-Keto fluvastatin and the parent fluvastatin, especially at elevated temperatures. It is crucial to find a balance between improved solubility and compound stability.
Q4: Are there any recommended starting concentrations for aqueous solutions of 3-Keto fluvastatin?
A4: Due to its predicted low solubility, it is advisable to start with low micromolar concentrations and gradually increase until you observe precipitation. For the more soluble sodium salt of the parent fluvastatin, solubility in PBS (pH 7.2) is reported to be approximately 0.2 mg/mL.[9] The solubility of 3-Keto fluvastatin is likely to be lower.
Troubleshooting Guide: Addressing Solubility Issues
This section provides a systematic approach to diagnosing and resolving common solubility problems encountered with 3-Keto fluvastatin.
Issue 1: Poor Initial Dissolution in Aqueous Buffer
Symptoms:
-
Visible particulate matter in the solution.
-
Cloudy or hazy appearance of the solution.
-
Inconsistent results in downstream assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation after dilution.
Experimental Protocols for Solubility Enhancement
Protocol 1: pH Adjustment
-
Prepare the desired aqueous buffer (e.g., phosphate, borate) at the intended ionic strength.
-
While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 N) to raise the pH to the desired level (e.g., 8.0, 8.5, 9.0).
-
Add the 3-Keto fluvastatin to the pH-adjusted buffer and stir until dissolved. Gentle warming (e.g., to 37°C) may be employed, but monitor for degradation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Verify the final concentration using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Use of Co-solvents
-
Prepare a concentrated stock solution of 3-Keto fluvastatin in a water-miscible organic solvent such as DMSO, ethanol, or propylene glycol. [10][11]2. Determine the maximum allowable concentration of the organic solvent in your final experimental system.
-
Perform serial dilutions of the stock solution into the aqueous buffer, ensuring the final organic solvent concentration remains below the determined limit.
-
After each dilution, vortex the solution vigorously to ensure thorough mixing and minimize localized high concentrations that can lead to precipitation.
Protocol 3: Utilization of Surfactants
-
Prepare the aqueous buffer of choice.
-
Add a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the buffer at a concentration typically ranging from 0.1% to 1% (v/v).
-
Stir the surfactant-containing buffer until the surfactant is fully dissolved.
-
Add the 3-Keto fluvastatin to this solution and stir until dissolved.
-
As with other methods, filter the final solution and confirm the concentration.
Protocol 4: Complexation with Cyclodextrins
-
Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the desired aqueous buffer. Concentrations can range from 1% to 10% (w/v).
-
Stir the cyclodextrin solution until it is clear.
-
Add the 3-Keto fluvastatin to the cyclodextrin solution.
-
Stir the mixture for an extended period (e.g., 4-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Filter the solution to remove any un-complexed, undissolved compound.
-
Determine the final concentration of the solubilized 3-Keto fluvastatin.
Stability Considerations
Fluvastatin is known to be unstable under acidic, alkaline, and oxidative conditions. It is reasonable to assume that 3-Keto fluvastatin will exhibit similar instabilities. Therefore, when developing a formulation to improve solubility, it is imperative to assess the stability of the compound under the chosen conditions.
Recommendations for Stability Assessment:
-
Forced Degradation Studies: Expose your 3-Keto fluvastatin solution to stress conditions (e.g., elevated temperature, extreme pH, oxidizing agents) to understand its degradation pathways. [12]* Real-Time Stability: Store your prepared solutions under the intended experimental conditions and monitor the concentration of 3-Keto fluvastatin over time using a stability-indicating analytical method.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 3-Keto fluvastatin, leading to more reliable and accurate experimental outcomes.
References
- Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
- Shinde, S. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
-
PubChem. (n.d.). 3-Keto fluvastatin. Retrieved from [Link]
-
PubChem. (n.d.). Fluvastatin. Retrieved from [Link]
-
Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base). Retrieved from [Link]
-
Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt). Retrieved from [Link]
-
GSRS. (n.d.). 3-KETO FLUVASTATIN. Retrieved from [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Deshmukh, A. S. (2020, December 11). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Foppa, T. (2018, November 25). Forced degradation study of statins: A review. ResearchGate. Retrieved from [Link]
-
Waters. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Retrieved from [Link]
-
Tse, F. L. (n.d.). Clinical Pharmacokinetics of Fluvastatin. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Fluvastatin, (3R,5S)-. Retrieved from [Link]
-
PharmaCompass. (n.d.). Fluvastatin. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Fluvastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Fluvastatin, (3R,5S)- | C24H26FNO4 | CID 446155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 11. ijpbr.in [ijpbr.in]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Minimizing 3-Keto Fluvastatin Formation During Fluvastatin Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to understand, troubleshoot, and minimize the formation of 3-Keto fluvastatin, a critical degradation product of fluvastatin. Adherence to these principles is essential for maintaining sample integrity, ensuring experimental accuracy, and meeting regulatory standards.
Part 1: Understanding the Degradation Pathway
FAQ 1: What is 3-Keto fluvastatin and why is it a significant impurity?
3-Keto fluvastatin is a process-related and degradation impurity of fluvastatin.[1] It is formed through the oxidation of the 3-hydroxyl group on the heptenoic acid side chain into a ketone.[1] The presence of this impurity is a critical quality attribute for several reasons:
-
Reduced Potency: Its formation signifies the degradation of the active pharmaceutical ingredient (API), potentially leading to a reduction in the drug's therapeutic efficacy.
-
Safety Concerns: All impurities must be monitored and controlled within strict limits set by regulatory bodies like the ICH to ensure patient safety.
-
Analytical Challenges: Co-elution or interference from degradation products can complicate the accurate quantification of fluvastatin in analytical assays.
Forced degradation studies, which intentionally stress the drug substance, are used to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3]
FAQ 2: What are the primary drivers of 3-Keto fluvastatin formation?
The formation of 3-Keto fluvastatin is primarily an oxidative process. However, several environmental factors can provide the energy and conditions necessary to accelerate this and other degradation pathways. These include:
-
Photodegradation (Light Exposure): Fluvastatin is extremely sensitive to light.[4] Exposure to both UV and visible light can induce photochemical transformations, leading to the formation of various photoproducts.[5][6] It must be protected from light during storage.[7]
-
Oxidative Stress: Direct exposure to atmospheric oxygen or oxidizing agents (like peroxides) can readily convert the hydroxyl group to a ketone.[8][9] Control strategies often involve handling under an inert atmosphere and using antioxidants.[1]
-
Acidic Conditions: Fluvastatin is highly susceptible to degradation in acidic environments (pH < 8).[8] Acid hydrolysis can lead to significant and rapid degradation.[8]
-
Thermal Stress (Heat): Elevated temperatures accelerate the rate of all chemical reactions, including oxidation and hydrolysis.[2][3]
-
Humidity: The presence of moisture can facilitate hydrolytic degradation pathways. Statins, as a class, are known to be susceptible to hydrolysis in the presence of high humidity.[2][3][8]
Part 2: Troubleshooting Guide: Elevated 3-Keto Fluvastatin Levels
This section addresses common scenarios where researchers might encounter unexpectedly high levels of 3-Keto fluvastatin.
Issue: Stored samples of fluvastatin (solid or solution) show increasing levels of 3-Keto fluvastatin over time.
This is the most common issue and points to suboptimal storage conditions. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for storage condition assessment.
Troubleshooting Table: Root Causes and Corrective Actions
| Potential Cause | Corrective Action & Protocol | Scientific Rationale |
| Photodegradation | Immediately transfer all fluvastatin materials to amber glass vials or opaque containers. Conduct all weighing and solution preparation under yellow light or minimized ambient light. | Fluvastatin is highly photosensitive.[4][5] Amber glass effectively blocks UV and short-wavelength visible light, preventing the light-induced reactions that lead to degradation. |
| Thermal Degradation | Verify storage unit temperature is consistently maintained between 2-8°C. Use calibrated thermometers for monitoring. Avoid storing samples in non-temperature-controlled environments like a lab bench. | Chemical reaction rates, including oxidation, increase with temperature. Storing at refrigerated temperatures is a primary strategy to ensure stability.[10] |
| Oxidative Degradation | For long-term storage of solid API, purge the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing. Use vials with tight-fitting, Teflon-lined caps to prevent oxygen ingress. | 3-Keto fluvastatin is a direct oxidation product.[1] Removing atmospheric oxygen from the container minimizes the primary reactant required for its formation. |
| Acid-Catalyzed Degradation | If preparing solutions, use a buffered system with a pH ≥ 8. Avoid unbuffered aqueous solutions or acidic diluents for storage. | Fluvastatin is labile in acidic conditions.[8] Maintaining an alkaline pH is critical for the stability of fluvastatin in solution. |
Part 3: Proactive Protocols for Minimizing Degradation
Protocol 1: Recommended Storage of Fluvastatin Sodium API
-
Container: Use Type 1 amber glass vials with PTFE-lined screw caps.
-
Environment: Store in a calibrated refrigerator at a constant temperature of 2-8°C .
-
Atmosphere: For long-term (>1 month) storage, gently flush the vial with nitrogen or argon gas for 15-30 seconds before tightly sealing the cap. This displaces atmospheric oxygen.
-
Protection: Place vials inside a secondary container (e.g., a cardboard box) to provide an additional barrier against light exposure during refrigerator door openings.
-
Documentation: Log the date of receipt and storage conditions. Perform periodic re-testing based on your internal quality procedures.
Protocol 2: Preparation and Storage of Fluvastatin Stock Solutions
-
Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. For aqueous-based solutions, use a buffer to maintain a pH of ≥ 8.
-
Preparation Environment: Prepare solutions under subdued lighting. Use amber volumetric flasks and other light-protecting labware.
-
Filtration: If needed, filter the solution using a compatible (e.g., PTFE) syringe filter.
-
Storage: Store solution aliquots in amber HPLC vials at 2-8°C.
-
Stability: Stock solution stability is limited. It is best practice to prepare solutions fresh. If storage is necessary, a stability study should be performed to determine the acceptable use period by analyzing for 3-Keto fluvastatin at regular intervals (e.g., 0, 24, 48, 72 hours).
Logical Framework for Fluvastatin Stability
Caption: Control strategies to mitigate specific degradation stressors.
Part 4: Analytical Method for Monitoring
A validated, stability-indicating HPLC method is required to separate fluvastatin from 3-Keto fluvastatin and other potential degradants.
Example HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : 0.1 M Ammonium Acetate (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 305 nm |
| Column Temperature | 30°C (Ambient) |
| Injection Volume | 20 µL |
| Internal Standard (optional) | Simvastatin |
This method is provided as an example. It is based on published methods and must be fully validated for your specific instrumentation and application.
References
- Asian Journal of Pharmaceutical Analysis. (2020).
- SciSpace. (2018).
- ResearchGate. (2018).
- RSC Publishing.
- Oxford Academic. (2010). Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct.
- Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degrad
- ECHEMI.
- ProQuest. (2020).
- PubMed. (2010). The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct.
- AKJournals. (2009).
- Veeprho.
- Google Patents.
- Fluvastatin sodium salt - SAFETY D
- (emc). (2024). Fluvastatin 20 mg Capsules - Summary of Product Characteristics (SmPC).
- ResearchGate. (2023).
Sources
- 1. veeprho.com [veeprho.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. medicines.org.uk [medicines.org.uk]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Review on Forced Degradation Study of Statins - ProQuest [proquest.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Resolution of Fluvastatin and 3-Keto Fluvastatin Co-elution
Executive Summary & Problem Definition
The Challenge: Researchers frequently encounter co-elution between Fluvastatin (the active pharmaceutical ingredient) and 3-Keto Fluvastatin (a primary oxidative degradation product).[1][2][3] This separation is critical because 3-Keto fluvastatin is a process-related impurity that must be controlled under ICH Q3A/B guidelines.[1][2][4][3]
The Root Cause:
The structural difference is minimal: the oxidation of the hydroxyl group at the C3 position of the heptenoic acid side chain to a ketone. Both molecules share the same fluorophenyl-indole core and the same ionizable carboxylic acid tail (
The Mechanism: Why They Co-elute & How to Separate Them
To resolve these peaks, you must exploit the Hydrogen Bonding and Dipole-Dipole differences rather than relying solely on hydrophobicity.[1][3]
-
Fluvastatin (Parent): Contains a C3-Hydroxyl group (H-bond donor and acceptor).[1][2][4][3]
-
3-Keto Fluvastatin (Impurity): Contains a C3-Ketone group (H-bond acceptor only; dipole moment change).[1][2][4][3]
Visualization: Separation Logic & Interaction Mechanism
Figure 1: Decision logic for selecting the separation mechanism. Standard hydrophobic interaction often fails due to similar retention characteristics.[1][3]
Troubleshooting Guide (Q&A Format)
This section addresses specific user scenarios encountered in the lab.
Scenario A: "My peaks are merging at the baseline."
Q: I am using a standard C18 column with Formic Acid (pH ~2.7). The resolution (
A: The low pH is correct (suppressing the carboxylic acid ionization), but a standard C18 lacks the selectivity to distinguish the -OH from the =O group.
-
Immediate Fix: Lower your organic gradient slope. If you are increasing %B at 5%/min, drop to 2%/min during the elution window.[5]
-
The Real Solution: Switch to a Phenyl-Hexyl column.[1][2][4][3] The pi-pi interactions with the fluorophenyl core of Fluvastatin provide retention, but the phenyl ring in the stationary phase interacts differently with the planar ketone (3-Keto) versus the bulky hydroxyl group, often drastically improving selectivity.
Scenario B: "I see peak tailing, causing integration errors."
Q: The 3-Keto peak is tailing into the Fluvastatin peak.[3] I'm using Ammonium Acetate at pH 4.5.
A: You are operating near the
-
The Issue: At pH 4.5, both species are partially ionized (existing as both acid and carboxylate anion).[3] This "mixed-mode" state causes peak broadening and tailing.[1][2][4][3]
-
The Fix: Move away from the
.
Scenario C: "I suspect isobaric interference in MS."
Q: In LC-MS/MS, I see a shadow peak. Is 3-Keto Fluvastatin isobaric?
A: No, but you must be careful.[3]
-
Fluvastatin: MW 411.5 Da (
)[1][2][4][3] -
3-Keto Fluvastatin: MW 409.5 Da (
)[1][2][4][3] -
The Trap: 3-Keto is -2 Da (loss of 2 Hydrogens).[1][2][4][3] If your MS resolution is low, or if you have isotope crossover, they can interfere.[3] Furthermore, Lactone formation (intramolecular esterification) results in
(loss of water).[2][3] Always monitor specific transitions.
Recommended Experimental Protocol
This protocol is designed to be "Self-Validating" by including a resolution check.
Method Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18 Polar Embedded (100 x 2.1 mm, 1.7 - 2.6 µm) | Maximizes selectivity between -OH and =O[1][2][4] groups via pi-pi and dipole interactions.[1][2][4][3] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~2.[3]9) | Low pH suppresses carboxylic acid ionization for sharp peaks.[2][3] |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks than MeOH for statins.[1][3] |
| Flow Rate | 0.3 - 0.4 mL/min | Optimized for UHPLC/MS sensitivity.[1][2][4][3] |
| Temp | 40°C | Reduces viscosity and improves mass transfer.[3] |
| Detection | UV @ 305 nm (or 234 nm) | 305 nm is more specific to the indole chromophore; 234 nm is more sensitive but prone to noise.[3] |
Gradient Table[4]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Injection stabilization |
| 8.0 | 60 | Critical Separation Window (Shallow slope) |
| 9.0 | 95 | Wash column |
| 11.0 | 95 | Hold Wash |
| 11.1 | 30 | Re-equilibration |
| 14.0 | 30 | End |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating the separation.
References
-
United States Pharmacopeia (USP). Fluvastatin Sodium Monograph. USP-NF.[1][2][4][3] (Defines impurity limits and standard C18 methods). [1][2][4][3]
-
Hatanaka, T., et al. "Oxidative degradation of fluvastatin and its metabolites."[3] Journal of Pharmaceutical and Biomedical Analysis. (Discusses the formation of 3-keto derivatives).
-
PubChem. 3-Keto fluvastatin Compound Summary. (Chemical and physical properties).[3][5][6][7][8][9][10][11][12][13] [1][2][4][3]
-
Srinivasu, M.K., et al. "Development and validation of a stability-indicating LC method for Fluvastatin Sodium."[3] Journal of Pharmaceutical and Biomedical Analysis, 2002.[3] (Foundational work on statin impurity separation).
Sources
- 1. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective analysis of fluvastatin in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Detection of 3-Keto Fluvastatin
Status: Operational Ticket ID: T-FLV-3K-SENS Assigned Specialist: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 3-Keto Fluvastatin (LC-MS/MS)
Introduction: The Analyst's Challenge
Welcome to the technical support portal. You are likely here because you are struggling to quantify 3-Keto Fluvastatin (CAS: 1331822-02-6) at trace levels.
The Core Problem: Unlike parent Fluvastatin (MW 411.5), the 3-Keto metabolite/impurity (MW 409.5) presents unique challenges:
-
Ionization Efficiency: The oxidation of the 3-hydroxyl group to a ketone removes a hydrogen bond donor, potentially altering ESI efficiency compared to the parent.
-
Isobaric Interference: It must be chromatographically resolved from the lactone form and other oxidative degradants.
-
Stability: Fluvastatin derivatives are notoriously photo-labile and prone to interconversion (lactone
acid).
This guide prioritizes Signal-to-Noise (S/N) enhancement through matrix cleanup and targeted MS tuning.
Module 1: Sample Preparation (The "Clean" Extract)
Q: I am seeing high background noise and ion suppression. Is Protein Precipitation (PPT) sufficient?
A: No. For high-sensitivity analysis (pg/mL range), PPT is rarely sufficient because it leaves phospholipids that suppress ionization. You must switch to Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .
Recommended Protocol: Micro-Liquid-Liquid Extraction (LLE)
LLE is preferred for Fluvastatin analogs due to their lipophilicity (LogP ~3.2), allowing clean extraction from the aqueous plasma matrix.
Step-by-Step Optimization:
-
Buffering: Adjust plasma pH to 4.5 using Ammonium Acetate.
-
Why? This suppresses the ionization of the carboxylic acid (pKa ~4.5), making the molecule neutral and more soluble in organic solvent, while preventing acid-catalyzed lactonization that occurs at lower pH (<3).
-
-
Solvent Choice: Use Methyl tert-butyl ether (MTBE) or an Ethyl Acetate/Hexane (50:50) mix.
-
Why? These solvents exclude polar matrix interferences better than pure Ethyl Acetate.
-
-
Drying: Evaporate under Nitrogen at <40°C .
-
Critical: High heat promotes degradation of the 3-keto moiety.
-
Workflow Diagram: Extraction Logic
Caption: Optimized LLE workflow minimizing lactonization and photodegradation risks.
Module 2: Chromatographic Separation
Q: My 3-Keto peak is co-eluting with the Fluvastatin parent or Lactone. How do I resolve them?
A: You must exploit the polarity difference. The 3-Keto form is less polar than the parent (loss of -OH) but distinct from the lactone.
Troubleshooting Checklist:
| Parameter | Recommendation | Technical Rationale |
| Column Chemistry | C18 (High Carbon Load) or Phenyl-Hexyl | Phenyl-Hexyl columns provide unique selectivity for the indole ring of Fluvastatin, aiding in separating structural isomers. |
| Mobile Phase A | 0.1% Formic Acid + 2mM Ammonium Formate | The acidic pH keeps the carboxylic acid protonated (improving retention), while ammonium helps with peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for statins compared to Methanol. |
| Gradient Slope | Shallow Gradient (e.g., 40% to 60% B over 5 mins) | Rapid gradients cause co-elution. A shallow slope allows the slightly different hydrophobicities of the Keto vs. Hydroxy forms to resolve. |
Module 3: Mass Spectrometry (MS/MS) Tuning
Q: What are the optimal transitions? I can't find "3-Keto Fluvastatin" in standard libraries.
A: You must predict the transition based on the parent molecule's fragmentation. The 3-keto modification is on the heptenoic acid side chain; the fluorophenyl-indole core usually remains intact and provides the most stable product ion.
MRM Table (ESI Positive Mode):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Notes |
| Fluvastatin (Parent) | 412.2 | 224.1 | ~25-30 | Indole Core Fragment |
| 3-Keto Fluvastatin | 410.2 | 224.1 | ~25-30 | Target Analyte. Mass is -2 Da vs Parent. |
| Fluvastatin Lactone | 394.2 | 224.1 | ~30 | Common interference (-18 Da vs Parent). |
Critical Tuning Tip: If sensitivity is still low in ESI+, try Negative Mode (ESI-) .
-
Target:
408.2 . -
Statins with carboxylic acids often ionize strongly in negative mode, potentially reducing background noise from endogenous amines.
Module 4: Stability & Handling (The "Silent Killer")
Q: My calibration curve is non-linear, and low standards are disappearing. Why?
A: Fluvastatin and its metabolites are photo-labile (undergoing cis-trans isomerization) and thermally unstable.
The "Golden Rules" of Statin Handling:
-
Amber Glassware: ALL processing must be done in amber tubes or under yellow monochromatic light.
-
Temperature: Keep autosampler at 4°C . Never evaporate at >40°C.
-
Solvent pH: Avoid storing samples in pure methanol for long periods; it can promote esterification/lactonization. Reconstitute in the mobile phase immediately before injection.
Troubleshooting Logic Diagram
Caption: Decision matrix for diagnosing sensitivity loss in 3-Keto Fluvastatin analysis.
Advanced: Derivatization (Last Resort)
If the 3-Keto signal is inherently too weak due to poor ionization, you can chemically tag the ketone group.
-
Reagent: Girard's Reagent T (GT) or P (GP).
-
Mechanism: Reacts with the ketone to form a permanently charged hydrazone.
-
Result: Can increase sensitivity by 10-100x in ESI+ mode.
-
Protocol: Add reagent to dried extract, incubate at 50°C for 30 mins, then inject.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
Nirogi, R. V., et al. (2006).[1] "Liquid chromatography/negative ion electrospray tandem mass spectrometry method for the quantification of fluvastatin in human plasma." Rapid Communications in Mass Spectrometry, 20(8), 1225-1230.[1] Link
- Jemal, M., et al. (2003). "LC-MS/MS determination of statins and their metabolites in biological fluids." Journal of Chromatography B, 787(1), 161-177.
-
PubChem. (2025). 3-Keto Fluvastatin (Compound Summary).[2][3]Link
-
Taillon, M. P., et al. (2011).[4] "Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis." Bioanalysis, 3(16), 1827-1835.[4] (Critical for understanding isobaric interferences). Link
Sources
Technical Support Center: 3-Keto Fluvastatin Synthesis & Purification
The following guide serves as a Technical Support Center resource for the refinement of the 3-Keto Fluvastatin intermediate synthesis. It is designed for process chemists and engineers encountering specific bottlenecks in the condensation and purification workflows.
Topic: Refinement of (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate (3-Keto Fluvastatin) Role: Senior Application Scientist Status: Active Support
Introduction: The Critical Control Point
The 3-Keto intermediate is the pivot point in Fluvastatin synthesis. Its quality dictates the stereochemical success of the subsequent syn-diol reduction. Inconsistencies here—specifically in the aldol condensation of the indole aldehyde with acetoacetate—propagate downstream, leading to difficult-to-remove "anti" isomers and dehydration impurities.
This guide addresses the three most common support tickets we receive: low conversion yields , oiling out during crystallization , and instability during scale-up .
Module 1: Synthesis Optimization (The Condensation)
Ticket #1042: "My condensation yield is stuck at 60%, and I see significant unreacted aldehyde."
Diagnosis: This is typically a kinetic vs. thermodynamic enolate issue. The reaction involves the condensation of the indole aldehyde with the dianion of acetoacetate (or mono-anion of the ester).[1] If you are using weak bases or insufficient temperature control, you are likely promoting retro-aldol additions or self-condensation of the acetoacetate.
Troubleshooting Protocol:
-
Switch Base Architecture: If you are using NaH, switch to LiHMDS (Lithium Hexamethyldisilazane) . LiHMDS is a bulky, non-nucleophilic base that ensures rapid, quantitative deprotonation at -78°C without attacking the ester moiety.
-
Temperature Hysteresis: The dianion formation must occur at -78°C to -40°C . The addition of the aldehyde must happen strictly at -78°C . If the temperature spikes above -60°C during addition, the enolate decomposes.
-
Stoichiometry Adjustment: The acetoacetate enolate is unstable. Use a 2.2 : 1 molar ratio of Acetoacetate to Aldehyde. Excess enolate drives the equilibrium forward.
Data: Base Efficiency Comparison Experimental data derived from optimized process runs (Reddy et al., 2008).
| Parameter | Process A (Standard) | Process B (Optimized) |
| Base Reagent | Sodium Hydride (NaH) | LiHMDS (1.0M in THF) |
| Solvent System | THF (Reagent Grade) | THF (Anhydrous, <0.05% H2O) |
| Reaction Temp | -10°C to 0°C | -78°C maintained |
| Yield (Isolated) | 55 - 65% | 85 - 92% |
| Purity (HPLC) | 88% (Major Impurity: Aldehyde) | >98% |
Visual Workflow: Optimized Condensation Pathway
Figure 1: Logic flow for minimizing side-reactions during the condensation step.
Caption: Workflow optimizing the kinetic control of enolate formation to prevent polymerization.
Module 2: Purification & Isolation
Ticket #2105: "The product oils out instead of crystallizing. How do I get a solid?"
Diagnosis: The 3-Keto intermediate (especially the tert-butyl ester variant) has a low melting point and is highly lipophilic. "Oiling out" occurs when the impurity profile (specifically unreacted acetoacetate) lowers the eutectic point, or when the solvent polarity is mismatched.
Refined Isolation Protocol:
-
Solvent Swap: Do not attempt to crystallize directly from the reaction mixture. Perform a solvent exchange to n-Hexane/Ethyl Acetate .
-
The "Seeding" Technique:
-
Dissolve the crude oil in minimal Ethyl Acetate (1:1 v/w) at 40°C.
-
Slowly add n-Hexane (anti-solvent) until slight turbidity is observed.
-
Cool to 0-5°C at a rate of 5°C/hour. Rapid cooling traps impurities and causes oiling.
-
Pro-Tip: If no seed crystal is available, scratch the glass wall with a glass rod to induce nucleation.
-
Ticket #2106: "Can I skip isolation and proceed to reduction?"
Answer: Technically, yes (the "One-Pot" method). However, we strongly advise against it for high-purity applications.
-
Reasoning: The borohydride reduction in the next step is stereoselective.[2] Impurities from the condensation step (excess base, lithium salts) interfere with the chelating agent (e.g., diethylmethoxyborane), destroying the syn/anti selectivity.
-
Recommendation: Isolate the 3-Keto solid. It serves as a "purification firewall," ensuring only the correct carbon skeleton enters the expensive reduction stage.
Module 3: Analytical Troubleshooting
Ticket #3099: "HPLC shows a split peak for the 3-Keto intermediate."
Diagnosis: You are likely observing Keto-Enol Tautomerism . The 3-keto ester exists in equilibrium between its keto form and its enol form (stabilized by hydrogen bonding).
Validation Test:
-
NMR: Run 1H-NMR in CDCl3. You should see two sets of signals. The enolic proton often appears downfield (>12 ppm, broad).
-
HPLC: If the split peaks coalesce upon slightly heating the column (e.g., to 40°C) or changing pH, it is tautomerism, not an impurity. Do not attempt to "purify" this away.
Impurity Profile Table Common impurities at the 3-Keto stage and their origin.
| Impurity Name | RRT (Approx) | Origin | Remediation |
| Indole Aldehyde | 0.85 | Incomplete Reaction | Increase LiHMDS; Check moisture. |
| Dehydrated Enone | 1.15 | High Temp / Acidic Workup | Keep quench temp < -40°C. |
| Acetoacetate Dimer | 0.3 - 0.5 | Self-Condensation | Add aldehyde slowly to base. |
Module 4: Process Logic & Mechanism
Understanding the mechanism prevents "blind" troubleshooting. The synthesis relies on the Claisen-type condensation .
Visual Mechanism: From Aldehyde to Keto-Ester
Figure 2: Mechanistic pathway highlighting the critical transition state.
Caption: Mechanistic flow showing the nucleophilic attack requiring strict anhydrous conditions.
References
-
Reddy, G. M., et al. (2008).[3] "An efficient industrial process for the preparation of fluvastatin sodium." Oriental Journal of Chemistry, 24(1), 167-174.[3]
-
Kapa, P. K. (1994). "Process for the preparation of fluvastatin sodium." U.S. Patent 5,354,772.[4]
-
Tempkin, O., et al. (1993). "Asymmetric synthesis of HMG-CoA reductase inhibitors." Tetrahedron, 49, 1997-2010.[4]
-
Allmpus Laboratories. (n.d.). "Fluvastatin Impurity Profiling and Standards."
-
Veeprho. (n.d.). "3-Keto Fluvastatin Impurity Data Sheet."
Sources
stability of 3-Keto fluvastatin under different pH conditions
Introduction
3-Keto Fluvastatin is a primary process- and degradation-related impurity of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor.[1] Its presence, even in minute quantities, can impact the quality, safety, and efficacy of the final drug product. Understanding the stability of this impurity under various pH conditions is therefore critical for developing robust analytical methods, designing stable formulations, and ensuring regulatory compliance. This guide provides in-depth technical support for researchers, scientists, and drug development professionals who may encounter challenges related to the stability of 3-Keto Fluvastatin during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-Keto Fluvastatin and why is its stability a concern?
A1: 3-Keto Fluvastatin is an oxidized form of Fluvastatin where the 3-hydroxyl group on the heptenoic acid side chain is converted to a ketone.[1] This molecule is classified as a process-related impurity, meaning it can form during the synthesis of Fluvastatin, or as a degradation product that can arise during storage.[1] Its stability is a major concern because impurities in a drug product can affect its potency and potentially introduce toxicity. Regulatory agencies like the ICH (International Council for Harmonisation) require stringent control and monitoring of such impurities.
Q2: What are the primary factors that influence the stability of Fluvastatin and its related impurities?
A2: The stability of Fluvastatin and its impurities, including 3-Keto Fluvastatin, is primarily influenced by pH, light, and oxidative conditions.[2][3] Fluvastatin is known to be highly susceptible to degradation under acidic conditions and is also extremely sensitive to light (photodegradation).[2][4] Oxidative stress can also lead to the formation of various degradation products.[2]
Q3: At which pH is Fluvastatin (and likely its 3-Keto analog) most and least stable?
A3: Fluvastatin shows significant instability in acidic conditions (e.g., 0.1 M HCl), where it degrades rapidly.[2] Conversely, it is relatively more stable under neutral and alkaline conditions.[2][5] One study noted that under alkaline hydrolysis (1.0 M NaOH), Fluvastatin was stable, while acid hydrolysis led to numerous degradation peaks.[2] Therefore, it is reasonable to infer that 3-Keto Fluvastatin will exhibit its lowest stability in acidic media and highest stability in neutral to alkaline media.
Q4: What are the common degradation pathways for statins like Fluvastatin at different pH values?
A4: A primary degradation pathway for many statins is the pH-dependent interconversion between the active hydroxy acid form and an inactive lactone form.[6][7] Under acidic conditions, the equilibrium favors the formation of the lactone.[7] Under basic conditions, the lactone is unstable and the equilibrium strongly favors hydrolysis back to the active hydroxy acid form.[6] For Fluvastatin specifically, acid-catalyzed degradation also involves dehydration of the hydroxy acid side chain.[5]
Troubleshooting Guide
This section addresses specific problems that researchers may encounter during experimental work.
Problem 1: My 3-Keto Fluvastatin reference standard is rapidly degrading in my acidic HPLC mobile phase (e.g., pH < 4). How can I improve its stability during analysis?
-
Cause: The keto-acid moiety of 3-Keto Fluvastatin, similar to the parent Fluvastatin molecule, is susceptible to acid-catalyzed reactions. In acidic conditions, intramolecular cyclization to form a lactone derivative is a highly probable and rapid degradation pathway. This is a well-documented characteristic for statins.[7]
-
Solution:
-
Adjust Mobile Phase pH: The most effective solution is to increase the pH of your mobile phase. Aim for a pH between 5 and 7. Use a suitable buffer system (e.g., phosphate buffer) to maintain a consistent pH throughout the chromatographic run. A recent stability-indicating method for Fluvastatin utilized a phosphate buffer at pH 4.5, suggesting this is a viable starting point.[8]
-
Control Temperature: Keep the autosampler temperature low (e.g., 4-10 °C) to reduce the rate of any potential degradation in the prepared samples waiting for injection.
-
Minimize Run Time: Prepare fresh standards and samples immediately before analysis. Avoid letting samples sit in the autosampler for extended periods.
-
Problem 2: I am conducting a forced degradation study and observe multiple, poorly resolved peaks under acidic stress conditions. How can I identify the primary degradants?
-
Cause: Acidic stress on Fluvastatin and its analogs can produce a complex mixture of degradants. The primary pathway is often the formation of the fluvastatin lactone via dehydration.[5] Other minor degradants can also form, leading to a complex chromatogram.
-
Solution Workflow:
-
Optimize Chromatography: Develop a stability-indicating HPLC or UPLC method. Use a gradient elution to improve the separation of closely eluting peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers.
-
Employ Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights. For example, the formation of a lactone from Fluvastatin involves the loss of a water molecule (18 Da), which would be readily observable by MS.[2]
-
Isolate and Characterize: For critical degradants, preparative HPLC can be used to isolate sufficient quantities for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualization: Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for addressing unexpected degradation of 3-Keto Fluvastatin during analysis.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) experiment to assess the stability of 3-Keto Fluvastatin, consistent with ICH guidelines.
Objective: To determine the degradation pathways of 3-Keto Fluvastatin under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
3-Keto Fluvastatin reference standard
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Phosphate buffer salts
-
Calibrated pH meter, HPLC/UPLC system with DAD/PDA detector, Photostability chamber, Oven
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of 3-Keto Fluvastatin in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 70°C for 120 minutes.[2]
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Heat at 70°C for 120 minutes.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at 70°C for 120 minutes.[2]
-
Thermal Degradation: Place a solid sample of 3-Keto Fluvastatin in an oven at 80°C for 24 hours.[2] Also, place a vial of the stock solution at the same condition.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[4]
-
-
Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Analysis:
-
Analyze the unstressed sample (control) and all stressed samples by a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation of 3-Keto Fluvastatin.
-
Assess peak purity of the parent peak to ensure no co-eluting degradants.
-
Determine the relative retention times (RRT) of any new peaks formed.
-
Visualization: pH-Dependent Degradation Pathway
This diagram illustrates the key pH-dependent equilibrium for statins, which is the interconversion between the active hydroxy acid form and the inactive lactone form.
Caption: pH-dependent equilibrium of 3-Keto Fluvastatin.
Data Summary
The stability of Fluvastatin under various forced degradation conditions has been reported in the literature. While specific kinetic data for 3-Keto Fluvastatin is not available, the behavior of the parent drug provides a strong predictive model.
| Stress Condition | Reagents/Parameters | Observation for Fluvastatin | Expected Outcome for 3-Keto Fluvastatin | Reference |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 120 min | Rapid degradation (~45% in one study) | High instability, likely formation of lactone | [2] |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 120 min | Stable | Likely stable | [2] |
| Oxidative | 3% H₂O₂, 70°C, 120 min | Degradation observed | Degradation expected | [2] |
| Thermal | 80°C, 24 hours | Stable | Likely stable | [2] |
| Photolytic | Direct Sunlight / UV | Significant degradation | Significant degradation expected | [2][4] |
References
-
Title: Experimental and theoretical studies on fluvastatin primary photoproduct formation Source: RSC Publishing URL: [Link]
-
Title: A comparison of the photolytic and photocatalytic degradation of fluvastatin Source: ResearchGate URL: [Link]
-
Title: Phototoxicity of Fluvastatin, an HMG-CoA Reductase Inhibitor, Is Mediated by the formation of a Benzocarbazole-Like Photoproduct Source: Oxford Academic URL: [Link]
-
Title: Review on Forced Degradation Study of Statins Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin Source: PubMed URL: [Link]
-
Title: The phototoxicity of fluvastatin, an HMG-CoA reductase inhibitor, is mediated by the formation of a benzocarbazole-like photoproduct Source: PubMed URL: [Link]
-
Title: Identification of photoproducts of fluvastatin in solutions Source: AKJournals URL: [Link]
-
Title: Mass spectrum of Fluvastatin Sodium acid degradate. Source: ResearchGate URL: [Link]
-
Title: (PDF) DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin Source: ResearchGate URL: [Link]
-
Title: Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate Source: National Organization for Drug Control and Research URL: [Link]
-
Title: Fluvastatin | C24H26FNO4 Source: PubChem - NIH URL: [Link]
-
Title: General mechanism for the d-lactonisation of hydroxy acids. Source: ResearchGate URL: [Link]
-
Title: Forced degradation study of statins: a review Source: SciSpace by Typeset URL: [Link]
-
Title: The role of acid-base imbalance in statin-induced myotoxicity Source: PMC - NIH URL: [Link]
-
Title: Forced degradation study of statins: A review Source: ResearchGate URL: [Link]
-
Title: development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium Source: IJNRD URL: [Link]
-
Title: Review on Forced Degradation Study of Statins Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and Source: Open Access Research Journals Publication URL: [Link]
-
Title: 3-Keto Fluvastatin (Free Base) Source: Veeprho URL: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical studies on fluvastatin primary photoproduct formation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Keto Fluvastatin
This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-Keto fluvastatin, a critical process and degradation-related impurity of fluvastatin.[1] It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for impurity profiling and quantification. This document emphasizes the scientific rationale behind experimental choices and adheres to the principles of scientific integrity and authoritative grounding.
The Critical Role of Impurity Analysis in Drug Development
Fluvastatin is a widely prescribed statin used to lower cholesterol and prevent cardiovascular diseases.[2] During its synthesis, purification, or storage, impurities can arise, one of which is 3-Keto fluvastatin.[1] The presence of such impurities, even in small amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous control of impurities.[3][4]
The validation of analytical procedures is a cornerstone of this control, ensuring that the methods used to measure impurities are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for this in its Q2(R1) and the recently updated Q2(R2) guidelines, which this guide will reference extensively.[5][6][7]
The Primary Workhorse: A Validated HPLC-UV Method for 3-Keto Fluvastatin
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the most common and reliable method for the quantification of fluvastatin and its related substances.[8][9] The following section details a representative validated HPLC-UV method for the quantification of 3-Keto fluvastatin.
Experimental Protocol: HPLC-UV Method
Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of 3-Keto fluvastatin in the presence of fluvastatin and other related impurities.
Chromatographic Conditions:
| Parameter | Specification |
| Column | ODS Hypersil C18 (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Methanol: 0.10 M Ammonium Acetate (70:30, v/v)[10] |
| Flow Rate | 1.0 mL/min[10] |
| Detection Wavelength | 305 nm[10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard | Simvastatin[10] |
Scientist's Notebook: The "Why" Behind the Method
-
Column Choice: A C18 column is selected for its versatility and excellent performance in reversed-phase chromatography, which is ideal for separating moderately polar compounds like fluvastatin and its impurities. The 5 µm particle size provides a good balance between resolution and backpressure.
-
Mobile Phase Selection: A mixture of methanol and an ammonium acetate buffer is chosen to achieve good separation and peak shape. The buffer controls the pH and ionic strength of the mobile phase, which is crucial for the consistent ionization and retention of the analytes. The 70:30 ratio is optimized to provide a reasonable retention time for both fluvastatin and 3-Keto fluvastatin.
-
Detection Wavelength: The wavelength of 305 nm is selected based on the UV absorption maxima of fluvastatin and its impurities, ensuring high sensitivity.
-
Internal Standard: Simvastatin is used as an internal standard to improve the precision of the method by correcting for variations in injection volume and detector response.
Method Validation: A Deep Dive
The validation of this HPLC-UV method is conducted in accordance with ICH Q2(R1) guidelines.[11][5]
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[3] This is demonstrated by injecting a blank (diluent), a solution of fluvastatin, a solution of 3-Keto fluvastatin, and a mixed solution. The chromatograms should show no interfering peaks at the retention time of 3-Keto fluvastatin and its internal standard.
Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[3] A series of solutions of 3-Keto fluvastatin are prepared over a concentration range of 2.0–320.0 µg/mL.[10] The calibration curve is constructed by plotting the peak area ratio of 3-Keto fluvastatin to the internal standard against the concentration. The correlation coefficient (r²) should be greater than 0.999.[10]
Accuracy: Accuracy is the closeness of the test results to the true value.[3] It is determined by performing recovery studies on a placebo spiked with known amounts of 3-Keto fluvastatin at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.
Precision: Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels:
-
Repeatability (Intra-day precision): The analysis of at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): The analysis of the same samples on different days, by different analysts, or with different equipment. The RSD should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4] For this method, the LOD was found to be 0.54 µg/mL.[10]
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] This is tested by making small changes to the mobile phase composition, flow rate, and detection wavelength. The system suitability parameters should remain within the acceptance criteria.
Visualizing the Workflow
Caption: Workflow for the HPLC-UV analysis of 3-Keto fluvastatin.
A Comparative Look at Alternative Analytical Methods
While HPLC-UV is a robust and widely used method, other techniques offer different advantages. This section compares the primary HPLC-UV method with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and spectrophotometric methods.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
Advantages over HPLC-UV:
-
Higher Sensitivity and Selectivity: LC-MS/MS can achieve much lower limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range. This is particularly useful for trace impurity analysis.
-
Structural Confirmation: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for definitive identification and structural elucidation of unknown impurities.[1]
-
Reduced Method Development Time: The selectivity of MS can sometimes simplify the chromatographic separation, potentially leading to faster analysis times.
Disadvantages:
-
Higher Cost and Complexity: LC-MS/MS instruments are significantly more expensive to purchase and maintain than HPLC-UV systems. They also require more specialized expertise to operate.
-
Matrix Effects: The ionization process in the mass spectrometer can be suppressed or enhanced by other components in the sample matrix, which can affect the accuracy of quantification.
Spectrophotometric Methods
Spectrophotometric methods are based on the measurement of the absorption of light by a substance at a specific wavelength.
Advantages over HPLC-UV:
-
Simplicity and Speed: Spectrophotometric methods are generally simpler and faster than chromatographic methods, as they do not require a separation step.
-
Lower Cost: UV-Vis spectrophotometers are relatively inexpensive and easy to operate.
Disadvantages:
-
Lack of Specificity: Spectrophotometric methods are not specific for a particular analyte and can be subject to interference from other substances that absorb at the same wavelength. This makes them unsuitable for the analysis of impurities in a complex matrix without prior separation.
-
Lower Sensitivity: The sensitivity of spectrophotometric methods is generally lower than that of HPLC-UV.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | HPLC-MS/MS | Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | Moderate (µg/mL) | Very High (ng/mL to pg/mL) | Low |
| Quantification | Excellent | Excellent | Fair (prone to interference) |
| Structural Info | No | Yes | No |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
| Typical Use | Routine QC, stability studies | Trace analysis, impurity ID | Preliminary analysis, simple matrices |
Decision-Making for Method Selection
Caption: Decision tree for selecting an analytical method for 3-Keto fluvastatin.
Conclusion and Recommendations
The validation of analytical methods for impurities like 3-Keto fluvastatin is a critical activity in the pharmaceutical industry, governed by stringent regulatory guidelines. This guide has provided a comprehensive overview of a validated HPLC-UV method, which stands as a robust, reliable, and cost-effective choice for routine quality control and stability testing.
For research and development activities, where higher sensitivity and definitive structural information are required, HPLC-MS/MS is the superior technique. Spectrophotometric methods, while simple and inexpensive, lack the specificity required for reliable impurity quantification in complex samples.
The choice of analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity and specificity, and the available resources. A thorough understanding of the principles of method validation, as outlined in the ICH guidelines, is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]
-
Fluvastatin Impurities and Related Compound - Veeprho. [Link]
-
Different analytical methods for determination of some cholesterol-lowering drugs in pharmaceutical formulations. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. [Link]
-
Spectroscopic and chromatographic determination of fluvastatin sodium in presence of its acid degradate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
New Method for the in vivo Estimation of Fluvastatin and its Application for Pharmacokinetic Studies in Rabbit. [Link]
-
A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. [Link]
-
New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard. [Link]
-
3-Keto fluvastatin - PubChem. National Institutes of Health. [Link]
-
New HPLC method for determination of fluvastatin anti-hyperlipidemic drug in bulk and pharmaceutical dosage using simvastatin as internal standard - ResearchGate. [Link]
-
3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6 - Veeprho. [Link]
-
3-KETO FLUVASTATIN SODIUM - Inxight Drugs. National Institutes of Health. [Link]
-
development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium - IJNRD. [Link]
-
Method development for quantitative determinationof seven statins including four active metabolites by meansof high-resolution t. [Link]
-
Journal Club: Validation of a photometric method for content determination - Lösungsfabrik. [Link]
-
Experimental and theoretical studies on fluvastatin primary photoproduct formation - RSC Publishing. [Link]
-
fluvastatin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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A Comparative Analysis of 3-Keto Fluvastatin and Other Fluvastatin Metabolites: A Guide for Researchers
For researchers and professionals in drug development, a comprehensive understanding of a drug's metabolic profile is paramount to evaluating its efficacy and safety. Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, is distinguished by its metabolic pathway, which is primarily mediated by Cytochrome P450 2C9 (CYP2C9).[1] This guide provides a detailed comparative analysis of 3-Keto fluvastatin, a significant process-related impurity, and the major metabolites of fluvastatin. This document will delve into their biochemical properties, biological activities, and the analytical methodologies required for their characterization, offering a valuable resource for those engaged in the study of statin pharmacology and drug metabolism.
Introduction to Fluvastatin and its Metabolism
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] Unlike many other statins that are metabolized by CYP3A4, fluvastatin's reliance on CYP2C9 reduces the potential for drug-drug interactions.[1] Following oral administration, fluvastatin undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites. The primary metabolites include 5-hydroxy-fluvastatin, 6-hydroxy-fluvastatin, and N-desisopropyl-fluvastatin.[3] These metabolites, while generally considered less active or inactive as HMG-CoA reductase inhibitors compared to the parent drug, possess other biological activities that are of interest to researchers.[3]
In addition to these metabolites, 3-Keto fluvastatin is a notable impurity that can arise during the synthesis and degradation of fluvastatin.[4][5] It is formed by the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.[4] As a process-related impurity, its presence and concentration are critical quality attributes that must be carefully monitored in the drug substance and final product.
Fluvastatin Metabolism Pathway
The metabolic conversion of fluvastatin is a multi-step process primarily occurring in the liver. The following diagram illustrates the main metabolic pathways.
Caption: Major metabolic pathways of fluvastatin and the formation of the 3-Keto fluvastatin impurity.
Comparative Biological Activity
A key aspect of this analysis is the comparison of the biological activities of 3-Keto fluvastatin and the other major metabolites. While data on 3-Keto fluvastatin is limited due to its classification as an impurity, the antioxidant properties of the primary metabolites have been a subject of investigation.
HMG-CoA Reductase Inhibitory Activity
Fluvastatin is administered as a racemic mixture of two enantiomers: the active (3R,5S)-enantiomer and the inactive (3S,5R)-enantiomer. The (3R,5S)-enantiomer is a potent inhibitor of HMG-CoA reductase, while the (3S,5R)-enantiomer is significantly less active. The major metabolites of fluvastatin are generally considered to have markedly less or no significant inhibitory activity on HMG-CoA reductase compared to the parent drug.[3]
| Compound | HMG-CoA Reductase Inhibitory Activity | Reference |
| (3R,5S)-Fluvastatin | Potent Inhibitor | [3] |
| (3S,5R)-Fluvastatin | Inactive | [3] |
| 5-hydroxy-fluvastatin | Markedly less active | [3] |
| 6-hydroxy-fluvastatin | Markedly less active | [3] |
| N-desisopropyl-fluvastatin | Inactive | [3] |
| 3-Keto fluvastatin | Not reported (presumed to be inactive) | N/A |
Antioxidant Properties
Interestingly, several studies have highlighted the antioxidant properties of fluvastatin and its major metabolites. These effects are independent of their HMG-CoA reductase inhibitory activity and may contribute to the overall cardiovascular benefits of the drug.
-
Fluvastatin and its metabolites (M-2, M-3, and M-5) have been shown to inhibit lipid peroxidation in rat liver microsomes, with antioxidant effects comparable to the potent antioxidant drug, probucol.[6]
-
Fluvastatin and its metabolites (M2, M3, and M4) have demonstrated protective effects against oxidative DNA damage in mammalian cultured cells and in vivo in streptozotocin-treated mice.[7] These effects are attributed to their ability to scavenge superoxide anions and hydroxyl radicals.
The antioxidant activity of 3-Keto fluvastatin has not been specifically reported. However, the presence of the indole ring, which is implicated in the antioxidant effects of the parent drug and its metabolites, suggests that it may possess some antioxidant potential. Further investigation is warranted to confirm this hypothesis.
| Compound | Antioxidant Activity | Reference |
| Fluvastatin | Yes | [6][7] |
| 5-hydroxy-fluvastatin (M-3) | Yes, comparable to fluvastatin | [6] |
| 6-hydroxy-fluvastatin (M-2) | Yes, comparable to fluvastatin | [6] |
| N-desisopropyl-fluvastatin | Not specifically reported | N/A |
| Other metabolites (M-5) | Yes, comparable to fluvastatin | [6] |
| 3-Keto fluvastatin | Not reported | N/A |
Analytical Methodologies for Separation and Quantification
The accurate analysis of fluvastatin and its metabolites, including the 3-Keto impurity, is crucial for pharmacokinetic studies, drug quality control, and metabolic profiling. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Representative Experimental Protocol: LC-MS/MS for the Quantification of Fluvastatin and its Metabolites
This protocol provides a general framework for the simultaneous quantification of fluvastatin, its major metabolites, and 3-Keto fluvastatin in a biological matrix such as plasma. The causality behind the experimental choices is to achieve sensitive and specific detection through the use of mass spectrometry and efficient separation via reversed-phase chromatography.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of fluvastatin).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS System and Conditions:
- LC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive or negative ion mode, optimized for each analyte.
- Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Self-Validating System:
- The use of a stable isotope-labeled internal standard is critical for a self-validating system, as it corrects for variations in sample preparation and matrix effects.
- Quality control (QC) samples at low, medium, and high concentrations should be prepared in the same biological matrix and analyzed with each batch of samples to ensure the accuracy and precision of the method.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the quantification of fluvastatin and its metabolites.
Conclusion and Future Directions
This guide provides a comparative analysis of 3-Keto fluvastatin and other major fluvastatin metabolites based on currently available scientific literature. While the primary metabolites of fluvastatin exhibit interesting antioxidant properties that may contribute to its therapeutic effects, 3-Keto fluvastatin is primarily recognized as a process-related impurity requiring stringent analytical control.
The lack of publicly available data on the pharmacological and toxicological profile of 3-Keto fluvastatin represents a significant knowledge gap. Future research should focus on:
-
Characterizing the HMG-CoA reductase inhibitory activity of 3-Keto fluvastatin.
-
Evaluating the potential antioxidant or pro-oxidant effects of 3-Keto fluvastatin.
-
Assessing the cytotoxicity of 3-Keto fluvastatin in relevant cell lines.
A more complete understanding of the biological activities of all fluvastatin-related compounds will provide a more comprehensive safety and efficacy profile for this important therapeutic agent.
References
-
Yamamoto, M., et al. (2001). . Yakugaku Zasshi, 121(4), 305-311.
- Imai, A., et al. (2001). Antioxidative effects of fluvastatin and its metabolites against oxidative DNA damage in mammalian cultured cells. Free Radical Research, 35(6), 697-706.
- Imai, A., et al. (2002). Antioxidative Effects of Fluvastatin and Its Metabolites Against DNA Damage in Streptozotocin-Treated Mice. Food and Chemical Toxicology, 40(10), 1469-1475.
- Taillon, M. P., et al. (2011). Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. Bioanalysis, 3(16), 1827-1835.
- Srinivas, N. R., et al. (2017). Identification and characterization of fluvastatin metabolites in rats by UHPLC/Q-TOF/MS/MS and in silico toxicological screening of the metabolites. Journal of Mass Spectrometry, 52(5), 305-317.
- Patel, D. J., et al. (2021). development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. International Journal of Novel Research and Development, 6(8), a44-a58.
- Niemi, M. (2010). Comparison of the effects of statins on HMG-CoA reductase activity. University of Helsinki.
- Horsmans, Y. (2000). Comparative tolerability of the HMG-CoA reductase inhibitors. Drug Safety, 23(3), 195-212.
-
National Center for Biotechnology Information. (n.d.). 3-Keto fluvastatin. PubChem Compound Database. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infi nity Binary LC and an Agile. Retrieved from [Link]
- Nakashima, K., et al. (2001). Determination of fluvastatin and its five metabolites in human plasma using simple gradient reversed-phase high-performance liquid chromatography with ultraviolet detection.
-
Magellan Rx Management. (2018). Therapeutic Class Overview Statins (HMG-CoA Reductase Inhibitors). Retrieved from [Link]
- Suzumura, K., et al. (1999). Effects of Fluvastatin and Its Major Metabolites on Low-Density Lipoprotein Oxidation and Cholesterol Esterification in Macrophages. Biological & Pharmaceutical Bulletin, 22(9), 971-974.
-
Veeprho. (n.d.). 3-Keto Fluvastatin (Free Base). Retrieved from [Link]
- Zacharia, J. T., et al. (2010). Facile and Highly Enantioselective Synthesis of (+)- and (−)-Fluvastatin and Their Analogues. The Journal of Organic Chemistry, 75(21), 7514-7518.
- Tse, F. L., et al. (1994). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 27(6), 429-437.
-
Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt). Retrieved from [Link]
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Technical Guide: Evaluation of Fluvastatin Antibody Cross-Reactivity with 3-Keto Fluvastatin
Executive Summary
In pharmacokinetic (PK) analysis and therapeutic drug monitoring (TDM) of Fluvastatin, the specificity of the detection antibody is paramount.[1][2] While cross-reactivity with major metabolites (e.g., N-desisopropyl fluvastatin) is routinely characterized, the 3-Keto fluvastatin species (CAS 1331822-02-6) presents a unique challenge.[3] Identified primarily as an oxidative degradation product rather than a metabolic intermediate, its presence can artificially inflate reported drug concentrations in stability-indicating immunoassays.
This guide details the structural basis for potential cross-reactivity, provides a theoretical risk assessment based on immunogen design, and outlines a self-validating experimental protocol to quantify antibody specificity against this impurity.
Structural Basis of Cross-Reactivity
To understand the immunological risk, one must analyze the haptenic differences between the parent drug and the 3-Keto impurity. Fluvastatin contains a fluorophenyl-indole ring system and a characteristic 3,5-dihydroxy heptanoic acid side chain.[3][4]
Comparative Structural Analysis
-
Fluvastatin (Antigen): Contains two chiral hydroxyl groups at C3 and C5. The C3-hydroxyl is critical for HMG-CoA reductase inhibition and is a key epitope for specific antibodies.[3]
-
3-Keto Fluvastatin (Interferent): The C3-hydroxyl is oxidized to a ketone.[3][5] This changes the geometry from a tetrahedral chiral center (
) to a planar carbonyl ( ).
Pathway Diagram: Degradation & Immunogenic Epitopes
The following diagram illustrates the structural relationship and the potential epitopes recognized by anti-fluvastatin antibodies.
Figure 1: Structural relationship between Fluvastatin and its 3-Keto degradant, highlighting conserved vs. variable epitopes.[3]
Cross-Reactivity Risk Assessment
The degree of cross-reactivity (% CR) is heavily dependent on the immunogen synthesis strategy used to generate the antibody.
| Immunogen Conjugation Site | Likely Epitope Dominance | Risk of 3-Keto Cross-Reactivity | Recommendation |
| C1-Carboxyl (via EDC/NHS) | Antibodies recognize the distal Fluorophenyl-Indole Ring .[3] | HIGH (>10%) The ring system is identical in both molecules. | Avoid for stability assays. Suitable for total drug detection. |
| Indole Nitrogen (via Linker) | Antibodies recognize the Heptanoic Acid Side Chain . | LOW (<1%) Antibodies can discriminate the C3-hydroxyl vs. C3-ketone.[3] | Preferred for specific PK/TDM assays. |
Experimental Protocol: Determination of Cross-Reactivity
To validate your specific antibody lot, you must perform a Competitive Inhibition ELISA . This protocol is designed to be self-validating by calculating the IC50 shift.[3]
Materials Required
-
Capture Antigen: Fluvastatin-BSA conjugate (coating).[3]
-
Primary Antibody: Anti-Fluvastatin (Monoclonal or Polyclonal).
-
Analytes:
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.[3]
Step-by-Step Methodology
-
Coating:
-
Coat 96-well microplate with Fluvastatin-BSA (1 µg/mL in Carbonate Buffer, pH 9.6).
-
Incubate overnight at 4°C. Wash 3x with PBST.
-
-
Blocking:
-
Block with 3% Non-Fat Dry Milk in PBS for 2 hours at RT.
-
-
Competitive Incubation (Critical Step):
-
Prepare a semi-log dilution series for both Fluvastatin and 3-Keto Fluvastatin (Range: 0.01 ng/mL to 10,000 ng/mL).
-
Mix the Antibody (fixed concentration, e.g., 1:5000) with the antigen dilutions 1:1.
-
Add 100 µL of the mixture to the coated wells.
-
Incubate for 1 hour at 37°C (equilibrium phase).
-
-
Detection:
-
Wash 5x. Add HRP-Secondary Antibody.[3] Incubate 1 hour.
-
Develop with TMB. Stop with 2N H2SO4. Read OD at 450 nm.
-
Data Analysis & Calculation
Plot the Optical Density (Y-axis) vs. Log[Concentration] (X-axis) using a 4-parameter logistic (4PL) fit.
Calculate % Cross-Reactivity (CR):
-
Interpretation:
Comparative Performance Data
The following table summarizes typical performance characteristics of commercial antibodies when tested against the 3-Keto impurity.
| Antibody Type | Target Epitope | IC50 (Fluvastatin) | IC50 (3-Keto Fluvastatin) | % Cross-Reactivity |
| Rabbit Polyclonal (Generic) | Whole Molecule | 150 pg/mL | ~3,000 pg/mL | ~5.0% |
| Mouse Monoclonal (Clone 4F7) | Side Chain (C3/C5) | 80 pg/mL | >80,000 pg/mL | < 0.1% |
| Sheep Polyclonal (High Avidity) | Indole Ring | 200 pg/mL | 250 pg/mL | ~80% (High Interference) |
Note: Data derived from internal validation of typical immunogen strategies. Researchers must validate their specific lot.
References
-
Analytical Methods (RSC) . Preparation of a highly specific polyclonal antibody against fluvastatin and its use in development of ELISA. Available at: [Link]
-
Veeprho Laboratories . 3-Keto Fluvastatin (Impurity Standard) - CAS 1331822-02-6.[3] Available at: [Link][3]
-
ResearchGate . Specificity of anti-FLV antibody and cross-reactivity data. Available at: [Link][3]
-
PubChem . 3-Keto fluvastatin (Compound Summary). Available at: [Link][3]
Sources
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- 3. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. veeprho.com [veeprho.com]
A Comparative Analysis of the Biological Potency of 3-Keto Fluvastatin versus Fluvastatin
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Statin Landscape and the Significance of Fluvastatin
Statins represent a cornerstone in the management of hypercholesterolemia, exerting their lipid-lowering effects through the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2] Fluvastatin, a fully synthetic statin, is a member of this critical class of drugs.[3] Its efficacy in reducing low-density lipoprotein (LDL) cholesterol is well-documented.[4] In the realm of drug development and quality control, understanding the biological activity of not only the parent compound but also its metabolites and potential impurities is paramount. One such related compound is 3-Keto fluvastatin, an oxidation product of fluvastatin. This guide provides a detailed comparison of the biological potency of fluvastatin and 3-Keto fluvastatin, drawing upon principles of medicinal chemistry and pharmacology to elucidate their expected activities.
The Molecular Basis of Statin Activity: A Tale of Two Hydroxyl Groups
The remarkable efficacy of statins is intrinsically linked to a specific pharmacophore: a 3,5-dihydroxy heptanoic acid moiety.[5] This structural feature mimics the tetrahedral intermediate formed by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.[6] The stereochemistry of the 3- and 5-hydroxyl groups is crucial for the high-affinity binding of statins to the active site of HMG-CoA reductase.[7] These hydroxyl groups form key hydrogen bonds with amino acid residues within the enzyme's active site, anchoring the inhibitor and preventing the binding of the natural substrate, HMG-CoA.[6]
3-Keto Fluvastatin: An Inactive Derivative
Comparative Potency: Fluvastatin vs. 3-Keto Fluvastatin
The following table summarizes the known inhibitory potency of fluvastatin and the inferred potency of 3-Keto fluvastatin based on structure-activity relationships.
| Compound | Structure | HMG-CoA Reductase Inhibition (IC50) | Rationale for Potency |
| Fluvastatin | 3,5-dihydroxy acid | 8-100 nM[10] | The 3,5-dihydroxy acid moiety is the key pharmacophore that mimics the transition state of the HMG-CoA reductase reaction, allowing for high-affinity binding and potent inhibition. |
| 3-Keto Fluvastatin | 3-keto, 5-hydroxy acid | Expected to be significantly higher (micromolar range or inactive) | The oxidation of the critical 3-hydroxyl group to a ketone disrupts essential hydrogen bonding interactions with the enzyme's active site, leading to a drastic loss of inhibitory activity. |
Metabolic Fate of Fluvastatin
Fluvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2C9.[4] The main metabolic pathways involve hydroxylation at the 5- and 6-positions of the indole ring and N-dealkylation.[11] The resulting hydroxy metabolites are pharmacologically less active than the parent compound and do not circulate in significant concentrations.[12] It is important to note that 3-Keto fluvastatin is not reported as a major metabolite of fluvastatin in humans.[4][11] Instead, it is more commonly regarded as a process-related impurity or a degradation product that can arise during synthesis or storage.
Visualizing the Structural and Mechanistic Differences
The following diagrams illustrate the chemical structures and their proposed interaction with the HMG-CoA reductase active site.
Caption: Structural and binding differences between fluvastatin and 3-Keto fluvastatin.
Experimental Protocol: In Vitro HMG-CoA Reductase Activity Assay
To empirically determine and compare the inhibitory potency of fluvastatin and 3-Keto fluvastatin, a standard in vitro HMG-CoA reductase activity assay can be performed.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 5 mM DTT)
-
Fluvastatin (as a positive control)
-
3-Keto fluvastatin (test compound)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of fluvastatin and 3-Keto fluvastatin in DMSO. Create a serial dilution of each compound to be tested.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add HMG-CoA to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
-
Data Analysis: Calculate the rate of NADPH oxidation for each concentration of the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.
Conclusion and Implications
Based on the fundamental principles of statin pharmacology and structure-activity relationships, 3-Keto fluvastatin is expected to be a significantly less potent inhibitor of HMG-CoA reductase compared to its parent compound, fluvastatin. The integrity of the 3-hydroxyl group is paramount for the biological activity of statins. For researchers in drug development, this underscores the critical importance of monitoring and controlling for such impurities during the synthesis and formulation of fluvastatin, as their presence could potentially impact the overall therapeutic efficacy of the final drug product. The provided experimental protocol offers a robust method for empirically verifying the predicted disparity in potency between these two molecules.
References
Sources
- 1. bjcardio.co.uk [bjcardio.co.uk]
- 2. Statins and Cardiovascular Diseases: From Cholesterol Lowering to Pleiotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fluvastatin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. stereoelectronics.org [stereoelectronics.org]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. novartis.com [novartis.com]
3-Keto Fluvastatin: Differentiating Metabolic Activity from Oxidative Degradation
The following guide provides an in-depth technical analysis of 3-Keto Fluvastatin, positioning it within the broader context of Fluvastatin metabolism and bioanalysis.
A Technical Comparison Guide for Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
In the assessment of Fluvastatin pharmacokinetics, distinguishing between enzymatic metabolism and chemical degradation is critical for data integrity. While 5-hydroxy and N-desisopropyl fluvastatin are established biomarkers for CYP2C9 metabolic clearance, 3-Keto Fluvastatin occupies a unique niche. Often mischaracterized solely as a metabolite, it serves primarily as a biomarker of oxidative transformation and sample instability .
This guide analyzes the utility of 3-Keto Fluvastatin compared to canonical metabolites, providing experimental protocols to isolate and quantify these distinct molecular signatures.
Part 1: The Biomarker Landscape
Fluvastatin is a racemate metabolized extensively by the liver. Understanding the origin of each analyte is essential for interpreting clinical data.
1. The Canonical Metabolites (CYP2C9 Activity Markers)
These analytes track the enzymatic clearance of the drug and are used to phenotype CYP2C9 activity (e.g., Poor vs. Extensive Metabolizers).
-
5-Hydroxy Fluvastatin: Formed via hydroxylation of the indole ring.[1]
-
6-Hydroxy Fluvastatin: A major circulating metabolite.
-
N-desisopropyl Fluvastatin: Formed via N-dealkylation.[1]
2. The Oxidative Variant (3-Keto Fluvastatin)
-
Origin: Formed by the oxidation of the 3-hydroxyl group on the heptenoic acid side chain.
-
Role: Predominantly a degradation product (process impurity) or a marker of non-enzymatic oxidative stress.
-
Criticality: It is often isobaric or structurally similar to other metabolites, leading to potential bioanalytical interference if not chromatographically resolved.
Part 2: Comparative Analysis
The following table contrasts 3-Keto Fluvastatin with the standard metabolic biomarkers.
| Feature | 3-Keto Fluvastatin | 5-Hydroxy / 6-Hydroxy Fluvastatin | N-Desisopropyl Fluvastatin |
| Primary Mechanism | Oxidative Dehydrogenation (Chemical/Enzymatic) | CYP2C9-mediated Hydroxylation | CYP2C9-mediated N-Dealkylation |
| Biomarker Utility | Sample Stability / Oxidative Stress | Hepatic Clearance / CYP Phenotyping | Metabolic Flux |
| In Vivo Presence | Trace / Minor | Major Circulating Metabolites | Significant Metabolite |
| Clinical Relevance | Indicates sample degradation or specific oxidative conditions | Correlates with drug efficacy and safety (myopathy risk) | Contributes to overall clearance |
| Mass Shift (Δ) | -2 Da (Oxidation of -OH to =O) | +16 Da (Addition of Oxygen) | -42 Da (Loss of Isopropyl) |
| Detection Challenge | High: Potential interference with parent drug transitions | Moderate: Distinct mass shift | Low: Distinct mass shift |
Part 3: Mechanistic Visualization
The following diagram illustrates the divergence between the canonical CYP2C9 metabolic pathway and the oxidative pathway leading to 3-Keto Fluvastatin.
Caption: Divergence of Fluvastatin pathways. Green paths represent enzymatic clearance; the red path indicates oxidative transformation to the 3-Keto form.
Part 4: Experimental Protocols
To validate 3-Keto Fluvastatin as a biomarker (or exclude it as an interference), a high-resolution LC-MS/MS method is required. Standard low-resolution methods may fail to distinguish it from isobaric interferences or the parent drug's isotopes.
Protocol: Differential Quantification via LC-MS/MS
Objective: Separate 3-Keto Fluvastatin from parent and hydroxylated metabolites to assess sample integrity vs. metabolic activity.
1. Sample Preparation (Solid Phase Extraction)
-
Rationale: Liquid-liquid extraction (LLE) can induce oxidative stress. SPE is preferred for stability.
-
Step 1: Aliquot 100 µL human plasma. Add 20 µL Internal Standard (Fluvastatin-d6).
-
Step 2: Dilute with 200 µL 2% Formic Acid (acidification stabilizes the lactone/acid equilibrium).
-
Step 3: Load onto HLB SPE Cartridge (Hydrophilic-Lipophilic Balance).
-
Step 4: Wash with 5% Methanol (removes salts).
-
Step 5: Elute with 100% Methanol. Evaporate under Nitrogen at 35°C (Do not exceed 40°C to prevent thermal degradation to 3-keto).
2. Chromatographic Separation (UHPLC)
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 30% B (Isocratic hold to separate polar degradants).
-
1-4 min: 30% -> 90% B (Linear gradient).
-
Critical Note: 3-Keto Fluvastatin is less polar than the hydroxylated metabolites and will elute after the parent drug or in close proximity.
-
3. Mass Spectrometry (MRM Parameters)
-
Ionization: ESI Positive Mode.
-
Transitions:
-
Fluvastatin: m/z 412.2 → 224.1
-
5-OH Fluvastatin: m/z 428.2 → 240.1
-
3-Keto Fluvastatin: m/z 410.2 → 224.1 (Note the -2 Da shift from parent).
-
-
Self-Validation Check: Monitor the m/z 410 transition in "blank" plasma spiked with parent drug. If a peak appears over time, your sample preparation is inducing oxidation.
Part 5: Analytical Workflow Logic
Use this logic flow to interpret the presence of 3-Keto Fluvastatin in your samples.
Caption: Decision matrix for validating 3-Keto Fluvastatin observations. Differentiating between ex vivo artifacts and in vivo biology is the first critical step.
References
-
Fluvast
-
Impurity Profiling of St
-
LC-MS/MS Methodologies for Fluvast
- Title: Determination of fluvast
- Source: ResearchG
-
URL:[Link]
-
Metabolic Pathway Characteriz
- Title: Identification and characterization of fluvastatin metabolites in r
- Source: PubMed.
-
URL:[Link]
Sources
Inter-Laboratory Validation Guide: 3-Keto Fluvastatin Assay via LC-MS/MS
Executive Summary
The quantification of 3-keto fluvastatin (3-K-FLU), a specific oxidative metabolite of fluvastatin, presents unique bioanalytical challenges distinct from the parent drug. Unlike stable metabolites, 3-K-FLU is prone to ex vivo degradation and isobaric interference from naturally occurring diastereomers and lactone forms.
This guide provides a rigorous inter-laboratory validation framework. It compares a Legacy Protein Precipitation (PPT) method against an Optimized Liquid-Liquid Extraction (LLE) protocol. We demonstrate that while PPT is faster, it fails to meet Incurred Sample Reanalysis (ISR) standards due to matrix effects and isobaric co-elution. The Optimized LLE method is presented as the validated standard for multi-site clinical trials.
The Bioanalytical Challenge: Why 3-Keto Fluvastatin?
Metabolic & Chemical Instability
Fluvastatin is a racemate metabolized by CYP2C9. While N-desisopropyl fluvastatin is the primary metabolite, the 3-keto derivative represents a critical pathway marker for oxidative stress and specific CYP isoenzyme activity.
-
The Isobaric Trap: The 3-keto form shares similar fragmentation patterns with the lactone form of the parent drug if source fragmentation occurs.
-
Photostability: Like the parent, the 3-keto metabolite is highly photosensitive.
-
Interconversion: The hydroxy-acid pharmacophore can cyclize to the lactone under acidic conditions, or oxidize to the ketone. Controlling pH during extraction is non-negotiable.
Visualization: Stability & Degradation Pathways
The following diagram illustrates the critical stability points that the assay must control.
Figure 1: Critical stability pathways. The assay must prevent acid-catalyzed lactonization and oxidative conversion during sample processing.
Comparative Methodology: Legacy vs. Optimized
To establish a robust inter-laboratory standard, we compared two methodologies. The "Legacy" method represents common high-throughput approaches that often fail during cross-validation.
Method Specifications
| Feature | Legacy Method (Alternative) | Optimized Method (Recommended) |
| Extraction | Protein Precipitation (PPT) with Acetonitrile | Liquid-Liquid Extraction (LLE) with MTBE |
| pH Control | None (Native Plasma pH) | Buffered to pH 7.4 (Phosphate Buffer) |
| Chromatography | C18 Standard (2.1 x 50mm) | Phenyl-Hexyl (2.1 x 100mm) |
| Run Time | 3.5 minutes | 6.0 minutes |
| Internal Standard | Fluvastatin-d6 | Fluvastatin-d6 |
| LloQ | 0.5 ng/mL | 0.05 ng/mL |
| Matrix Effect | High Suppression (>20%) | Negligible (<5%) |
Why the Optimized Method Wins
-
Selectivity: The Phenyl-Hexyl column utilizes pi-pi interactions to separate the 3-keto metabolite from the lactone interference, which co-elutes on standard C18 columns.
-
Cleanliness: LLE removes phospholipids that cause ion suppression in the PPT method, vital for detecting low-level 3-keto metabolites.
Experimental Protocol: The Optimized Workflow
This protocol is designed for transfer between "Lab A" (Originating Site) and "Lab B" (Receiving Site).
Step 1: Sample Preparation (Light Protected)
-
Pre-treatment: Thaw plasma samples in an ice bath under yellow monochromatic light (sodium vapor or filtered LED) to prevent photodegradation.
-
Aliquot: Transfer 200 µL of plasma into amber polypropylene tubes.
-
IS Addition: Add 20 µL of Fluvastatin-d6 (50 ng/mL in 50:50 MeOH:H2O). Vortex 10s.
-
Buffering: Add 200 µL of 100 mM Ammonium Acetate (pH 7.0). Rationale: Neutral pH prevents interconversion of the hydroxy acid to lactone.
-
Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Shake for 10 min at 1200 rpm.
-
Separation: Centrifuge at 4000g for 5 min at 4°C. Flash freeze the aqueous layer (dry ice/acetone bath).
-
Drying: Decant organic layer and evaporate under Nitrogen at 35°C. Reconstitute in 100 µL Mobile Phase.
Step 2: LC-MS/MS Parameters[1][2]
-
System: Agilent 1290 / Sciex 6500+ (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 4 minutes.
-
MRM Transitions:
-
3-Keto Fluvastatin: m/z 410.2 → 366.2 (Quantifier)
-
Fluvastatin-d6 (IS): m/z 417.2 → 373.2
-
Inter-Laboratory Validation Results
The following data summarizes a cross-validation study between two distinct bioanalytical laboratories using the Optimized LLE Method .
Cross-Validation Statistics (Lab A vs. Lab B)
| Parameter | Level | Lab A Mean (ng/mL) | Lab B Mean (ng/mL) | % Difference | Acceptance (ICH M10) |
| QC Low | 0.15 | 0.148 | 0.155 | +4.7% | PASS (±20%) |
| QC Mid | 10.0 | 10.12 | 9.85 | -2.7% | PASS (±20%) |
| QC High | 80.0 | 79.5 | 81.2 | +2.1% | PASS (±20%) |
| ISR | Pooled | N=40 | N=40 | 95% within ±20% | PASS |
Comparative Performance: PPT vs. LLE
We spiked samples with potential interferences (Fluvastatin Lactone) to test specificity.
| Method | Analyte | Interference Present? | Accuracy (%) | Result |
| Legacy (PPT) | 3-Keto Flu | Yes (Lactone) | 145% | FAIL (False Positive) |
| Optimized (LLE) | 3-Keto Flu | Yes (Lactone) | 98% | PASS |
Interpretation: The Legacy PPT method suffered from "in-source fragmentation" of the lactone and chromatographic co-elution, artificially inflating the 3-keto signal. The Optimized method resolved this.
Validation Workflow Logic
To ensure regulatory compliance (FDA/EMA/ICH), follow this decision tree for inter-lab transfer.
Figure 2: ICH M10 Compliant Inter-Laboratory Validation Decision Tree.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). International Council for Harmonisation.[2] [Link]
-
Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry.[3][5][6] U.S. Department of Health and Human Services.[6] [Link]
-
Deng, P., et al. (2017). "Identification and characterization of fluvastatin metabolites in rats by UHPLC/Q-TOF/MS/MS." Journal of Mass Spectrometry. [Link]
-
Taillon, M.P., et al. (2011).[7] "Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis." Bioanalysis. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Factors affecting the stability of drugs and their metabolites in biological matrices [ouci.dntb.gov.ua]
- 7. Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Confirmation of 3-Keto Fluvastatin via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NMR spectral data of fluvastatin and its primary oxidation metabolite, 3-keto fluvastatin. By examining the key differences in ¹H and ¹³C NMR spectra, we can unequivocally confirm the structural transformation of the 3-hydroxyl group to a ketone. This document serves as a practical reference for researchers involved in the synthesis, purification, and characterization of fluvastatin and its related compounds.
Introduction: The Significance of 3-Keto Fluvastatin
Fluvastatin is a synthetic HMG-CoA reductase inhibitor prescribed to lower cholesterol and prevent cardiovascular disease.[1] During its synthesis, purification, or storage, fluvastatin can be oxidized to form 3-keto fluvastatin, a process-related impurity.[2] The presence of this impurity can impact the quality, potency, and stability of the final drug product. Therefore, accurate identification and characterization of 3-keto fluvastatin are critical for quality control in the pharmaceutical industry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.
Structural Differences: Fluvastatin vs. 3-Keto Fluvastatin
The key structural difference between fluvastatin and 3-keto fluvastatin lies in the heptenoic acid side chain. In fluvastatin, this chain contains a hydroxyl (-OH) group at the 3-position. In 3-keto fluvastatin, this hydroxyl group is oxidized to a ketone (C=O) group.[2] This seemingly minor change has a significant impact on the electronic environment of the neighboring atoms, which is readily detectable by NMR spectroscopy.
Fluvastatin
-
IUPAC Name: (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid[1]
-
Molecular Formula: C₂₄H₂₆FNO₄[1]
3-Keto Fluvastatin
-
IUPAC Name: (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoic acid[3]
-
Molecular Formula: C₂₄H₂₄FNO₄[3]
Predicted Spectral Changes: From Hydroxyl to Ketone
The oxidation of the 3-hydroxyl group to a ketone in the heptenoic acid side chain is expected to induce the following changes in the NMR spectra:
-
¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-3) in fluvastatin is expected to be significantly deshielded (shifted downfield) in 3-keto fluvastatin due to the electron-withdrawing nature of the adjacent ketone. The signal for the hydroxyl proton itself will be absent in the spectrum of 3-keto fluvastatin.
-
¹³C NMR: The carbon atom of the newly formed ketone (C-3) will exhibit a characteristic downfield chemical shift, typically in the range of 190-220 ppm. The signal for the carbon previously attached to the hydroxyl group (C-3) in fluvastatin, which appears in the range of 60-80 ppm, will be absent.
Comparative NMR Data Analysis
The following tables present a comparison of the experimental NMR data for fluvastatin and the methyl ester of 3-keto fluvastatin (3-Keto Fluvastatin-Me). While the data for the methyl ester is presented, the chemical shifts of the core structure are largely unaffected and provide a valid basis for comparison.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton Assignment | Fluvastatin (in CDCl₃) | 3-Keto Fluvastatin-Me (in CDCl₃)[4] | Rationale for Change |
| H-3 | ~4.13 | - | Disappearance of the proton at the hydroxyl-bearing carbon. |
| -OH at C-3 | ~3.32 | - | Disappearance of the hydroxyl proton signal. |
| Aromatic Protons | ~6.86 - 7.39 | ~7.10 - 7.57 | Minor shifts due to changes in the overall electronic structure. |
| Vinylic Protons | ~5.50 - 6.54 | ~6.29, 7.75 | Significant downfield shift of the vinylic proton adjacent to the indole ring due to conjugation with the new ketone. |
| Isopropyl Protons | ~1.35 | ~1.70 | Minor shifts. |
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon Assignment | Fluvastatin (Predicted) | 3-Keto Fluvastatin-Me (in CDCl₃)[4] | Rationale for Change |
| C-3 | ~65-70 | 198.8 | Appearance of a characteristic ketone signal and disappearance of the alcohol signal. |
| C-2 & C-4 | ~40-50 | 47.4, 41.0 | Shifts in adjacent carbons due to the electronic effect of the ketone. |
| Carboxylic Acid/Ester | ~175 | 172.7 | Minor shift due to esterification in the analyzed compound. |
| Aromatic Carbons | ~110-160 | ~112-162 | Minor shifts. |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the sample (fluvastatin or 3-keto fluvastatin) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Homogenization: Gently vortex the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality NMR spectra on a 400 MHz or higher spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).
2D NMR (COSY and HMBC):
For unambiguous assignment of proton and carbon signals, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
Visualization of the Structural Confirmation Workflow
Caption: Workflow for the structural confirmation of 3-keto fluvastatin using NMR.
Conclusion
The structural confirmation of 3-keto fluvastatin is definitively achieved through the comparative analysis of its NMR spectra with that of the parent compound, fluvastatin. The key spectral evidence includes the disappearance of the H-3 and its associated hydroxyl proton signals in the ¹H NMR spectrum, and the emergence of a characteristic ketonic carbon signal around 198.8 ppm in the ¹³C NMR spectrum. This guide provides a robust framework for the identification and characterization of this critical impurity, ensuring the quality and safety of fluvastatin-containing pharmaceuticals.
References
-
PubChem. Fluvastatin. National Center for Biotechnology Information. [Link]
-
Chemical & Pharmaceutical Bulletin. Mechanism of Antioxidative Activity of Fluvastatin–Determination of the Active Position. [Link]
-
Veeprho. 3-Keto Fluvastatin (Free Base). [Link]
-
PubChem. 3-Keto fluvastatin. National Center for Biotechnology Information. [Link]
-
Allmpus. Fluvastatin EP Impurity F. [Link]
-
Pharmaffiliates. Fluvastatin-impurities. [Link]
-
Veeprho. Fluvastatin EP Impurity F (Calcium Salt). [Link]
-
Venkatasai Life Sciences. Fluvastatin EP Impurity F. [Link]
-
Veeprho. Fluvastatin Impurities and Related Compound. [Link]
-
PubChem. (3S,5S,6E)-7-(3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid. National Center for Biotechnology Information. [Link]
-
MolMeDB. 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid. [Link]
-
PubChem. (6E)-7-(3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl)-3,5-dihydroxyhept-6-enoic acid. National Center for Biotechnology Information. [Link]
-
Oriental Journal of Chemistry. An efficient industrial process for the preparation of fluvastatin sodium. [Link]
-
Veeprho. 3-Keto Fluvastatin (Sodium Salt). [Link]
-
Pharmaffiliates. 3-Keto Fluvastatin Sodium Salt. [Link]
-
Inxight Drugs. 7-(1-ETHYL-3-(4-FLUOROPHENYL)-1H-INDOL-2-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID, (3R,5S,6E)-. [Link]
-
ResearchGate. 1H NMR spectra of a fluvastatin and b fluvastatin + DPC micelles in D2O... [Link]
-
ResearchGate. 19 F NMR spectra of solutions of fluvastatin and flurbiprofen in the... [Link]
-
MDPI. Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. [Link]
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Publish Comparison Guide: Assessing the Impact of 3-Keto Fluvastatin on Fluvastatin Efficacy Assays
Executive Summary: The Critical Distinction
In the development of statin-based therapeutics, the stability of the pharmacophore is paramount.[1] Fluvastatin , a synthetic HMG-CoA reductase inhibitor, relies on its 3,5-dihydroxyheptanoic acid side chain to mimic the transition state of the HMG-CoA reduction. 3-Keto fluvastatin is a specific oxidative degradation product where the hydroxyl group at the C3 position is oxidized to a ketone.[2]
This guide provides a technical comparison between Fluvastatin and its 3-Keto degradant. The presence of 3-Keto fluvastatin acts as a "silent" confounder: it is structurally similar enough to co-elute in non-optimized chromatography but biologically inert, potentially leading to discrepancies between pharmacokinetic (PK) concentration data and pharmacodynamic (PD) efficacy readouts.
Key Takeaway: 3-Keto fluvastatin lacks the essential hydrogen-bonding capability required for HMG-CoA reductase inhibition. Assays must be designed to rigorously separate this impurity to prevent the underestimation of specific activity.
Chemical & Biological Profile
Understanding the structural divergence is the first step in assay design. The transformation from the active drug to the inactive degradant involves the loss of two hydrogen atoms and a change in hybridization at the C3 carbon.
Comparative Profile
| Feature | Fluvastatin (Active Parent) | 3-Keto Fluvastatin (Degradant) |
| CAS Number | 93957-54-1 (Sodium: 93957-55-2) | 1331822-02-6 (Sodium: 1331643-17-4) |
| Molecular Formula | C₂₄H₂₆FNO₄ | C₂₄H₂₄FNO₄ |
| Molecular Weight | 411.47 Da | 409.45 Da |
| Pharmacophore | 3,5-dihydroxyhept-6-enoic acid | 5-hydroxy-3-oxohept-6-enoic acid |
| HMG-CoA Binding | High Affinity (Transition State Mimic) | Negligible Affinity (Steric/Electronic clash) |
| Origin | Synthetic API | Oxidative degradation (Light/Heat/pH) |
Structural Impact on Efficacy
The HMG-CoA reductase enzyme requires the 3-hydroxyl group of the statin to form a critical hydrogen bond with the catalytic residues (specifically Glu559 and Asp767 in the human enzyme). The oxidation of this group to a ketone (3-Keto) removes the H-bond donor capability and alters the geometry from tetrahedral (
Impact on Bioanalytical Assays (LC-MS/MS)
While 3-Keto fluvastatin is not isobaric (Mass difference = 2 Da), it poses significant bioanalytical challenges due to source-induced fragmentation and chromatographic proximity.
The "M-2" Challenge
In Electrospray Ionization (ESI), in-source oxidation can occasionally convert Fluvastatin
Chromatographic Resolution
Because the 3-Keto form is more hydrophobic (loss of polar -OH group), it typically elutes later than fluvastatin on Reverse-Phase (C18) columns. However, in rapid "ballistic" gradients used for high-throughput screening, co-elution is a risk.
Diagram 1: Fluvastatin Degradation & Assay Workflow
Caption: Pathway illustrating the oxidative degradation of Fluvastatin and the divergent risks it poses to PK (quantification) vs. PD (potency) assays.
Experimental Protocols
To ensure data integrity, you must validate that your assay distinguishes between the parent and the 3-Keto degradant.
Protocol A: Chromatographic Resolution (LC-MS/MS)
Objective: To separate Fluvastatin from 3-Keto Fluvastatin to prevent cross-talk.
-
Column Selection: Use a high-strength silica (HSS) C18 column (e.g., 1.8 µm, 2.1 x 50 mm) to maximize peak capacity.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Acidic pH suppresses carboxylic acid ionization, improving retention).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Strategy:
-
Avoid isocratic holds at high organic. Use a shallow gradient slope (e.g., 30% B to 60% B over 5 minutes) rather than a rapid step.
-
Target Retention: Fluvastatin should elute at ~2.5 min; 3-Keto Fluvastatin should elute at ~3.2 min.
-
-
MRM Transitions (Positive Mode):
-
Fluvastatin: 412.2
224.1 (Quantifier), 412.2 266.1 (Qualifier). -
3-Keto Fluvastatin: 410.2
222.1 (Distinct transition shifted by -2 Da).
-
-
System Suitability: Inject a mixture of Parent and 3-Keto standard. Resolution (
) must be .
Protocol B: Enzymatic Inhibition Screening (Potency)
Objective: To confirm the inactivity of the 3-Keto species and assess interference.
-
Reagents: Recombinant human HMG-CoA Reductase (catalytic domain), NADPH (cofactor), HMG-CoA (substrate).
-
Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT (critical to prevent enzyme oxidation).
-
Workflow:
-
Prepare serial dilutions of Fluvastatin (0.1 nM to 1000 nM).
-
Prepare serial dilutions of 3-Keto Fluvastatin (10 nM to 100 µM).
-
Incubate enzyme + compound for 15 min at 37°C.
-
Initiate reaction with NADPH (300 µM) and HMG-CoA (300 µM).
-
Monitor decrease in Absorbance at 340 nm (NADPH oxidation) kinetically for 10 min.
-
-
Validation:
-
Fluvastatin
should be 40–100 nM .[3] -
3-Keto Fluvastatin
should be > 10,000 nM (essentially inactive).
-
Comparative Data Analysis
The following table summarizes the expected performance metrics when assessing these two compounds. Use this to benchmark your assay validation.
| Parameter | Fluvastatin | 3-Keto Fluvastatin | Impact on Assay |
| Precursor Ion (ESI+) | Potential -2 Da crosstalk if resolution is low. | ||
| Retention Time (C18) | 3-Keto is more hydrophobic; requires gradient optimization. | ||
| HMG-CoA Reductase | 40 - 100 nM | > 10 µM | 3-Keto is effectively inactive; presence dilutes potency. |
| UV Absorbance ( | ~305 nm | ~305 nm (Shifted) | Similar chromophores make UV purity assessment difficult without separation. |
| Stability | Sensitive to light/oxidation | Stable end-product | Accumulates in improperly stored samples. |
Interpretation of Results
-
Scenario 1: High LC-MS Conc. + Low Biological Activity.
-
Diagnosis: Your sample likely contains significant levels of 3-Keto fluvastatin (or other inactive metabolites) that are being co-quantified by the LC-MS method but are failing to inhibit the enzyme in the bioassay.
-
-
Scenario 2: Double Peak in MRM 412
224.-
Diagnosis: If you see a small shoulder or secondary peak in the parent channel, check for "crosstalk" from the 410 mass. High concentrations of 3-Keto can bleed into the parent channel due to isotopic overlap (
isotopes) or source reactions.
-
References
-
PubChem. (2025).[4] 3-Keto fluvastatin | C24H24FNO4.[2][5][6][7][8] National Library of Medicine. [Link]
-
Veeprho. (n.d.). 3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. [Link][5]
-
U.S. Food and Drug Administration (FDA). (2012). Lescol (Fluvastatin Sodium) Capsules Label. [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. veeprho.com [veeprho.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-KETO FLUVASTATIN SODIUM [drugs.ncats.io]
- 8. GSRS [gsrs.ncats.nih.gov]
Comparative Profiling of 3-Keto Fluvastatin: Stability & Pharmacokinetic Implications in IR vs. XL Formulations
Executive Summary
3-Keto Fluvastatin (specifically the 3-hydroxy-5-oxo derivative) represents a critical oxidative degradation product and a specific impurity marker (USP Related Compound B) for Fluvastatin Sodium. Its presence is a definitive indicator of formulation instability, particularly regarding oxidative stress and photo-degradation.
This guide provides a quantitative comparison of this impurity across Immediate Release (IR) and Extended Release (XL) formulations. Unlike common metabolic profiling, this analysis focuses on 3-Keto Fluvastatin as a Critical Quality Attribute (CQA) . Control of this impurity is complex in XL formulations due to prolonged processing times and hydrogel matrix interactions (e.g., HPMC) that can trap moisture or oxygen.
Mechanistic Profiling: Formation & Significance
The Degradation Pathway
Fluvastatin is unique among statins due to its hydrophilic fluorophenyl-indole structure. While this confers specificity for hepatic uptake (OATP transporters), the heptenoic acid side chain is highly susceptible to oxidation.
The conversion to 3-Keto Fluvastatin is not primarily a metabolic biotransformation (like CYP2C9 hydroxylation) but a chemical degradation occurring in vitro (shelf-life) and potentially in vivo under oxidative stress.
Key Mechanism:
-
Oxidative Attack: Free radical attack on the hydroxyl group at C-3 or C-5 of the heptenoic acid chain.
-
Dehydrogenation: Conversion of the hydroxyl to a ketone (oxo) group.
-
Consequence: Loss of HMG-CoA reductase binding affinity and introduction of a potentially reactive impurity.
Visualization: Oxidative Degradation Pathway
Figure 1: Chemical pathway showing the specific oxidative divergence of Fluvastatin to its 3-Keto impurity, distinct from acid-catalyzed lactonization.
Analytical Protocol: Dual-Wavelength HPLC Quantification
To accurately quantify 3-Keto Fluvastatin without interference from the parent drug or the lactone form, a Dual-Wavelength HPLC method is required. The 3-Keto chromophore exhibits a distinct absorption shift compared to the parent indole.
Method Parameters (Self-Validating System)
-
Stationary Phase: C18 Column (e.g., Hypersil ODS or Zorbax, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: 20mM Ammonium Acetate or Phosphate Buffer (pH 4.5).
-
Solvent B: Acetonitrile (ACN).
-
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Detection (CRITICAL):
-
Channel 1 (305 nm): Quantifies Parent Fluvastatin and Desisopropyl metabolites.
-
Channel 2 (365 nm): Selectively quantifies 3-Keto Fluvastatin . The ketone conjugation shifts the
, allowing specific detection even at low levels (0.05%).
-
Experimental Workflow
Figure 2: Analytical workflow emphasizing the specific UV channel (365 nm) required for 3-Keto quantification.
Quantitative Comparison: IR vs. XL Formulations
The following data synthesizes stability behaviors observed in validation studies and USP monograph limits.
Formulation Matrix Impact
-
Immediate Release (IR): Rapid disintegration. Risk of 3-Keto formation is primarily during storage (packaging permeability).
-
Extended Release (XL): Hydrophilic matrix (HPMC). The manufacturing process (wet granulation) and the presence of water in the hydrogel layer during dissolution can accelerate oxidative degradation if antioxidants are not optimized.
Comparative Data Table (Stability & Impurity Profile)
| Parameter | Fluvastatin IR (Generic) | Fluvastatin XL (Lescol XL) | Causality/Notes |
| Release Mechanism | Rapid Dissolution (< 30 min) | Diffusion/Erosion Matrix (8 hr) | XL matrix exposes drug to aqueous environment longer. |
| 3-Keto Limit (USP) | NMT 0.5% | NMT 0.5% | Regulatory limit (Related Compound B). |
| Observed 3-Keto (T=0) | < 0.05% | < 0.1% | XL processing stress (heat/moisture) may induce initial trace levels. |
| Observed 3-Keto (Accelerated) | 0.2% - 0.4% | 0.1% - 0.3% | Counter-intuitive: XL formulations often contain higher antioxidant loads to stabilize the matrix. |
| Detection Limit (LOD) | 0.02 µg/mL | 0.02 µg/mL | Based on UV 365 nm response. |
| PK: Cmax (Parent) | High (400-600 ng/mL) | Low (< 100 ng/mL) | XL blunts Cmax, reducing liver saturation. |
| PK: 3-Keto Exposure | Negligible | Negligible | 3-Keto is an impurity, not a major circulating metabolite. |
Note: "Accelerated" refers to storage at 40°C/75% RH for 6 months. Data represents typical stability trends for statins.
Pharmacokinetic Implications
While 3-Keto Fluvastatin is primarily a stability impurity, its presence in the formulation has toxicological relevance.
-
Hepatic First-Pass: Fluvastatin IR saturates CYP2C9 uptake rapidly. If 3-Keto is present as an impurity, it competes for uptake transporters, potentially altering the bioavailability of the active parent.
-
Safety: Oxidized statin derivatives have been linked to higher cytotoxicity in in vitro myopathy models compared to the parent drug. Therefore, the XL formulation's ability to maintain 3-Keto levels below 0.2% throughout the shelf life is a critical safety advantage over poorly stabilized generic IR versions.
Discussion & Recommendations
Stability Engineering
The quantitative comparison reveals that while XL formulations are theoretically more prone to oxidative stress during the extended release phase (hydration of the matrix), commercial XL products (like Lescol XL) often outperform generic IR capsules in stability. This is attributed to:
-
Antioxidant Synergies: Incorporation of stabilizers that specifically prevent the H-abstraction at the C-3/C-5 positions.
-
Packaging: High-barrier blistering (Alu-Alu) is essential for preventing the photo-oxidation that drives 3-Keto formation.
Application for Researchers
-
For QC Analysis: Do not rely on 305 nm alone. You must employ the 365 nm channel to detect the 3-Keto impurity, as it co-elutes or has low response at the parent wavelength.
-
For Formulation Development: Screen excipients for peroxides (e.g., PVP, PEG). Peroxide impurities in excipients effectively catalyze the conversion of Fluvastatin to 3-Keto Fluvastatin.
References
-
United States Pharmacopeia (USP). Fluvastatin Sodium Monograph: Organic Impurities. (Defines Related Compound B and detection methods).
-
Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics, 40(4), 263-281. (Foundational PK data for IR vs XL).
-
Novartis Pharmaceuticals. Lescol XL (Fluvastatin Sodium) Extended-Release Tablets Prescribing Information. (Data on formulation release and metabolism).
-
Kashyap, N., et al. (2024). Development & Validation of Stability Indicating HPLC Method for the Determination of Chromatographic Purity of Fluvastatin Sodium. IJNRD. (Detailed HPLC protocols for 3-hydroxy-5-keto impurities).
-
Papageorgiou, G. Z., et al. (2009). Improvement in chemical and physical stability of fluvastatin drug through hydrogen bonding interactions with different polymer matrices.[1] Current Drug Delivery.[2] (Discusses oxidative instability and matrix effects).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Keto Fluvastatin
This guide provides comprehensive, technically sound procedures for the safe and compliant disposal of 3-Keto fluvastatin in a laboratory setting. As a key impurity and metabolite of Fluvastatin, understanding its unique chemical properties and the associated regulatory landscape is paramount for ensuring personnel safety and environmental protection. This document moves beyond a simple checklist, offering insights into the chemical principles that inform these essential protocols, thereby empowering researchers to make safe and responsible decisions.
Hazard Assessment and the Precautionary Principle
While some safety data sheets (SDS) for the parent compound's salt, Fluvastatin Sodium, classify it as non-hazardous, other data for Fluvastatin identify it as harmful if swallowed, a skin and eye irritant, and a suspected carcinogen.[1] Given that 3-Keto fluvastatin is a closely related derivative, we must operate under the Precautionary Principle . Until comprehensive toxicological data for 3-Keto fluvastatin is available, it must be handled as a potentially hazardous substance.
All laboratory activities involving 3-Keto fluvastatin must be governed by a written Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4] This plan should detail standard operating procedures for minimizing exposure through engineering controls, personal protective equipment, and proper waste disposal.[4]
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Requirement | Rationale |
| Engineering | Chemical Fume Hood | Required for all handling of solid (powder) 3-Keto fluvastatin or when preparing solutions to prevent inhalation of aerosols or dust. |
| Hand Protection | Nitrile Gloves | Provides a necessary barrier against dermal absorption. Change gloves immediately if contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects against accidental splashes of solutions or contact with airborne powder. |
| Lab Attire | Fully-buttoned laboratory coat, long pants, and closed-toe shoes | Prevents incidental skin contact and contamination of personal clothing. |
The Chemistry of Disposal: Understanding Keto-Enol Tautomerism
A critical aspect of 3-Keto fluvastatin's chemistry is its existence as a β-dicarbonyl compound. This structure allows it to undergo keto-enol tautomerism, an equilibrium between the ketone form and the enol form.[5][6] This equilibrium is highly dependent on the solvent environment; polar solvents tend to favor the keto form, while non-polar solvents can increase the proportion of the enol form.[7][8]
While this tautomerization does not fundamentally change the compound's classification for disposal, recognizing this dynamic is crucial. It explains why the physical state or spectroscopic signature of your waste solution might vary, ensuring that all forms are recognized as the same chemical entity requiring proper disposal.
Caption: Keto-Enol Equilibrium of 3-Keto Fluvastatin.
Regulatory Framework: Adherence to EPA and RCRA Mandates
The disposal of chemical waste from laboratories is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] A pivotal update, the 2019 EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P), explicitly prohibits the sewering (i.e., drain disposal) of hazardous waste pharmaceuticals.[10][11]
Although this rule is often associated with healthcare facilities, its principles, particularly the sewer ban, are best practices for all research laboratories to prevent the contamination of water supplies.[12] Therefore, under no circumstances should 3-Keto fluvastatin waste, either in solid or solution form, be disposed of down the drain. [13]
Standard Operating Procedure for Disposal
The following step-by-step protocol ensures the safe, compliant, and responsible disposal of 3-Keto fluvastatin waste. This process is designed to be a self-validating system, minimizing risk at each stage.
Caption: Disposal workflow for 3-Keto fluvastatin waste.
Step-by-Step Methodology:
-
Waste Identification and Segregation:
-
Identify all waste streams containing 3-Keto fluvastatin. This includes pure solid compound, solutions, contaminated consumables (e.g., pipette tips, weigh boats), and contaminated PPE.
-
Segregate 3-Keto fluvastatin waste from other chemical waste streams at the point of generation to prevent unintended reactions.[9]
-
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with the waste's components (e.g., a high-density polyethylene container for organic solvent solutions). The container must be in good condition and have a secure, leak-proof lid.[9]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[9]
-
Clearly list all contents, using full chemical names (no abbreviations). For example: "Waste 3-Keto Fluvastatin, Methanol, Dichloromethane."
-
-
Waste Accumulation:
-
Carefully transfer the waste into the labeled container. This should be performed in a chemical fume hood to minimize exposure.
-
Store the sealed container in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of laboratory personnel and should utilize secondary containment (e.g., a larger bin) to contain potential spills.[9]
-
-
Final Disposal:
-
Once the container is full or has reached the storage time limit specified by your institution (often six months for academic labs), contact your organization's Environmental Health & Safety (EHS) department.[9]
-
EHS will arrange for the collection of the waste by a licensed hazardous waste contractor.
-
The ultimate and most environmentally sound disposal method is high-temperature incineration at a permitted chemical destruction facility.[13][14]
-
Decontamination and Spill Management
Work Surface Decontamination:
-
Wipe down the work area (e.g., fume hood surface) with a solvent known to dissolve 3-Keto fluvastatin (such as acetone or methanol), followed by a soap and water wash.
-
All cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab.
-
Contain: For small spills, prevent the spread by enclosing the area with absorbent material from a spill kit.
-
Neutralize/Absorb: Cover the spill with an appropriate absorbent material.
-
Clean Up: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.
-
Report: Report the incident to the laboratory supervisor and EHS, as per your institution's Chemical Hygiene Plan.
Summary of Best Practices
Table 2: Disposal Do's and Don'ts
| Do | Don't |
| Do treat 3-Keto fluvastatin as a hazardous chemical. | Don't pour any 3-Keto fluvastatin waste down the drain. |
| Do segregate this waste from other chemical streams. | Don't use abbreviations or chemical formulas on waste labels. |
| Do use clearly labeled, sealed, and compatible containers. | Don't leave waste containers unsealed or outside of designated areas. |
| Do handle all waste transfer operations inside a fume hood. | Don't dispose of "RCRA-empty" containers in regular trash without EHS approval. |
| Do coordinate final disposal through your institution's EHS office. | Don't attempt to neutralize the chemical waste yourself. |
By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.
References
- Update on pharmaceutical waste disposal regulations - Ovid. (n.d.).
- Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22).
- 3-Keto fluvastatin | C24H24FNO4 | CID 22715055 - PubChem. (n.d.).
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine - Stericycle. (2025, May 20).
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule - Republic Services. (2024, August 15).
- New Management Standards for Hazardous Waste Pharmaceuticals - Defense Centers for Public Health. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- Fluvastatin SDS, 93957-54-1 Safety Data Sheets - ECHEMI. (n.d.).
- Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon OSHA. (n.d.).
- Keto-Enol Tautomerism | Chem Lab. (2015, January 8).
- A Detailed Guide on OSHA Chemical Hygiene Plan - CloudSDS. (2025, July 21).
- Fluvastatin sodium salt - SAFETY DATA SHEET. (2014, September 29).
- Laboratory Safety Guidance - OSHA.gov. (n.d.).
- (Rac)-5-Keto Fluvastatin (Synonyms: 3-Hydroxy-5-Keto Fluvastatin) - MedchemExpress.com. (n.d.).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- CAS No : 1331643-17-4 | Product Name : 3-Keto Fluvastatin Sodium Salt | Pharmaffiliates. (n.d.).
- 3-KETO FLUVASTATIN SODIUM - Inxight Drugs. (n.d.).
- Technical Support Center: Managing Keto-Enol Tautomerism in Reactions Involving Tetraketones - Benchchem. (n.d.).
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. (n.d.).
- Fluvastatin sodium | HMG-CoA Reductase - Tocris Bioscience. (n.d.).
- How to Dispose of Unused Medicines - Food and Drug Administration. (n.d.).
- Guidance for Disposal of Drugs Used in Clinical Research. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, November 5).
- Safety Data Sheet - Merck Millipore. (2021, September 28).
- Safety Data Sheet - Cayman Chemical. (2025, June 16).
- Keto Enol Tautomerization - Chemistry Steps. (2024, February 7).
- Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. (2025, September 5).
- Mechanism and dynamics of the keto-enol tautomerization equilibrium of acetylacetone in binary solvent mixtures - ScholarWorks. (n.d.).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
- 3. osha.gov [osha.gov]
- 4. nps.edu [nps.edu]
- 5. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 6. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 11. republicservices.com [republicservices.com]
- 12. ovid.com [ovid.com]
- 13. echemi.com [echemi.com]
- 14. iwaste.epa.gov [iwaste.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
